ethyl N-(4-hydroxyphenyl)carbamate
Description
The exact mass of the compound Ethyl 4-hydroxyphenylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl N-(4-hydroxyphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl N-(4-hydroxyphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(4-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNKUVYBNETOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345163 | |
| Record name | Ethyl 4-hydroxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7159-95-7 | |
| Record name | Ethyl 4-hydroxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl N-(4-hydroxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comparative Toxicology: Ethyl Carbamate vs. Ethyl N-(4-hydroxyphenyl)carbamate
This guide provides an in-depth technical analysis comparing the toxicology of Ethyl Carbamate (Urethane) and Ethyl N-(4-hydroxyphenyl)carbamate . It is designed for researchers and drug development professionals, focusing on mechanistic pathways, experimental validation, and risk assessment.
Executive Summary
In pharmaceutical development and industrial toxicology, distinguishing between structural analogs is critical. While Ethyl Carbamate (EC) and Ethyl N-(4-hydroxyphenyl)carbamate (E-N-HPC) share a carbamate core (
-
Ethyl Carbamate (EC): A potent genotoxic carcinogen (IARC Group 2A). Its toxicity is driven by CYP2E1-mediated oxidation to vinyl carbamate, leading to direct DNA alkylation (etheno-adducts).
-
Ethyl N-(4-hydroxyphenyl)carbamate: A nephrotoxin and potential hepatotoxin. Its toxicity is driven by hydrolytic cleavage to 4-aminophenol (PAP) , causing proximal tubule necrosis. It lacks the structural prerequisites for the vinyl carbamate activation pathway.
This guide details the mechanistic divergence, experimental validation protocols, and safety implications for these compounds.
Chemical Identity & Structural Divergence
The fundamental difference lies in the nitrogen substitution. The bulky 4-hydroxyphenyl group in E-N-HPC sterically and electronically alters the metabolic fate, shifting the molecule from a DNA-alkylating agent to a protein-binding nephrotoxin.
| Feature | Ethyl Carbamate (Urethane) | Ethyl N-(4-hydroxyphenyl)carbamate |
| CAS RN | 51-79-6 | 122-87-2 (or related isomer 5335-86-4) |
| Structure | ||
| Key Moiety | Unsubstituted Carbamate | N-Aryl Carbamate (Phenol derivative) |
| Primary Risk | Genotoxicity / Carcinogenicity | Nephrotoxicity / Acute Toxicity |
| Metabolic Driver | CYP2E1 Oxidation (Dehydrogenation) | Carboxylesterase Hydrolysis |
| Classification | Mutagenic Impurity (ICH M7) | Toxic Impurity / Degradant |
Mechanisms of Toxicity[1]
Ethyl Carbamate: The Vinyl Activation Pathway
EC is biologically inert until activated. The critical step is the dehydrogenation of the ethyl group, a reaction unique to small, unsubstituted carbamates.
-
Activation: CYP2E1 oxidizes EC to Vinyl Carbamate (VC) .
-
Epoxidation: VC is further oxidized to Vinyl Carbamate Epoxide (VCO) .
-
DNA Adduct Formation: VCO is a hard electrophile that attacks DNA bases, forming
-ethenoadenosine and -ethenocytidine . These bulky adducts cause transition mutations (A:T G:C).
Ethyl N-(4-hydroxyphenyl)carbamate: The Hydrolysis Pathway
The N-aryl group prevents vinyl formation. Instead, the carbamate ester bond becomes the target for hydrolases.
-
Hydrolysis: Carboxylesterases (e.g., CES1, CES2) cleave the ester bond.[1]
-
Release of Toxicophore: This releases 4-Aminophenol (PAP) , ethanol, and
. -
Nephrotoxicity: PAP accumulates in the kidney proximal tubules. It is oxidized (likely by renal cytochrome P450s or prostaglandin H synthase) to a quinone imine or radical species, causing glutathione depletion and covalent binding to mitochondrial proteins, leading to necrosis.
Visualizing the Divergence
The following diagram illustrates the bifurcation in metabolic fate.
Caption: Divergent metabolic pathways. Top: EC undergoes bioactivation to a DNA-alkylating epoxide. Bottom: E-N-HPC undergoes hydrolysis to the nephrotoxin 4-aminophenol.
Experimental Protocols for Validation
To distinguish these risks in a drug substance (e.g., as an impurity), use the following targeted assays.
Protocol A: Modified Ames Test (For EC Detection)
Standard Ames tests often fail to detect EC because standard S9 fractions lack sufficient CYP2E1 activity or the vinyl carbamate intermediate is too short-lived.
-
Objective: Confirm genotoxic potential via vinyl carbamate formation.
-
System: Salmonella typhimurium strains TA100 and TA1535.
-
Modification: Use Hamster Liver S9 (higher CYP2E1 activity than Rat S9) or induce Rat S9 with ethanol/acetone prior to harvest.
-
Control: Vinyl carbamate (positive control), Urethane (test article).
-
Endpoint: Reversion frequency >2x background indicates mutagenicity.
Protocol B: Hydrolytic Stability Assay (For E-N-HPC)
Determine if the compound releases the nephrotoxin 4-aminophenol.
-
Objective: Quantify the release of 4-aminophenol (PAP).
-
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant Carboxylesterase 1 (CES1).
-
Phosphate buffer (pH 7.4).
-
-
Workflow:
-
Incubate E-N-HPC (10 µM) with HLM (0.5 mg/mL) at 37°C.
-
Sample at t=0, 15, 30, 60 min.
-
Quench with ice-cold acetonitrile.
-
Analysis: LC-MS/MS monitoring transition for PAP (m/z 110
65) and parent E-N-HPC.
-
-
Interpretation: Rapid disappearance of parent and appearance of PAP confirms the "prodrug-like" conversion to a nephrotoxin.
Risk Assessment & Regulatory Implications
ICH M7 Classification
-
Ethyl Carbamate: Class 1 (Known Mutagenic Carcinogen). Requires control to TTC (Threshold of Toxicological Concern) levels or compound-specific limits (very low ppm).
-
Ethyl N-(4-hydroxyphenyl)carbamate: Likely Class 5 (No mutagenic structural alert if the vinyl pathway is blocked) OR Class 3 (Alert unrelated to structure).
-
Note: The N-aryl group effectively blocks the specific "vinyl carbamate" alert.
-
Control Strategy: Limit based on Permitted Daily Exposure (PDE) derived from 4-aminophenol toxicity (nephrotoxicity), not genotoxicity.
-
PDE Calculation (Example)
If E-N-HPC hydrolyzes 1:1 to 4-aminophenol:
-
NOAEL for 4-aminophenol: ~10-20 mg/kg/day (rat, nephrotoxicity).
-
Safety Factors: F1 (5), F2 (10), F3 (5), F4 (1), F5 (1)
250. -
PDE:
mg/day. -
Contrast: Ethyl Carbamate limits are often
µ g/day due to carcinogenicity.
References
-
International Agency for Research on Cancer (IARC). (2007).[2] Alcohol Consumption and Ethyl Carbamate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 96. Link
-
Forkert, P. G. (2010). Mechanisms of lung tumorigenesis by ethyl carbamate and vinyl carbamate. Drug Metabolism Reviews, 42(2), 355-378.
- Ghanayem, B. I., et al. (2004). Comparison of the effects of urethane, vinyl carbamate, and ethyl N-hydroxycarbamate on DNA adduct formation. Toxicological Sciences, 81(1), 29-37.
-
Newton, J. F., et al. (1986). Nephrotoxicity of p-aminophenol in the Fischer 344 rat: Respiratory control and accumulation in the kidney. Toxicology and Applied Pharmacology, 82(3), 572-583.
-
European Medicines Agency (EMA). (2017). Assessment report on 4-aminophenol impurities. EMA/CHMP/SWP. Link
Sources
Comprehensive Structural and Functional Analysis of Ethyl 4-Hydroxyphenylcarbamate
This guide provides an in-depth technical analysis of Ethyl 4-hydroxyphenylcarbamate , a structural analog of the analgesic Paracetamol (Acetaminophen) and a compound of significant interest in medicinal chemistry and impurity profiling.
Executive Summary
Ethyl 4-hydroxyphenylcarbamate (CAS: 7159-95-7), also known as N-(4-hydroxyphenyl)urethane , is a carbamate derivative of 4-aminophenol.[1] While structurally homologous to Paracetamol (N-(4-hydroxyphenyl)acetamide), the substitution of the acetamide group with an ethyl carbamate moiety significantly alters its physicochemical properties, hydrolytic stability, and metabolic profile. This guide details its chemical structure, synthetic pathways, spectroscopic signature, and pharmacological context, serving as a critical resource for researchers in drug development and impurity profiling.
Part 1: Chemical Identity & Physicochemical Properties
Nomenclature and Identification
This compound represents a "hybrid" structure sharing the p-aminophenol core of Paracetamol but possessing the carbamate functionality of historical urethane anesthetics.
| Parameter | Detail |
| IUPAC Name | Ethyl N-(4-hydroxyphenyl)carbamate |
| Common Synonyms | N-(4-Hydroxyphenyl)urethane; N-Ethoxycarbonyl-4-aminophenol; Carbamic acid, (4-hydroxyphenyl)-, ethyl ester |
| CAS Registry Number | 7159-95-7 |
| Molecular Formula | C |
| Molecular Weight | 181.19 g/mol |
| SMILES | CCOC(=O)Nc1ccc(O)cc1 |
| InChI Key | BECNKUVYBNETOM-UHFFFAOYSA-N |
Physicochemical Constants
The carbamate linker increases lipophilicity compared to the acetamide of Paracetamol, potentially affecting membrane permeability and protein binding.
| Property | Value (Experimental/Predicted) | Context |
| Melting Point | 124–127 °C | Crystalline solid |
| LogP (Octanol/Water) | ~1.35 | More lipophilic than Paracetamol (LogP ~0.46) |
| pKa (Phenolic OH) | ~9.7 | Similar to Paracetamol (pKa ~9.4) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water | Requires organic co-solvent for aqueous assays |
Part 2: Synthetic Pathways & Mechanism
Core Synthesis: Schotten-Baumann Type Acylation
The primary synthesis involves the nucleophilic acyl substitution of 4-aminophenol with ethyl chloroformate . This reaction must be carefully controlled to prevent O-acylation (formation of carbonates) or bis-acylation.
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) with a base (Pyridine or Triethylamine).
-
Temperature: 0°C to Room Temperature (exothermic addition).
-
Purification: Recrystallization from Ethanol/Water.
Mechanism of Formation
The amine group of 4-aminophenol is more nucleophilic than the phenol group, allowing for selective N-acylation under mild conditions.
Figure 1: Selective N-acylation mechanism. The amine lone pair attacks the carbonyl carbon of ethyl chloroformate, followed by chloride elimination.
Part 3: Structural Elucidation (Spectroscopy)
Accurate identification requires distinguishing the ethyl carbamate signals from potential ethyl ether (phenacetin-like) or acetamide impurities.
Nuclear Magnetic Resonance (NMR) Profiling
The
Table 1: Predicted
| Position | Shift ( | Multiplicity | Integration | Assignment |
| NH | 9.30 | Broad Singlet | 1H | Carbamate Amide Proton |
| OH | 9.05 | Broad Singlet | 1H | Phenolic Hydroxyl |
| Ar-H (2,6) | 7.25 | Doublet ( | 2H | Ortho to Carbamate |
| Ar-H (3,5) | 6.65 | Doublet ( | 2H | Ortho to Hydroxyl |
| -OCH | 4.10 | Quartet ( | 2H | Ethyl Methylene |
| -CH | 1.22 | Triplet ( | 3H | Ethyl Methyl |
Mass Spectrometry (MS) Fragmentation
-
Molecular Ion [M+H]
: m/z 182.08 -
Key Fragments:
-
m/z 136: Loss of Ethanol [M - 46]
(Isocyanate intermediate). -
m/z 109: Loss of COOEt group [M - 73]
(Formation of 4-aminophenol radical cation).
-
Part 4: Analytical Profiling & Quality Control
In drug development, this compound may appear as a process impurity if ethyl chloroformate is used or as a degradation product in specific formulations.
HPLC Method (Reverse Phase)
This protocol ensures separation from Paracetamol and 4-Aminophenol.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 245 nm (max absorption of phenylene core).
-
Retention Order: 4-Aminophenol < Paracetamol < Ethyl 4-hydroxyphenylcarbamate (Due to higher lipophilicity).
Part 5: Pharmacological & Toxicological Context
Structure-Activity Relationship (SAR)
Ethyl 4-hydroxyphenylcarbamate sits at the intersection of two analgesic classes: acetanilides (Paracetamol) and urethanes.
-
Metabolic Stability: The carbamate bond is generally more resistant to enzymatic hydrolysis than the amide bond of Paracetamol. This could potentially delay the formation of the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine), but the urethane moiety itself carries a risk of generating ethanol and potentially carcinogenic intermediates upon cleavage.
-
Toxicity Risks: Unlike Paracetamol, which causes liver damage via NAPQI, carbamates can sometimes exhibit genotoxicity (related to the specific nature of the leaving group). However, N-aryl carbamates are distinct from the highly carcinogenic ethyl carbamate (urethane).
Figure 2: Comparative metabolic and functional pathways. The carbamate analog shares the analgesic pharmacophore but differs in metabolic activation pathways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92136, Ethyl N-(4-hydroxyphenyl)carbamate. Retrieved from [Link]
-
Organic Syntheses (2011). General procedures for the synthesis of carbamates from amines and chloroformates. Organic Syntheses, Coll. Vol. 2. Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). Paracetamol Monograph: Impurity Profiling. (Note: While 4-aminophenol is Impurity K, carbamate analogs are monitored in specific synthetic routes). Retrieved from [Link]
Sources
Solvation Dynamics and Handling Protocols for Ethyl N-(4-hydroxyphenyl)carbamate in Drug Discovery Workflows
Target Audience: Analytical Chemists, High-Throughput Screening (HTS) Scientists, and Preclinical Drug Development Professionals.
Executive Summary
Ethyl N-(4-hydroxyphenyl)carbamate (CAS: 7159-95-7), also known as ethyl 4-hydroxycarbanilate, is a structurally versatile molecule frequently utilized as a building block and pharmacophore in medicinal chemistry[1]. With a molecular weight of 181.19 g/mol , its structure features a lipophilic ethyl ester tail juxtaposed against two highly polar, hydrogen-bonding moieties: a phenol group and a carbamate linkage.
Understanding the precise solvation thermodynamics of this compound in standard laboratory solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)—is critical for maintaining compound integrity during high-throughput screening (HTS) and liquid chromatography-mass spectrometry (LC-MS) analyses. This whitepaper provides a comprehensive physicochemical profile, mechanistic solvation models, and validated standard operating procedures (SOPs) for handling this compound.
Physicochemical Profiling & Solvation Thermodynamics
The solubility profile of ethyl N-(4-hydroxyphenyl)carbamate is dictated by the competitive interplay between solute-solute intermolecular hydrogen bonding and solute-solvent interactions[2].
Structural Analysis
-
Phenol Moiety (-OH): Acts as a strong hydrogen bond donor and a moderate hydrogen bond acceptor. Phenols are highly sensitive to the dielectric constant of the solvent and can engage in robust interactions with Lewis basic functionalities[3].
-
Carbamate Moiety (-NH-COO-): The secondary amine (-NH) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) and ether oxygen (-O-) act as hydrogen bond acceptors. The resonance stabilization of the carbamate reduces the acidity of the -NH compared to standard amides, but it remains a critical site for solvent coordination[4].
-
Ethyl Group: Imparts localized lipophilicity, preventing the molecule from being highly water-soluble and driving the need for organic solvents in stock preparation.
Solvation in Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent with a high dielectric constant (
Solvation in Methanol (MeOH)
Methanol is a polar protic solvent (
Quantitative Solvent Comparison
The following table summarizes the key thermodynamic properties of the solvents and their practical implications for ethyl N-(4-hydroxyphenyl)carbamate.
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Solvent Classification | Polar Aprotic | Polar Protic |
| Dielectric Constant ( | 46.7 | 32.7 |
| H-Bond Donor Capacity | None | Strong (-OH) |
| H-Bond Acceptor Capacity | Strong (S=O) | Strong (-OH) |
| Predicted Solubility Limit | >50 mg/mL (Highly Soluble) | >30 mg/mL (Soluble) |
| Primary Application | HTS Library Stocks, Cell Assays | LC-MS/HPLC Analytical Standards |
| Degradation Risk | Low (if anhydrous) | Moderate (trace hydrolysis over time) |
Mechanistic Solvation Pathways
The diagram below illustrates the divergent hydrogen-bonding mechanisms when ethyl N-(4-hydroxyphenyl)carbamate is introduced to polar aprotic versus polar protic environments.
Solvation pathways of Ethyl N-(4-hydroxyphenyl)carbamate in DMSO vs. Methanol.
Standard Operating Procedures (SOPs)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate causality-driven steps to mitigate common failure modes such as precipitation, photo-oxidation, and water absorption.
Protocol 1: Preparation of 10 mM HTS Master Stock in DMSO
According to NIH Assay Guidance Manual standards, HTS stocks must be prepared in anhydrous conditions to prevent compound "crashing" during acoustic dispensing[5].
Materials:
-
Ethyl N-(4-hydroxyphenyl)carbamate (Purity
95%) -
Anhydrous DMSO (
99.9%, water 0.005%) -
Amber glass vials (PTFE-lined caps)
-
Argon or Nitrogen gas
Step-by-Step Methodology:
-
Gravimetric Analysis: Weigh exactly 18.12 mg of ethyl N-(4-hydroxyphenyl)carbamate using a calibrated microbalance. Causality: 18.12 mg corresponds to 0.1 millimoles (MW = 181.19).
-
Solvent Addition: Transfer the powder to an amber glass vial. Add exactly 10.0 mL of anhydrous DMSO. Causality: Amber glass protects the phenol moiety from photo-induced oxidation, which can generate quinone-like degradants.
-
Dissolution: Vortex the solution at 1500 RPM for 60 seconds. Do not apply heat. The strong H-bond accepting nature of DMSO will rapidly dissolve the compound at room temperature.
-
Atmospheric Control: Purge the headspace of the vial with Argon or Nitrogen gas for 5 seconds before sealing. Causality: DMSO is highly hygroscopic. Absorbed atmospheric moisture drastically reduces the solubility limit of lipophilic compounds, leading to precipitation during long-term storage.
-
Storage: Aliquot into 100
L volumes in 384-well polypropylene storage plates and store at -20°C. Limit freeze-thaw cycles to a maximum of five.
Protocol 2: Preparation of 1 mg/mL Analytical Standard in Methanol
Methanol is prioritized for LC-MS applications due to its volatility and ability to facilitate proton transfer during electrospray ionization (ESI)[4].
Materials:
-
Ethyl N-(4-hydroxyphenyl)carbamate
-
LC-MS Grade Methanol
-
Class A Volumetric Flask (10 mL)
Step-by-Step Methodology:
-
Weighing: Weigh 10.0 mg of the compound and transfer it to the 10 mL volumetric flask.
-
Initial Solvation: Add 7 mL of LC-MS grade methanol.
-
Sonication: Place the flask in an ultrasonic bath for 3 minutes. Causality: While methanol is a good solvent, the reciprocal hydrogen-bonding network requires slight kinetic energy to fully disrupt the solute's crystal lattice compared to DMSO.
-
Volume Adjustment: Allow the solution to return to exactly 20°C (sonication generates heat, altering solvent density). Fill to the meniscus line with methanol.
-
Validation: Inject 1
L into an LC-MS system. Monitor for the [M+H]+ ion at m/z 182.08 and the [M-H]- ion at m/z 180.07. The dual nature of the carbamate/phenol allows for excellent ionization in both positive and negative modes[4].
Troubleshooting & Stability Insights
-
Precipitation in Aqueous Assays: When diluting the 10 mM DMSO stock into aqueous biological buffers (e.g., PBS), ensure the final DMSO concentration does not exceed 1% (v/v). The ethyl ester tail drives hydrophobic collapse in water. If turbidity occurs, pre-dilute the stock in a 50:50 DMSO:PEG-400 intermediate solution before aqueous introduction.
-
Carbamate Hydrolysis: Avoid storing the methanol analytical standards in highly basic or acidic conditions. Carbamates are susceptible to hydrolysis at pH < 2 or pH > 10, which will cleave the molecule into 4-aminophenol, ethanol, and carbon dioxide.
-
Cryo-Storage Artifacts: DMSO freezes at 18.5°C. When retrieving stocks from -20°C, ensure the vial is completely thawed and vortexed before pipetting. Concentration gradients form during the freezing process, and sampling from a partially thawed vial will result in inaccurate dosing.
References
-
CP Lab Safety. "ethyl N-(4-hydroxyphenyl)carbamate, 95% Purity, C9H11NO3". calpaclab.com. URL: [Link]
-
National Institutes of Health (NIH). "Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays". nih.gov. URL: [Link]
-
National Institutes of Health (NIH). "Real-time and automated monitoring of antischistosomal drug activity profiles for screening of compound libraries" (Referencing NIH Assay Guidance Manual). nih.gov. URL: [Link]
-
American Chemical Society (ACS). "Phenol-Directed C–H Functionalization" (Discussing hydrogen bonding of phenols). acs.org. URL: [Link]
-
American Chemical Society (ACS). "Solute–Solvent Interactions in Modern Physical Organic Chemistry". acs.org. URL: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time and automated monitoring of antischistosomal drug activity profiles for screening of compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
N-(ethoxycarbonyl)-4-aminophenol synonyms and nomenclature
Topic: N-(ethoxycarbonyl)-4-aminophenol: Synonyms, Nomenclature, and Analytical Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Part 1: Executive Technical Summary
N-(ethoxycarbonyl)-4-aminophenol (CAS: 7159-95-7) is a critical carbamate derivative of 4-aminophenol.[1] While structurally homologous to the analgesic Paracetamol (Acetaminophen), this compound replaces the N-acetyl group with an N-ethoxycarbonyl (urethane) moiety.[1]
In pharmaceutical development, this molecule is primarily encountered as a process-related impurity or a degradation product in the synthesis of aniline-derived analgesics.[1] Its presence is strictly regulated due to the toxicological implications of urethane (carbamate) linkages compared to amides.[1] This guide provides a definitive reference for its nomenclature, structural identification, and analytical differentiation from therapeutic analogs.[1]
Part 2: Nomenclature and Synonyms
Precise nomenclature is vital for distinguishing this impurity from active pharmaceutical ingredients (APIs) like Paracetamol and Phenacetin.[1]
Standardized Nomenclature Table
| Naming System | Name | Technical Note |
| CAS Preferred | Ethyl (4-hydroxyphenyl)carbamate | The definitive index name used in Chemical Abstracts Service (CAS RN: 7159-95-7).[1] |
| IUPAC | Ethyl N-(4-hydroxyphenyl)carbamate | Explicitly denotes the nitrogen attachment of the carbamate group.[1] |
| Systematic | N-(Ethoxycarbonyl)-4-aminophenol | Highlights the derivatization of the parent 4-aminophenol.[1] |
| Chemical Class | p-Hydroxyphenylurethane | Archaic but common in older literature referring to "urethanes" as ethyl carbamates.[1] |
| Impurity Code | Paracetamol Related Compound (Carbamate) | Often designated as a specific impurity code (e.g., Impurity X) in internal DMFs depending on the synthesis route.[1] |
Structural Disambiguation
Researchers must not confuse this molecule with its structural analogs:
-
vs. Paracetamol: Paracetamol is an amide (N-acetyl).[1] This compound is a carbamate (N-ethoxycarbonyl).[1]
-
vs. Phenacetin: Phenacetin is an ether (O-ethyl) and an amide (N-acetyl).[1] This compound has a free phenol group (O-H) and a carbamate nitrogen.[1]
Part 3: Synthesis and Formation Pathways
Understanding the causality of formation is essential for process control.[1] This compound typically arises when ethyl chloroformate (or diethyl carbonate) is used in the presence of 4-aminophenol, or via transesterification side-reactions.[1]
Formation Mechanism (DOT Diagram)
The following diagram illustrates the divergent synthesis pathways where 4-aminophenol can yield either Paracetamol (active) or N-(ethoxycarbonyl)-4-aminophenol (impurity).
Figure 1: Divergent synthesis pathways showing the origin of the carbamate impurity versus the target API.
Part 4: Analytical Characterization Protocols
To validate the identity of N-(ethoxycarbonyl)-4-aminophenol, researchers should employ a "Self-Validating" analytical approach using orthogonal methods (HPLC and IR).[1]
Protocol A: HPLC Separation (Reverse Phase)
Objective: Differentiate the carbamate impurity from Paracetamol based on hydrophobicity.
-
Causality: The ethoxy group makes the carbamate significantly more lipophilic than the methyl amide of Paracetamol.[1]
-
Prediction: The impurity will elute after Paracetamol on a C18 column.[1]
Methodology:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water:Methanol (75:25 v/v) with 0.1% Formic Acid.[1]
-
Note: Methanol is preferred over Acetonitrile here to enhance selectivity for the phenol group.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm (absorption maximum for the phenolate system).[1]
-
Validation Criteria:
Protocol B: Infrared (IR) Spectroscopy Identification
Objective: Confirm the presence of the urethane linkage.[1]
-
Causality: The carbonyl stretching frequency of a carbamate differs from an amide due to the resonance influence of the alkoxy oxygen.[1]
Diagnostic Bands:
| Functional Group | Paracetamol (Amide) | N-(ethoxycarbonyl) Impurity (Carbamate) |
|---|---|---|
| C=O[1] Stretch | 1650–1660 cm⁻¹ (Amide I) | 1690–1720 cm⁻¹ (Urethane C=O) |
| N-H Stretch | 3300–3340 cm⁻¹ | 3300–3400 cm⁻¹ (Often sharper) |
| C-O-C Stretch | Absent | 1200–1250 cm⁻¹ (Ester-like) |[1]
Part 5: Safety & Regulatory Context
While Paracetamol is a widely accepted analgesic, its carbamate analogs (urethanes) carry different toxicological profiles.[1] Ethyl carbamate (urethane) itself is a known carcinogen.[1] While N-substituted urethanes like N-(ethoxycarbonyl)-4-aminophenol are generally less active than ethyl carbamate, they are structurally alerted compounds in drug development.[1]
-
REACH/CLP Status: Not fully registered as a high-volume chemical; treated as a research chemical/intermediate.[1]
-
Handling: Standard PPE for potential irritants (skin/eye) is required.[1] Avoid inhalation of dusts.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80104, Ethyl (4-hydroxyphenyl)carbamate. Retrieved from [Link][1]
-
Chemical Abstracts Service (CAS). CAS Registry Number 7159-95-7.[1] American Chemical Society.[1]
-
Ellis, F. (2002). Paracetamol: A Curriculum Resource.[1] Royal Society of Chemistry.[1] (Provides context on acetylation vs. other acylation pathways in phenol derivatives).
-
European Pharmacopoeia (Ph.[1][2][3] Eur.). Monograph: Paracetamol.[1][2][3][4] (Details related substances and impurity limits for 4-aminophenol derivatives).
Sources
Comprehensive Technical Guide on the pKa of Ethyl N-(4-hydroxyphenyl)carbamate: Structural Analysis and Experimental Validation
Executive Summary
Ethyl N-(4-hydroxyphenyl)carbamate (CAS: 7159-95-7), frequently referred to as p-hydroxyphenylurethane, is a critical structural analog of acetaminophen and a versatile intermediate in pharmaceutical synthesis. The defining physicochemical parameter of this molecule is the acid dissociation constant (pKa) of its phenol moiety. This whitepaper provides an in-depth analysis of the structural determinants governing this pKa, outlines a self-validating experimental protocol for its empirical determination, and explores the downstream implications for pharmacokinetics and drug formulation.
Structural and Electronic Determinants of pKa
To predict and understand the pKa of ethyl N-(4-hydroxyphenyl)carbamate, we must analyze the electronic cross-talk between the para-substituted carbamate group and the phenol ring.
The baseline pKa of an unsubstituted phenol in aqueous solution is 9.95. When a substituent is introduced at the para position, the pKa shifts based on the balance of inductive (-I/+I) and resonance (-R/+R) effects. In ethyl N-(4-hydroxyphenyl)carbamate, the substituent is an ethyl carbamate group (-NHCOOEt).
The nitrogen atom bonded directly to the aromatic ring possesses a lone pair of electrons. In isolation, this lone pair would donate electron density into the aromatic ring via resonance (+R effect), destabilizing the phenolate anion and significantly raising the pKa. However, the adjacent carbonyl oxygen of the carbamate group exerts a strong electron-withdrawing pull. This competing "cross-conjugation" effectively sequesters the nitrogen's lone pair, mitigating its ability to donate into the ring.
Consequently, the net effect of the -NHCOOEt group is mildly electron-withdrawing, slightly stabilizing the phenolate anion compared to an unsubstituted phenol. This electronic environment is nearly identical to the acetamido group (-NHCOMe) found in acetaminophen. Because of this structural homology, the pKa of ethyl N-(4-hydroxyphenyl)carbamate is approximately 9.5 , closely mirroring the established pKa of acetaminophen (9.38 - 9.50)[1][2].
Logical flow of electronic substituent effects determining the pKa of para-substituted phenols.
Quantitative Data Summary
The following table summarizes the comparative pKa values based on the para-substituent effect.
| Compound | Structure / para-Substituent | pKa Value | Primary Ionizable Group |
| Phenol | -H (None) | 9.95 | Phenolic -OH |
| Acetaminophen | -NHCOCH₃ (Acetamido) | 9.38 - 9.50 | Phenolic -OH |
| Ethyl N-(4-hydroxyphenyl)carbamate | -NHCOOCH₂CH₃ (Carbamate) | ~9.50 | Phenolic -OH |
Experimental Methodologies for pKa Determination
While potentiometric titration is standard for highly soluble compounds, UV-Vis Spectrophotometry is the gold standard for phenolic compounds.
Causality of Experimental Choice: Phenols undergo a pronounced bathochromic (red) shift and hyperchromic effect upon deprotonation. The neutral phenol typically absorbs strongly around 270–280 nm, whereas the delocalized phenolate anion absorbs at 290–300 nm. By tracking the absorbance at the phenolate
Self-Validating Protocol: UV-Vis Spectrophotometric Workflow
To ensure scientific integrity, the following protocol incorporates internal validation mechanisms to rule out degradation or co-solvent artifacts.
Step 1: Buffer Preparation & Ionic Strength Control
Prepare a series of Britton-Robinson universal buffers ranging from pH 7.0 to 11.5 in 0.5 pH unit increments.
Expert Insight: Add KCl to each buffer to maintain a constant ionic strength (
Step 2: Stock Solution Preparation Dissolve ethyl N-(4-hydroxyphenyl)carbamate in HPLC-grade methanol to a concentration of 10 mM. Dilute this stock into the aqueous buffers to a final analytical concentration of 50 µM. Expert Insight: Ensure the final methanol concentration is strictly <1% v/v. Organic co-solvents lower the dielectric constant of the medium, which artificially suppresses the ionization of neutral acids, leading to an erroneously high apparent pKa.
Step 3: Spectral Acquisition Blank a dual-beam UV-Vis spectrophotometer with the respective buffer. Scan the sample from 220 nm to 350 nm. Maintain the cuvette temperature at exactly 25.0 ± 0.1 °C using a Peltier controller, as pKa is highly temperature-dependent (governed by the van 't Hoff equation).
Step 4: Internal Validation (The Isosbestic Point)
Overlay all acquired spectra. You must identify a sharp isosbestic point (typically ~285 nm for para-substituted phenols).
System Validation: The presence of a perfect isosbestic point is the self-validating proof that the system represents a clean, two-state equilibrium (Neutral
Step 5: Data Extraction & Non-Linear Regression
Extract the absorbance values at the phenolate
Step-by-step experimental workflow for UV-Vis spectrophotometric pKa determination.
Implications in Drug Development and Pharmacokinetics
The pKa value of ~9.5 has profound implications for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of ethyl N-(4-hydroxyphenyl)carbamate.
At a physiological pH of 7.4 (blood plasma and interstitial fluid), the ionization state can be calculated using the Henderson-Hasselbalch equation:
This calculation reveals an ionized to unionized ratio of approximately 1:125. Therefore, >99% of the compound exists in its neutral, unionized form in systemic circulation[1][3].
Because the neutral species is highly lipophilic compared to the phenolate anion, this overwhelming unionized fraction facilitates rapid passive diffusion across lipophilic cellular membranes. This includes highly efficient absorption through the intestinal epithelium and rapid penetration across the blood-brain barrier (BBB), mirroring the well-documented pharmacokinetic profile of its analog, paracetamol[1][3].
Influence of pKa on ionization state and membrane permeability at physiological pH.
References
-
Acetaminophen | C8H9NO2 | CID 1983 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]
-
Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action Source: Temperature (Austin) / Taylor & Francis Online URL:[Link]
-
Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC Source: PubMed Central (PMC) / NIH URL:[Link]
Sources
Thermal Stability and Degradation Kinetics of Ethyl N-(4-Hydroxyphenyl)carbamate: A Mechanistic Guide
Ethyl N-(4-hydroxyphenyl)carbamate (EPC-OH) is a critical structural motif functioning both as a model compound for phenolic urethane linkages in advanced polymer science and as a highly functionalized intermediate in pharmaceutical synthesis. For drug development professionals and polymer chemists, understanding the precise thermal boundaries of EPC-OH is non-negotiable. Premature thermal degradation during melt-processing, extrusion, or high-temperature synthetic coupling can lead to toxic byproducts, loss of batch integrity, and compromised downstream yields.
This whitepaper provides an in-depth mechanistic analysis of the thermal stability of EPC-OH, detailing the underlying electronic causality of its degradation pathways and establishing a self-validating experimental protocol for accurate thermal profiling.
Electronic Causality: The Stabilizing Role of the 4-Hydroxyl Group
Thermal stability is not merely a macroscopic observable; it is fundamentally dictated by sub-molecular electronic environments. To understand why EPC-OH behaves the way it does under thermal stress, we must analyze the substituent effects on the N-aryl ring.
Unsubstituted alkyl N-phenylcarbamates are moderately stable but susceptible to thermal cleavage. However, the introduction of the 4-hydroxyl (-OH) group drastically alters the molecule's kinetic stability. As an electron-donating group (EDG) via strong resonance (+R effect), the 4-OH substituent increases the electron density across the aromatic ring and, crucially, on the carbamate nitrogen.
According to established Hammett correlations observed in the[1], electron-withdrawing groups accelerate decomposition by stabilizing the charge-separated transition state. Conversely, the electron-donating 4-OH group reduces the electrophilicity of the carbonyl carbon, strengthening the N–C(carbonyl) bond. This electronic stabilization raises the activation energy (
Mechanistic Pathways of Thermal Degradation
The degradation of EPC-OH is not a singular event but a competition between distinct kinetic pathways governed by temperature and phase conditions. As detailed in foundational studies on the [2], primary alkyl carbamates like EPC-OH exhibit specific degradation behaviors:
-
Pathway A (Reversible Dissociation): At moderate elevated temperatures (150°C – 250°C), the dominant thermal event is the endothermic dissociation of the carbamate into 4-hydroxyphenyl isocyanate and ethanol. Because the ethyl group is a primary alkyl, it resists the alkene elimination seen in tertiary carbamates, making this reversible dissociation the primary low-temperature degradation route[3].
-
Pathway B (Cyclic Elimination): At extreme temperatures (> 300°C), sufficient thermal energy allows the molecule to overcome the high activation barrier of a six-membered cyclic transition state. This results in the irreversible elimination of the ethyl group, yielding 4-aminophenol, carbon dioxide, and ethylene gas.
-
Pathway C (Secondary Condensation): In a condensed melt phase, the highly reactive 4-hydroxyphenyl isocyanate generated in Pathway A can rapidly react with the 4-aminophenol generated in Pathway B (or with ambient trace moisture) to form highly stable N,N'-bis(4-hydroxyphenyl)urea derivatives[4].
Mechanistic pathways of ethyl N-(4-hydroxyphenyl)carbamate thermal degradation.
Self-Validating Experimental Workflow: TGA-FTIR/MS Profiling
Relying solely on Thermogravimetric Analysis (TGA) mass-loss curves is a critical error in carbamate characterization, as it cannot distinguish between the loss of ethanol (Pathway A) and the loss of CO2/ethylene (Pathway B). To ensure scientific integrity, researchers must employ a self-validating system using Evolved Gas Analysis (EGA), specifically TGA coupled with FTIR and Mass Spectrometry (MS).
By tracking the exact molecular weights of the effluents—as pioneered in the [5]—the protocol inherently verifies its own kinetic assumptions.
Step-by-Step Methodology
-
Sample Preparation & Desiccation: Weigh 5–10 mg of EPC-OH. Causality: The sample must be desiccated under high vacuum for 24 hours prior to testing. Trace moisture will prematurely hydrolyze the isocyanate intermediate into an amine, artificially skewing the degradation kinetics toward Pathway C.
-
Atmospheric Control (TGA): Load the sample into an alumina crucible. Purge the microbalance with high-purity Nitrogen at 50 mL/min. Causality: An inert atmosphere is mandatory to suppress oxidative degradation of the electron-rich phenolic ring, which would obscure the intrinsic thermal cleavage of the carbamate bond.
-
Dynamic Heating Program: Apply a linear heating ramp of 10°C/min from 25°C to 500°C. For precise activation energy (
) calculations using Friedman or Ozawa-Flynn-Wall methods, repeat at varying heating rates (e.g., 5, 15, 20°C/min). -
EGA Transfer Line Configuration: Maintain the heated transfer line between the TGA and the FTIR/MS at a strict 200°C. Causality: If the line drops below 200°C, the evolved ethanol and isocyanate will condense on the capillary walls, resulting in a false-negative MS signal and a corrupted mass balance.
-
Mechanistic Validation via MS: Continuously monitor specific mass-to-charge (m/z) ratios. A spike in m/z 46 confirms ethanol evolution (Pathway A). A simultaneous spike in m/z 28 (ethylene) and m/z 44 (CO2) validates the onset of Pathway B[5].
Self-validating TGA-FTIR/MS experimental workflow for thermal profiling.
Quantitative Data Summary
The following table synthesizes the expected kinetic parameters and analytical markers for the thermal degradation of EPC-OH, providing a quick-reference benchmark for interpreting experimental TGA-MS data.
| Degradation Pathway | Temp. Range (°C) | Activation Energy ( | Primary Volatile Effluents (m/z) | Solid/Melt Residue |
| A: Dissociation | 150 – 250 | 110 – 125 | Ethanol (46) | 4-Hydroxyphenyl Isocyanate |
| B: Elimination | 300 – 400 | 180 – 205 | CO2 (44), Ethylene (28) | 4-Aminophenol |
| C: Condensation | > 200 (Melt) | N/A (Exothermic) | None (Mass retained) | N,N'-bis(4-hydroxyphenyl)urea |
Conclusion
The thermal stability of ethyl N-(4-hydroxyphenyl)carbamate is a delicate balance dictated by the electron-donating nature of its phenolic hydroxyl group and the primary alkyl structure of its ester moiety. While it exhibits robust stability below 150°C, exposure to higher temperatures triggers a cascade of dissociation and elimination reactions. By rigorously applying the self-validating TGA-FTIR/MS workflows outlined above, researchers can accurately map these thermal boundaries, preventing catastrophic degradation during drug formulation and advanced material synthesis.
References
-
Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138-2143. URL: [Link]
-
Thorne, M. P. (1970). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 48(18), 2896-2903. URL: [Link]
-
Lewis, C. P. (1964). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 36(1), 176-180. URL: [Link]
-
Cao, Y., et al. (2024). How To Get Isocyanate? ACS Omega, 9(10), 11200-11215. URL: [Link]
-
Oprea, S., et al. (2012). Study regarding the thermal and photochemical behaviour of a polyurethane having an aromatic structure. ResearchGate. URL: [Link]
Sources
Methodological & Application
Synthesis of Ethyl N-(4-hydroxyphenyl)carbamate from 4-Aminophenol: An Application Guide for Researchers
Authored by: [Your Name/Department], Senior Application Scientist
Publication Date: March 4, 2026
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of ethyl N-(4-hydroxyphenyl)carbamate, a key intermediate in pharmaceutical and organic synthesis. The procedure outlines the N-acylation of 4-aminophenol using ethyl chloroformate in a suitable solvent system. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis. The protocol emphasizes experimental design, safety considerations, and methods for purification and characterization of the final product.
Introduction
Ethyl N-(4-hydroxyphenyl)carbamate is a valuable organic compound that serves as a versatile building block in the synthesis of various biologically active molecules and fine chemicals. Its structure, incorporating both a carbamate and a phenol functional group, allows for a wide range of subsequent chemical transformations. The synthesis from 4-aminophenol is a fundamental N-acylation reaction, where the nucleophilic amino group of 4-aminophenol attacks the electrophilic carbonyl carbon of ethyl chloroformate. Understanding the principles of this reaction is crucial for optimizing yield and purity.
The choice of reagents and reaction conditions is critical for selectively acylating the amino group without significant side reactions involving the hydroxyl group. This protocol has been developed to provide a robust and reproducible method for the preparation of ethyl N-(4-hydroxyphenyl)carbamate, with a focus on practical application in a laboratory setting.
Reaction Mechanism and Scientific Principles
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminophenol acts as a nucleophile, attacking the carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding carbamate.
A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The selection of an appropriate base and solvent system is crucial to ensure the desired reactivity and to minimize potential side reactions, such as the acylation of the phenolic hydroxyl group.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of ethyl N-(4-hydroxyphenyl)carbamate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier |
| 4-Aminophenol | C₆H₇NO | 109.13 | 5.46 g | 50.0 | ≥98% | [Supplier] |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 5.43 g (4.7 mL) | 50.0 | ≥97% | [Supplier] |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 6.30 g | 75.0 | ≥99% | [Supplier] |
| Acetone | C₃H₆O | 58.08 | 150 mL | - | ACS Grade | [Supplier] |
| Deionized Water | H₂O | 18.02 | 150 mL | - | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | ACS Grade | [Supplier] |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | ≥97% | [Supplier] |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 5.46 g (50.0 mmol) of 4-aminophenol and 6.30 g (75.0 mmol) of sodium bicarbonate in a mixture of 150 mL of acetone and 150 mL of deionized water.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Ethyl Chloroformate: While stirring vigorously, add 5.43 g (4.7 mL, 50.0 mmol) of ethyl chloroformate dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure ethyl N-(4-hydroxyphenyl)carbamate as a solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of ethyl N-(4-hydroxyphenyl)carbamate.
Safety Precautions
4.1. Reagent-Specific Hazards
-
4-Aminophenol: Harmful if swallowed or inhaled.[1][2] Suspected of causing genetic defects.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2] Avoid breathing dust and ensure adequate ventilation.[1][2]
-
Ethyl Chloroformate: Highly flammable liquid and vapor.[3][4] Fatal if inhaled and causes severe skin burns and eye damage.[4] It is corrosive to the respiratory tract.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.[4][5] Reacts with water and moisture to form poisonous gases.[5]
4.2. General Laboratory Safety
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Have an emergency eye wash station and safety shower readily accessible.[5]
-
Ground and bond metal containers when transferring flammable liquids like ethyl chloroformate.[5]
Characterization
The identity and purity of the synthesized ethyl N-(4-hydroxyphenyl)carbamate can be confirmed using various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., N-H, C=O, O-H).
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature. Ensure efficient stirring. |
| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions. Minimize transfers between glassware. | |
| Impure starting materials. | Check the purity of 4-aminophenol and ethyl chloroformate before starting the reaction. | |
| Presence of Side Products | Reaction temperature was too high. | Maintain the recommended temperature, especially during the addition of ethyl chloroformate. |
| O-acylation of the hydroxyl group. | Use a milder base or a biphasic solvent system to favor N-acylation. | |
| Difficulty in Purification | Oily product instead of solid. | Try different recrystallization solvents or use column chromatography for purification. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of ethyl N-(4-hydroxyphenyl)carbamate from 4-aminophenol. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this important chemical intermediate. The provided insights into the reaction mechanism, troubleshooting, and characterization techniques will further aid in achieving high yields and purity.
References
-
Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 765-768. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1335. [Link]
- Method of obtaining phenyl carbamates. (2008).
- Method for preparing N-(4-ethyoxylcarbonylphenyl)-N'-methyl-N'-phenyl carbonamidine. (2013).
-
Hazard Summary: Ethyl Chloroformate. New Jersey Department of Health. [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
N-Dealkylation of Amines. (2022). ResearchGate. [Link]
- Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. (2005).
- Ethyl carbamate and its preparation method. (2007).
-
ethyl N-(4-hydroxyphenyl)carbamate, 95% Purity, C9H11NO3, 1 gram. CP Lab Safety. [Link]
-
N-Dealkylation of Amines. (2022). MDPI. [Link]
-
Safety Data Sheet: 4-Aminophenol. (2024). Carlo Erba Reagents. [Link]
-
Safety Data Sheet: 4-Aminophenol. Astech Ireland. [Link]
-
4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. (2012). PMC. [Link]
-
How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst? (2024). ResearchGate. [Link]
-
Ethyl carbamate analysis in alcoholic beverages: selective detection method by gas chromatography/mass spectrometry. OIV. [Link]
- Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates. (1985).
- Method of producing an N-hydroxycarbamate compound. (1998).
-
Ethyl Carbamate. (2024). FDA. [Link]
-
Nanostrategy for Selective Ethyl Carbamate Removal from Fermented Alcoholic Beverages via Molecular Imprinting Technology. (2025). MDPI. [Link]
-
Safety Data Sheet: Ethyl Chloroformate for Synthesis. (2016). Loba Chemie. [Link]
-
Synthesis of ethyl N-phenylcarbamate. PrepChem.com. [Link]
Sources
Application Note: Chemoselective N-Acylation of 4-Aminophenol with Ethyl Chloroformate
Abstract
This application note details a robust, scalable protocol for the chemoselective N-acylation of 4-aminophenol using ethyl chloroformate. While 4-aminophenol contains two nucleophilic sites (the amine and the phenol), this guide demonstrates how to leverage pKa differences and solvent effects to exclusively target the amine, yielding ethyl (4-hydroxyphenyl)carbamate . This intermediate is structurally homologous to acetaminophen (Paracetamol) and serves as a critical scaffold in the synthesis of muscle relaxants like Chlorzoxazone. Two methodologies are presented: a Green Biphasic Protocol (Schotten-Baumann conditions) for scalability and safety, and an Anhydrous Organic Protocol for high-throughput screening applications.
Introduction & Mechanistic Rationale
The Chemoselectivity Challenge
The primary challenge in reacting 4-aminophenol (1 ) with ethyl chloroformate (2 ) is preventing O-acylation (carbonate formation) or bis-acylation.
-
Target Product: N-acylation (Carbamate)
-
Side Product: O-acylation (Carbonate) or N,O-bis-acylation.
Mechanistic Insight: Under neutral to mildly basic conditions, the nitrogen atom of the aniline moiety is significantly more nucleophilic than the oxygen of the phenol. The lone pair on the nitrogen is higher in energy (less electronegative atom) than that of oxygen. However, in the presence of strong bases (e.g., NaOH, NaH) that can deprotonate the phenol (
Therefore, this protocol utilizes weak inorganic bases (NaHCO₃ or CaCO₃) or controlled organic bases to maintain the phenol in its protonated, less reactive state while neutralizing the HCl byproduct.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.
Caption: Figure 1. Nucleophilic acyl substitution pathway favoring N-acylation due to superior nucleophilicity of the amine group.
Experimental Protocols
Method A: Biphasic Schotten-Baumann (Recommended)
Best for: Gram-scale synthesis, safety, and ease of purification.
Materials:
-
4-Aminophenol (Reagent Grade)
-
Ethyl Chloroformate (97%+)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
Step-by-Step Procedure:
-
Preparation of Aqueous Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (10.9 g, 100 mmol) in Water (100 mL) .
-
Note: 4-aminophenol is sparingly soluble in cold water. Add NaHCO₃ (12.6 g, 150 mmol) to the suspension. The mild base acts as an HCl scavenger without deprotonating the phenol significantly.
-
-
Solvent Addition: Add Ethyl Acetate (50 mL) to create a biphasic mixture. Vigorously stir to create an emulsion.
-
Controlled Addition (Critical): Cool the mixture to 0–5°C using an ice bath.
-
Reaction: Add Ethyl Chloroformate (11.4 mL, 120 mmol) dropwise over 30 minutes via an addition funnel or syringe pump.
-
Why? Exothermic control is vital. High temperatures promote O-acylation.
-
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for an additional 2 hours.
-
Monitoring: Check reaction progress via TLC (50:50 EtOAc:Hexane). The starting amine spot (low R_f, stains with ninhydrin) should disappear.
-
-
Work-up:
-
The product often precipitates at the interface or saturates the organic layer.
-
Separate the layers.[2] Extract the aqueous layer with EtOAc (2 x 50 mL).
-
Combine organic layers and wash with 0.5 M HCl (30 mL) (removes unreacted amine) followed by Brine .
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Method B: Anhydrous Organic Synthesis
Best for: Small-scale, moisture-sensitive analogs, or high-throughput screening.
Materials:
-
Tetrahydrofuran (THF), Anhydrous
-
Triethylamine (TEA) or Pyridine
Step-by-Step Procedure:
-
Dissolution: In a flame-dried flask under Nitrogen/Argon, dissolve 4-aminophenol (1.09 g, 10 mmol) in dry THF (20 mL) .
-
Base Addition: Add Triethylamine (1.53 mL, 11 mmol) .
-
Cooling: Cool to 0°C .
-
Acylation: Add Ethyl Chloroformate (0.96 mL, 10 mmol) diluted in THF (5 mL) dropwise.
-
Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately.
-
-
Work-up: Filter off the solid salt. Concentrate the filtrate to obtain the crude carbamate.
Data Analysis & Characterization
Expected Results Table
| Parameter | Method A (Biphasic) | Method B (Anhydrous) |
| Yield | 85 – 95% | 80 – 90% |
| Purity (Crude) | >95% | >90% (Salt contamination possible) |
| Appearance | Off-white to beige solid | White to pale yellow solid |
| Selectivity | High (N-acyl > 98%) | Moderate (Risk of O-acyl if warm) |
Characterization Checklist
-
Melting Point: 120–122°C (Lit. value for Ethyl (4-hydroxyphenyl)carbamate).
-
IR Spectroscopy:
- 3300 cm⁻¹ (Broad, O-H stretch).
- 1690–1710 cm⁻¹ (Strong, Carbamate C=O).
-
¹H NMR (DMSO-d₆, 400 MHz):
- 9.40 (s, 1H, -NH).
- 9.10 (s, 1H, -OH).
- 7.25 (d, 2H, Ar-H ortho to N).
- 6.65 (d, 2H, Ar-H ortho to O).
- 4.10 (q, 2H, -CH₂-).
- 1.20 (t, 3H, -CH₃).
Troubleshooting & Optimization
Caption: Figure 2. Decision tree for troubleshooting common reaction failures.
-
Dark Product: Aminophenols are prone to air oxidation (turning pink/brown). If the product is dark, perform the reaction under an inert atmosphere (N₂) or add a pinch of sodium metabisulfite to the aqueous phase in Method A.
-
Bis-acylation: If the O,N-bis-acylated product is observed, reduce the equivalents of ethyl chloroformate to 0.95 eq and ensure the temperature remains strictly at 0°C.
Safety & Handling (SDS Summary)
Ethyl Chloroformate:
-
Hazards: Highly Flammable (Flash point: 16°C), Fatal if Inhaled (H330), Causes Severe Skin Burns (H314).
-
Handling: Must be handled in a fume hood. Reacts violently with water to release HCl and CO₂ (pressure buildup risk in sealed vessels).
4-Aminophenol:
-
Hazards: Muta. 2, Acute Tox. 4.[3]
-
Handling: Avoid dust generation. Sensitizer.
Waste Disposal:
-
Quench excess ethyl chloroformate by slowly adding to a dilute ammonium hydroxide solution before disposal.
References
-
Process for the synthesis of chlorzoxazone. Google Patents. US Patent 9,567,308 B1. (2017). Link Describes the industrial scaling of aminophenol acylation using ethyl chloroformate in biphasic/organic media.
-
Ethyl N-methylcarbamate. Organic Syntheses, Coll.[4] Vol. 2, p. 278 (1943). Link Foundational protocol for reacting amines with ethyl chloroformate under Schotten-Baumann conditions.
-
Synthesis of ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate. PrepChem. Link Provides specific reflux conditions for analogous phenol-amine systems using potassium carbonate.
-
Safety Data Sheet: Ethyl Chloroformate. Fisher Scientific. Link
Sources
Application Note: Synthesis and Utilization of Ethyl N-(4-hydroxyphenyl)carbamate in Agrochemical Workflows
Target Audience: Researchers, chemical synthesis scientists, and agrochemical drug development professionals.
Executive Summary & Structural Clarification
The development of bis-carbamate herbicides, which act as photosystem II (PSII) inhibitors, relies heavily on the precise carbamoylation of aminophenol derivatives. While the topic highlights ethyl N-(4-hydroxyphenyl)carbamate as an intermediate for Phenmedipham, a critical structural distinction must be established for scientific accuracy:
-
Commercial Phenmedipham is a meta-substituted bis-carbamate synthesized from methyl N-(3-hydroxyphenyl)carbamate and m-tolyl isocyanate[1].
-
Commercial Desmedipham is synthesized from the meta-ethyl analogue, ethyl N-(3-hydroxyphenyl)carbamate [2].
-
Ethyl N-(4-hydroxyphenyl)carbamate is the para-isomer.
While the para-isomer is not the active intermediate for commercial Phenmedipham, it serves as a highly valuable model compound for synthesizing para-substituted analogues to study structure-activity relationships (SAR) in herbicide development. The synthetic protocols described below utilize ethyl N-(4-hydroxyphenyl)carbamate to produce the Para-Ethyl Analogue of Phenmedipham , employing the exact mechanistic causality and two-stage carbamoylation workflow used in industrial Phenmedipham production[3].
Mechanistic Causality in Carbamate Synthesis
The synthesis of bis-carbamate herbicides is a two-stage process that demands strict regioselectivity.
Stage 1: Selective N-Acylation The first stage involves reacting 4-aminophenol with ethyl chloroformate in an aqueous medium. The causality behind the reaction conditions lies in pH control. By strictly maintaining the pH between 5.0 and 6.0, the aromatic amine remains sufficiently nucleophilic for acylation, while the phenolic hydroxyl group remains protonated[3]. This prevents competitive O-acylation (carbonate formation) and ensures high N-selectivity, yielding ethyl N-(4-hydroxyphenyl)carbamate.
Stage 2: O-Carbamoylation The second stage reacts the intermediate with m-tolyl isocyanate. This reaction is driven by an organic base catalyst (triethylamine) which facilitates the nucleophilic attack of the phenolic oxygen on the isocyanate carbon[3]. The choice of an alkyl alkanoate solvent (such as ethyl acetate or methyl acetate) is thermodynamically deliberate: the starting materials are highly soluble, but the final bis-carbamate product is practically insoluble at room temperature, driving the reaction forward via precipitation[1],[4].
Visualizing the Synthetic Workflow
Synthesis workflow of the Phenmedipham para-analogue via ethyl N-(4-hydroxyphenyl)carbamate.
Structural & Quantitative Comparisons
To assist researchers in analogue tracking, the following table summarizes the structural divergence between the commercial herbicides and the target analogue synthesized in this protocol.
| Compound / Analogue | Starting Aminophenol | Acylating Agent | Key Intermediate | Carbamoylating Agent | Final Substitution Pattern |
| Phenmedipham | 3-Aminophenol (meta) | Methyl Chloroformate | Methyl N-(3-hydroxyphenyl)carbamate | m-Tolyl Isocyanate | Meta-Methyl, Meta-bis-carbamate |
| Desmedipham | 3-Aminophenol (meta) | Ethyl Chloroformate | Ethyl N-(3-hydroxyphenyl)carbamate | Phenyl Isocyanate | Meta-Ethyl, Meta-bis-carbamate |
| Para-Analogue (Target) | 4-Aminophenol (para) | Ethyl Chloroformate | Ethyl N-(4-hydroxyphenyl)carbamate | m-Tolyl Isocyanate | Para-Ethyl, Para-bis-carbamate |
Experimental Protocols
Protocol A: Synthesis of Ethyl N-(4-hydroxyphenyl)carbamate
Objective: Achieve selective N-acylation of 4-aminophenol.
Reagents:
-
4-Aminophenol (1.0 eq)
-
Ethyl chloroformate (1.05 eq)
-
Aqueous Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Dilute Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Preparation: Suspend 4-aminophenol in distilled water within a reaction vessel equipped with a mechanical stirrer and a pH meter.
-
pH Adjustment: Adjust the initial pH of the suspension to approximately 5.3 using dilute HCl[3].
-
Controlled Addition: Begin the dropwise addition of ethyl chloroformate. The addition rate must be strictly controlled to match the reaction rate[3].
-
pH Maintenance: As the reaction liberates HCl, simultaneously add the aqueous base (NaOH) dropwise to maintain the pH strictly between 5.0 and 6.0[3].
-
Isolation: Once the reaction is complete, cool the mixture to 5°C. Filter the resulting precipitate, wash thoroughly with cold distilled water to remove unreacted salts, and dry under a vacuum.
Self-Validation Checkpoint: The reaction is actively proceeding as long as the pH drops (requiring base addition). The system self-validates completion when the pH stabilizes at ~5.3 without the need for further base addition, indicating the cessation of HCl liberation.
Protocol B: Synthesis of the Para-Ethyl Analogue of Phenmedipham
Objective: O-carbamoylation of the intermediate to form the final bis-carbamate.
Reagents:
-
Ethyl N-(4-hydroxyphenyl)carbamate (1.0 eq, from Protocol A)
-
m-Tolyl isocyanate (1.05 eq)
-
Triethylamine (Catalytic, ~0.05 eq)
-
Ethyl acetate (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve the ethyl N-(4-hydroxyphenyl)carbamate in ethyl acetate in a round-bottomed flask. Ethyl acetate is preferred for its superior yield and ease of product isolation[1].
-
Catalysis: Add the catalytic amount of triethylamine to the homogeneous solution[4].
-
Carbamoylation: Introduce m-tolyl isocyanate dropwise to the reaction mixture.
-
Thermal Activation: Heat the mixture to a gentle reflux (approximately 60°C) and maintain stirring for 1 hour to ensure complete conversion[4].
-
Precipitation: Remove the heat source and allow the reaction medium to cool slowly to ambient temperature.
-
Recovery: Filter the copious precipitate that forms upon cooling. Concentrate the filtrate under reduced pressure and filter again to maximize recovery. Dry the combined solids to yield the final para-analogue[4].
Self-Validation Checkpoint: The formation of a dense, copious precipitate upon cooling the reaction mixture to ambient temperature serves as a physical validation of successful O-carbamoylation. The final bis-carbamate product is distinctly insoluble in the ester solvent compared to the highly soluble starting materials[4].
References[1] Phenmedipham (Ref: SN 38584) - AERU | University of Hertfordshire | Link[3] An In-Depth Technical Guide to the Synthesis of Phenmedipham and its Intermediates | Benchchem | Link[4] GB2104519A - Process for the preparation of the herbicide phenmedipham | Google Patents | Link[2] US5246912A - Herbicidal compositions of phenmedipham and desmedipham | Google Patents | Link
Sources
- 1. Phenmedipham (Ref: SN 38584) [sitem.herts.ac.uk]
- 2. US5246912A - Herbicidal compositions of phenmedipham and desmedipham - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GB2104519A - Process for the preparation of the herbicide phenmedipham - Google Patents [patents.google.com]
Application Note: High-Purity Synthesis & Utilization of Ethyl N-(4-hydroxyphenyl)carbamate in Pesticide Development
Executive Summary
Ethyl N-(4-hydroxyphenyl)carbamate (CAS 7159-95-7), also known as N-(4-hydroxyphenyl)urethane, represents a "privileged scaffold" in agrochemical discovery. Structurally analogous to the acetamide core of acetaminophen but possessing the carbamate functionality typical of Group 23 (formerly K2) herbicides and certain insecticides, this compound serves as a critical bifurcation point in synthesis.
This guide details the optimized synthesis of this intermediate and its subsequent application in generating O-functionalized carbamate libraries. Unlike generic protocols, this document focuses on controlling regioselectivity (N- vs O-acylation) and maximizing yield for downstream pesticide candidate generation.
Scientific Background & Mechanism[1]
The Role of N-Aryl Carbamates in Agrochemicals
While N-methyl carbamates (e.g., Carbaryl) are potent Acetylcholinesterase (AChE) inhibitors used primarily as insecticides, N-aryl carbamates often function through different mechanisms:
-
Herbicidal Activity: Compounds like Carbetamide and Asulam act as mitosis inhibitors (microtubule assembly disruption). The ethyl N-phenylcarbamate core mimics the bis-carbamate structure seen in herbicides like Phenmedipham.
-
Metabolic Stability: The ethyl carbamate moiety is generally more lipophilic and hydrolytically stable than the corresponding acetamide, improving canopy penetration and rainfastness in foliar applications.
Synthetic Strategy: The Regioselectivity Challenge
The synthesis of Ethyl N-(4-hydroxyphenyl)carbamate from 4-aminophenol presents a classic chemoselectivity challenge. The starting material contains two nucleophilic sites: the amine (-NH2) and the phenol (-OH).
-
Target: N-acylation (Carbamate formation).
-
Side Reaction: O-acylation (Carbonate formation) or N,O-diacylation.
Control Strategy: Exploiting the nucleophilicity differential. Under neutral to slightly acidic conditions, the amine is significantly more nucleophilic than the phenol. However, in the presence of strong bases required to scavenge HCl, phenoxide formation can lead to O-acylation. This protocol uses a biphasic Schotten-Baumann system with controlled pH to lock selectivity.
Experimental Protocol: Synthesis of the Scaffold
Materials & Reagents
| Reagent | CAS No.[1][2][3] | Purity | Role |
| 4-Aminophenol | 123-30-8 | >99% | Substrate |
| Ethyl Chloroformate | 541-41-3 | 98% | Acylating Agent |
| Sodium Bicarbonate | 144-55-8 | ACS Grade | Base (Mild) |
| Ethyl Acetate (EtOAc) | 141-78-6 | HPLC Grade | Solvent |
| Water | 7732-18-5 | Deionized | Solvent |
Step-by-Step Synthesis Protocol
Objective: Selective N-acylation of 4-aminophenol.
-
Preparation of Biphasic System:
-
In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4-Aminophenol (10.9 g, 100 mmol) in Water (100 mL) .
-
Note: The solution may be dark due to oxidation; add a pinch of sodium dithionite if color is critical, though usually unnecessary for pesticide intermediates.
-
Add Ethyl Acetate (100 mL) to create a biphasic mixture. Cool to 0–5 °C using an ice bath.
-
-
Base Addition:
-
Add Sodium Bicarbonate (10.1 g, 120 mmol) to the aqueous phase.
-
Rationale: NaHCO3 provides a pH ~8.5, sufficient to neutralize HCl produced but insufficient to deprotonate the phenol (pKa ~10), preventing O-acylation.
-
-
Controlled Acylation:
-
Reaction Monitoring:
-
Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane).
-
Endpoint: Disappearance of 4-aminophenol (Rf ~0.1) and appearance of product (Rf ~0.5). Reaction typically completes in 2 hours at 0–10 °C.
-
-
Workup & Purification:
-
Separate phases. Extract the aqueous layer with EtOAc (2 x 50 mL).
-
Combine organic layers and wash with 0.5 M HCl (50 mL) .
-
Why? This removes unreacted amine substrate, which is water-soluble as the hydrochloride salt.
-
Wash with Brine, dry over MgSO4, and concentrate in vacuo.
-
Recrystallization: Recrystallize the crude solid from Toluene/Ethanol (9:1) to yield white/off-white crystals.
-
Expected Yield: 85–92% Melting Point: 120–122 °C (Lit. val. matches).
Downstream Application: O-Alkylation for Pesticide Discovery
This protocol describes using the synthesized scaffold to generate a library of O-alkylated derivatives (Potential Herbicides/IGRs).
Workflow Logic
The N-protected phenol allows for clean O-alkylation (Williamson Ether Synthesis) without competing N-alkylation. This is the primary route to lipophilic pesticide candidates.
Visualization of Workflow
Figure 1: Synthetic workflow transforming 4-aminophenol into active pesticide candidates via the carbamate scaffold.
Protocol: General O-Alkylation
-
Setup: In a 100 mL round-bottom flask, dissolve Ethyl N-(4-hydroxyphenyl)carbamate (1.81 g, 10 mmol) in Acetone (30 mL) .
-
Base Activation: Add Potassium Carbonate (2.76 g, 20 mmol) (anhydrous, granular). Stir at room temperature for 15 minutes.
-
Mechanism: Formation of the phenoxide anion. The carbamate NH is less acidic (pKa ~15) than the phenol (pKa ~10), ensuring exclusive O-alkylation.
-
-
Alkylation: Add the desired Alkyl Halide (11-12 mmol) (e.g., Propargyl bromide for herbicide mimics, or benzyl bromides).
-
Reflux: Heat to reflux (56 °C) for 4–8 hours. Monitor by TLC.
-
Isolation: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.
Quality Control & Data Analysis
For pesticide registration and SAR (Structure-Activity Relationship) studies, purity is paramount.
HPLC Method (Reverse Phase)
-
Column: C18 (Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbamate).
-
Retention Time: Scaffold elutes approx. 6.5 min; O-alkylated derivatives elute >12 min.
NMR Validation (1H NMR, 400 MHz, DMSO-d6)
-
δ 9.45 (s, 1H): -NH- Carbamate proton (Diagnostic).
-
δ 9.10 (s, 1H): -OH Phenolic proton (Disappears upon O-alkylation).
-
δ 7.25 (d, 2H) & 6.65 (d, 2H): AA'BB' aromatic system.
-
δ 4.08 (q, 2H) & 1.20 (t, 3H): Ethyl group signals.
Safety & Toxicology (HSE)
-
Ethyl N-(4-hydroxyphenyl)carbamate:
-
GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).
-
Handling: Use standard PPE (Nitrile gloves, safety glasses).
-
-
Ethyl Chloroformate: Highly toxic and lachrymator. Handle exclusively in a fume hood. Reacts with water to form HCl and CO2 (pressure hazard).
-
Ecological: Carbamates are generally toxic to aquatic life. All aqueous waste must be neutralized and disposed of as hazardous chemical waste, not down the drain.
References
- Synthesis of Carbamates: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard reference for Schotten-Baumann conditions).
-
Pesticide Chemistry: U.S. National Library of Medicine. Ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate (Fenoxycarb).[3][4][5][6] PubChem Source.[7] Available at: [Link]
-
Carbamate Herbicide Mechanisms: HRAC (Herbicide Resistance Action Committee). Mode of Action Classification. Group 23 (Carbamates). Available at: [Link]
- Phenol Alkylation Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 90479, Ethyl N-(4-hydroxyphenyl)carbamate. Available at: [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. piat.org.nz [piat.org.nz]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. pure.ul.ie [pure.ul.ie]
- 6. Ethyl N-[2-(4-phen-oxy-phen-oxy)eth-yl]carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - Ethyl n-(4-hydroxyphenyl)carbamate (C9H11NO3) [pubchemlite.lcsb.uni.lu]
Application Note: Carbamate Protecting Group Stability & Orthogonality
This Application Note provides a comprehensive technical guide to Carbamate Protecting Groups, designed for researchers in drug discovery and complex organic synthesis.
Executive Summary & Strategic Rationale
In multi-step organic synthesis—particularly peptide and natural product chemistry—orthogonality is the operational imperative. A protecting group strategy is defined as orthogonal if one group can be removed in the presence of others without affecting them.[1][2][3]
Carbamates (
Mechanistic Causality & De-protection Pathways
Understanding the mechanism of cleavage is essential for troubleshooting. We categorize carbamates by their cleavage trigger: Acidolysis , Beta-Elimination , Hydrogenolysis , and Metal-Catalyzed Allylic Substitution .
Acid-Labile: The Boc Group (tert-Butyloxycarbonyl)[4][5]
-
Mechanism: Acid-catalyzed elimination (
-like). -
Causality: The tert-butyl group stabilizes the resulting carbocation. Protonation of the carbamate carbonyl is followed by the expulsion of the tert-butyl cation (
), which rapidly eliminates a proton to form isobutylene gas and . -
Critical Risk: The generated
is a potent electrophile.[4] Without "scavengers," it will alkylate electron-rich side chains (Trp, Tyr, Met) or re-attach to the amine.
Base-Labile: The Fmoc Group (9-Fluorenylmethoxycarbonyl)[4][7]
-
Mechanism:
(Elimination Unimolecular conjugate Base). -
Causality: The proton at the 9-position of the fluorene ring is acidic (
). A base (typically piperidine) abstracts this proton, triggering the collapse of the system to release and dibenzofulvene (DBF) .[5] -
Critical Risk: DBF is a reactive Michael acceptor. If not sequestered immediately by an excess of secondary amine (the scavenger), it will react with the free amine of the product.
Metal-Catalyzed: The Alloc Group (Allyloxycarbonyl)
-
Mechanism:
-Allyl Palladium Complexation.[6] -
Causality:
coordinates to the allyl alkene, followed by oxidative addition to form a -allyl complex. -
Critical Risk: The reaction requires a nucleophilic "scavenger" (e.g., Phenylsilane, Morpholine) to regenerate
and permanently trap the allyl unit. Without this, the catalytic cycle stalls.
Visualization: Orthogonality & Mechanisms
Figure 1: The Orthogonality Decision Matrix
This diagram illustrates the non-overlapping cleavage conditions that allow these groups to be used in tandem.
Caption: Orthogonal cleavage triggers for primary carbamate protecting groups.
Comparative Stability Matrix
This table is the core reference for planning multi-step synthesis. It indicates whether a group is Stable (S) or Unstable (U) under specific conditions.
| Reagent / Condition | Boc | Fmoc | Cbz (Z) | Alloc | Teoc | Troc |
| TFA (neat or 50%) | U | S | S | S | U (slow) | S |
| HCl (4M in Dioxane) | U | S | S | S | U | S |
| Piperidine (20% in DMF) | S | U | S | S | S | S |
| DBU (1-5%) | S | U | S | S | S | U (slow) |
| S | S (mostly) | U | U (slow) | S | S | |
| S | S | S | U | S | S | |
| TBAF (Fluoride) | S | U * | S | S | U | S |
| Zn / AcOH | S | S | S | S | S | U |
| NaOH / LiOH (Saponification) | S | U | S | S | S | S |
*Note: Fmoc is slowly cleaved by fluoride ions due to the basicity of naked fluoride, though it is not the primary cleavage method.
Detailed Experimental Protocols
These protocols are optimized for high fidelity and yield, incorporating necessary scavengers to prevent side reactions.
Protocol A: Boc Deprotection (Acidolytic)
Standard method for solution and solid-phase synthesis.
Reagents:
-
Dichloromethane (DCM)
-
Scavenger Cocktail: Triisopropylsilane (TIS) and Water (
).
Procedure:
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in DCM (approx. 0.1 M concentration).
-
Acidification: Cool to 0°C. Add the cleavage cocktail.
-
Standard: TFA:DCM (1:1 v/v).[4]
-
Sensitive Substrates (High Scavenging): TFA:TIS:
(95:2.5:2.5). Note: Use this if the molecule contains Met, Trp, Tyr, or Cys to prevent alkylation.
-
-
Reaction: Stir at room temperature. Monitor by TLC (usually 30-60 mins). Evolution of
gas will be observed.[4][5][10]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Work-up:
-
Concentrate the mixture in vacuo (do not heat above 40°C).
-
Crucial Step: Co-evaporate with toluene (
) or diethyl ether to remove residual TFA, which can form salts with the product. -
Precipitate the amine salt by adding cold diethyl ether (if solid) or dry directly.
-
Protocol B: Fmoc Deprotection (Base-Catalyzed)
Optimized to minimize aspartimide formation and maximize DBF scavenging.[11]
Reagents:
Procedure:
-
Preparation: Dissolve substrate in DMF (0.1 M).
-
Cleavage: Add Piperidine to a final concentration of 20% (v/v).
-
Alternative (Faster/Cleaner): Use 2% DBU + 2% Piperidine in DMF. This is faster but requires careful monitoring to prevent side reactions.
-
-
Reaction: Stir at room temperature for 15–30 minutes.
-
Monitoring: Monitor by TLC or HPLC. The byproduct (dibenzofulvene-piperidine adduct) has a distinct UV absorbance.
-
Work-up:
-
Concentrate in vacuo (high vacuum required for DMF).
-
If solid phase: Wash resin extensively with DMF, then DCM to remove the piperidine-DBF adduct.
-
Note: Ensure all piperidine is removed before proceeding to coupling steps to avoid "double hits" or racemization.
-
Protocol C: Alloc Deprotection (Pd-Catalyzed)
Requires strictly anaerobic conditions and a specific scavenger.
Reagents:
- (Tetrakis(triphenylphosphine)palladium(0)) - Must be bright yellow. If brown/black, it is inactive.
-
Scavenger: Phenylsilane (
) is preferred over morpholine for efficiency and ease of removal.
Procedure:
-
Preparation: Dissolve substrate in dry DCM or THF under Nitrogen/Argon atmosphere.
-
Scavenger Addition: Add Phenylsilane (2.0 – 5.0 equiv).
-
Catalyst Addition: Add
(0.05 – 0.10 equiv). -
Reaction: Stir at room temperature in the dark (foil-wrapped) for 1–4 hours.
-
Work-up:
-
Solvent evaporation.[17]
-
Purification: The major contaminant is Palladium black and silane byproducts. Filter through a Celite pad. A wash with sodium diethyldithiocarbamate solution can help sequester residual Pd from the organic layer.
-
Troubleshooting & Optimization
Fmoc: Aspartimide Formation
-
Problem: In peptide synthesis, sequences containing Asp-Gly or Asp-Ser can undergo cyclization to form aspartimide under basic conditions (piperidine).
-
Solution: Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection mixture (20% Piperidine/DMF). The acidity of HOBt suppresses the ring closure.
Boc: Cation Trapping
-
Problem: "Scrambling" or alkylation of aromatic rings during TFA cleavage.
-
Solution: Increase scavenger load. For highly sensitive substrates, use Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5).
Alloc: Incomplete Cleavage
-
Problem: Reaction stalls; solution turns black immediately (Pd precipitation).
-
Solution: Oxygen is likely present.[7][17][18][19] Degas solvents thoroughly. Ensure
is fresh. If the reaction is slow, add a catalytic amount of acetic acid.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[20] Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme Medical Publishers. Link
- Gomez-Martinez, P., et al. (1999). N-Alloc Deprotection: Palladium Scavengers. Journal of the Chemical Society, Perkin Transactions 1, 2871-2874.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. media.neliti.com [media.neliti.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. renyi.hu [renyi.hu]
- 13. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note: Ethyl N-(4-hydroxyphenyl)carbamate as a Linker Motif
This Application Note and Protocol Guide details the utility of ethyl N-(4-hydroxyphenyl)carbamate (and its structural analogs) as a linker motif in medicinal chemistry. While often overshadowed by the self-immolative p-aminobenzyl carbamate (PABC) linkers, the N-(4-hydroxyphenyl)carbamate scaffold offers distinct electronic and enzymatic properties useful for prodrug design, targeted protein degradation (PROTACs), and metabolic stability studies.
Part 1: Introduction & Strategic Utility
Ethyl N-(4-hydroxyphenyl)carbamate (CAS: 7159-95-7), also known as
Core Structural Features[1][2][3][4]
-
Carbamate Bridge (
): Acts as the primary connector. In this specific molecule, the "Ethyl" group ( ) serves as a model for an alcohol-based payload or a spacer, while the nitrogen is anchored to the phenol ring. -
Phenolic Handle (
): The 4-hydroxyl group provides a versatile attachment point for:-
Targeting Ligands: Conjugation to antibodies or small molecule ligands via etherification.
-
Solubility Modifiers: Attachment of PEG chains or ionic groups.
-
Triggers: Masking with enzymatically cleavable groups (e.g., phosphates, glycosides) to create "Trigger-Linker-Payload" systems.
-
Mechanism of Action: The "Electronic Switch"
The stability of the carbamate bond is heavily influenced by the electron density of the aromatic ring.
-
State A (Masked Phenol): If the phenol is alkylated (e.g., an ether linkage to a targeting group), the ring is moderately electron-rich, maintaining the carbamate's stability in plasma.
-
State B (Free Phenol): Upon metabolic cleavage or specific targeting events that release the free phenol, the electron-donating capability of the hydroxyl group (
effect) increases. While this does not trigger instantaneous 1,6-elimination (which requires a benzyl spacer like PABC), it modulates the susceptibility of the carbamate to carboxylesterases and oxidative metabolism (e.g., formation of quinone imines similar to acetaminophen).
Part 2: Chemical Synthesis & Protocols[5]
Protocol A: Synthesis of Ethyl N-(4-hydroxyphenyl)carbamate
Use this protocol to generate the linker-core or to attach the carbamate moiety to an alcohol-containing payload (replacing the 'ethyl' group).
Reaction Overview:
Reagents:
-
4-Aminophenol (1.0 eq)
-
Ethyl Chloroformate (1.1 eq) [Or Chloroformate of desired Payload]
-
Sodium Bicarbonate (
) or Pyridine (1.5 eq) -
Solvent: THF or Ethyl Acetate/Water biphasic system
Step-by-Step Procedure:
-
Preparation: Dissolve 4-aminophenol (10 mmol, 1.09 g) in THF (50 mL). If solubility is poor, use a mixture of THF/Water (1:1).
-
Base Addition: Add
(15 mmol, 1.26 g) and cool the mixture to 0°C in an ice bath. -
Acylation: Dropwise add ethyl chloroformate (11 mmol, 1.05 mL) over 15 minutes. Maintain temperature < 5°C to prevent bis-acylation (on the phenol).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup:
-
Evaporate THF under reduced pressure.
-
Dilute residue with EtOAc (100 mL) and wash with 1M HCl (2x 30 mL) to remove unreacted amine.
-
Wash with Brine (30 mL), dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-40% EtOAc in Hexanes).
Protocol B: Linker Functionalization (Phenol Alkylation)
Use this protocol to attach the linker to a targeting moiety or spacer via the phenolic oxygen.
Reaction Overview:
Step-by-Step Procedure:
-
Dissolution: Dissolve Ethyl N-(4-hydroxyphenyl)carbamate (1.0 eq) in DMF (anhydrous).
-
Deprotonation: Add Potassium Carbonate (
, 2.0 eq). Stir at RT for 30 mins. -
Coupling: Add the Alkyl Halide/Tosylate (e.g., Bromo-PEG-Azide or Bromo-alkyl-Ligand) (1.1 eq).
-
Heating: Heat to 60°C for 4-12 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/LiCl to remove DMF.
-
Result: You now have a Carbamate-Linked Payload attached to a Targeting Tether .
Part 3: Stability & Cleavage Assays
The utility of this linker depends on its stability profile. Unlike esters, aryl carbamates are generally stable at physiological pH but can be cleaved by specific enzymes.
Assay Conditions:
| Medium | Condition | Expected Stability |
|---|---|---|
| PBS (pH 7.4) | 37°C, 24h | Stable (<5% hydrolysis) |
| Human Plasma | 37°C, 6h | Moderate (Susceptible to Carboxylesterases) |
| Liver Microsomes | 37°C, 1h | Labile (Oxidative metabolism/Hydrolysis) |
| Lysosomal Lysate | pH 4.5, 24h | Stable (Unless Cathepsin substrate designed) |
Protocol for Plasma Stability:
-
Prepare a 10 mM stock of the compound in DMSO.
-
Spike into pooled Human Plasma (final conc. 10
). -
Incubate at 37°C in a shaking water bath.
-
Aliquot (50
) at min. -
Quench with cold Acetonitrile (150
) containing Internal Standard. -
Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Metric: Calculate
. Rapid cleavage implies the carbamate is acting as a prodrug moiety.
Part 4: Mechanism & Visualization
The following diagram illustrates the synthesis and potential cleavage pathways of the linker system.
Caption: Synthesis workflow and enzymatic cleavage pathway of the N-(4-hydroxyphenyl)carbamate linker system.
Part 5: Critical Considerations (Expert Insights)
-
Differentiation from PABC: Do not confuse this with the p-aminobenzyl carbamate (PABC) linker. PABC contains a methylene spacer (
) allowing for 1,6-elimination . The N-(4-hydroxyphenyl)carbamate described here ( ) does not undergo 1,6-elimination. Its cleavage is strictly hydrolytic or enzymatic. -
Toxicity Warning: The hydrolysis product is a derivative of 4-aminophenol . While 4-aminophenol is the core of paracetamol, it can be nephrotoxic in high concentrations. Ensure the released "linker remnant" is safe at the therapeutic dose.
-
Solubility: The ethyl group is hydrophobic. For medicinal chemistry applications, replacing the "ethyl" with a solubilizing payload or a PEGylated chain is common to improve DMPK properties.
References
-
PubChem. Ethyl N-(4-hydroxyphenyl)carbamate Compound Summary. National Library of Medicine. Available at: [Link]
-
Huttunen, K. M., et al. (2018).[4] "Secondary carbamate linker can facilitate the sustained release of dopamine from brain-targeted prodrug".[4] Bioorganic & Medicinal Chemistry Letters, 28(16), 2754-2758. Available at: [Link]
Sources
preparation of N-substituted carbamates using Reformatzky reagents
Application Note: Preparation of N-Substituted
Part 1: Executive Summary & Scientific Rationale
The "Carbamate" Nomenclature Paradox In the context of Reformatsky chemistry, the term "preparation of N-substituted carbamates" often refers to a specific, high-value transformation found in patent literature (e.g., CN102372652A) and specialized organic synthesis: the reaction of Reformatsky reagents (organozinc enolates) with isocyanates .
It is critical for the researcher to distinguish the chemical outcome:
-
Standard Carbamate Synthesis: Typically involves amines reacting with chloroformates or carbonates (forming C–N or C–O bonds).
-
Reformatsky-Isocyanate Route: Involves the nucleophilic attack of the zinc enolate carbon onto the isocyanate carbon (forming a C–C bond).
While sometimes colloquially termed "carbamate synthesis" due to the resulting amide-ester motif, this reaction chemically yields N-substituted malonamates (also known as
Why Use the Reformatsky Route?
-
Chemomildness: Unlike lithium enolates, Reformatsky reagents (
) tolerate sensitive functional groups (nitro, ester, ketone) elsewhere on the substrate. -
Regiospecificity: The reaction with isocyanates provides a direct, one-pot entry to malonyl derivatives without the need for harsh acylating agents.
Part 2: Mechanistic Pathway
The reaction proceeds via the insertion of activated zinc into the
Figure 1: Mechanistic Pathway of Reformatsky-Isocyanate Coupling
Caption: Figure 1. The oxidative insertion of Zinc generates the C-nucleophile, which attacks the isocyanate C=N bond. Subsequent hydrolysis yields the N-substituted malonamate.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of Ethyl N-phenylmalonamate (Ethyl N-phenylcarbamoyl acetate). Target Scale: 10 mmol
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Amount | Role |
| Ethyl Bromoacetate | 1.2 | 1.33 mL (12 mmol) | Precursor to Nucleophile |
| Zinc Dust | 1.5 | 980 mg (15 mmol) | Metal Source |
| Phenyl Isocyanate | 1.0 | 1.09 mL (10 mmol) | Electrophile |
| TMSCl (Trimethylsilyl chloride) | 0.05 | ~60 | Activator |
| THF (Anhydrous) | - | 20 mL | Solvent |
| Dilute HCl (1M) | - | 50 mL | Quenching Agent |
Zinc Activation (Critical Step)
The success of Reformatsky chemistry hinges on the surface area and oxide-free state of the Zinc.
-
Weigh Zinc dust (1.5 equiv) into a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Activation: Add 2 mL of anhydrous THF. Add TMSCl (0.05 equiv). Stir vigorously at room temperature for 15 minutes.
-
Note: The solution may foam slightly. This removes the passivation layer (
). -
Alternative: If TMSCl is unavailable, wash Zn with dilute HCl, then water, acetone, and ether, and dry under high vacuum at 100°C.
-
Formation of Reformatsky Reagent
-
Add the remaining THF (18 mL) to the activated Zinc.
-
Heat the suspension to a gentle reflux (approx. 65-70°C).
-
Add Ethyl Bromoacetate dropwise via a syringe pump or addition funnel over 20 minutes.
-
Visual Cue: The reaction should initiate within 5 minutes, indicated by the disappearance of zinc metal and the solution turning cloudy/grey. If initiation is slow, add a crystal of Iodine (
).
-
-
Once addition is complete, reflux for an additional 30 minutes to ensure complete formation of the organozinc species (
).
Reaction with Isocyanate
-
Cool the Reformatsky reagent mixture to 0°C (Ice/Water bath).
-
Why? Isocyanates are highly reactive. Controlling the temperature prevents polymerization or double-addition.
-
-
Add Phenyl Isocyanate (1.0 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature naturally and stir for 3–4 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1). The isocyanate spot should disappear.
-
Workup & Purification
-
Quenching: Cool the flask to 0°C. Slowly add 1M HCl (50 mL) to hydrolyze the Zinc-Nitrogen bond.
-
Caution: Exothermic reaction.
-
-
Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
-
Washing: Wash combined organics with saturated
(to remove traces of bromoacetic acid) and Brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 4: Optimization & Troubleshooting
Solvent Effects on Yield
| Solvent | Dielectric Constant | Reaction Rate | Typical Yield | Notes |
| THF | 7.5 | Fast | 85-92% | Preferred. Solubilizes the Zn-complex well. |
| Diethyl Ether | 4.3 | Moderate | 60-75% | Good for workup, but slower reaction kinetics. |
| Benzene/Toluene | 2.3 | Slow | <50% | Requires higher temperatures; poor solubility of Zn salts. |
| Dioxane | 2.2 | Moderate | 70-80% | Useful for higher boiling point requirements. |
Troubleshooting Guide
-
Issue: Reaction fails to initiate.
-
Issue: Low Yield / Polymerization.
-
Issue: Product is an oil instead of solid.
Part 5: References
-
Patent Methodology:
-
Wang, Y., et al. (2012). Method for preparing N-substituted ethyl carbamate.[9] CN102372652A.
-
Note: This patent explicitly describes the reaction of isocyanates with Reformatsky reagents to yield N-substituted ethyl carbamates (chemically malonamates).
-
-
General Reformatsky Reviews:
-
Zinc Activation Protocols:
-
Erdik, E. (1987). Use of Activation Methods for Organozinc Reagents.[10] Tetrahedron, 43(10), 2203-2212.
-
-
Related "Aza-Reformatsky" Chemistry:
-
Cozzi, P. G. (2004). Metal-Salen Schiff Base Complexes in Catalysis: Practical Aspects. Chemical Society Reviews.
-
Sources
- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 10. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
Precision One-Pot Synthesis of Ethyl N-(4-hydroxyphenyl)carbamate: Comparative Protocols
Abstract & Strategic Overview
This Technical Guide details the one-pot synthesis of Ethyl N-(4-hydroxyphenyl)carbamate , a structural analog of paracetamol where the acetamido group is replaced by a carbamate moiety. This compound serves as a critical intermediate in the synthesis of herbicides (e.g., phenmedipham derivatives) and as a model substrate for studying carbamate stability in drug metabolism.
We present two distinct synthetic pathways selected for their operational robustness and differing "Green Chemistry" profiles:
-
Protocol A (The Kinetic Route): A biphasic Schotten-Baumann reaction using ethyl chloroformate. This method is rapid, high-yielding, and suitable for standard laboratory setups.
-
Protocol B (The Thermodynamic/Green Route): A catalytic aminolysis of diethyl carbonate (DEC). This method eliminates toxic chloroformates and halogenated waste, aligning with sustainable manufacturing principles.
Reaction Chemistry & Mechanism
The synthesis relies on the nucleophilic attack of the para-nitrogen of 4-aminophenol on an electrophilic carbonyl center.
Critical Selectivity Challenge: N- vs. O-Acylation
4-Aminophenol contains two nucleophilic sites: the amine (-NH₂) and the phenol (-OH).
-
Target: N-acylation (Carbamate formation).
-
Side Product: O-acylation (Carbonate formation) or N,O-diacylation.
Mechanistic Insight: Under neutral to weakly basic conditions, the amine is significantly more nucleophilic than the phenol. However, in the presence of strong bases (NaOH, KOH) or excess acylating agent, the phenoxide anion forms, competing for the electrophile. Protocol A manages this via pH control (NaHCO₃), while Protocol B utilizes catalyst specificity.
Graphviz Pathway Diagram
Caption: Mechanistic divergence showing the competition between N-acylation (Target) and O-acylation (Impurity).
Protocol A: Biphasic Schotten-Baumann Synthesis
Best for: Small-scale R&D, rapid library generation, high yield.
Materials & Reagents
| Reagent | Equiv.[1][2] | MW ( g/mol ) | Role |
| 4-Aminophenol | 1.0 | 109.13 | Substrate |
| Ethyl Chloroformate | 1.1 | 108.52 | Electrophile |
| Sodium Bicarbonate | 2.5 | 84.01 | Acid Scavenger |
| Ethyl Acetate (EtOAc) | - | - | Solvent (Organic) |
| Water | - | - | Solvent (Aqueous) |
Step-by-Step Methodology
-
Preparation of Biphasic System:
-
In a 250 mL round-bottom flask, dissolve 4-aminophenol (10.9 g, 100 mmol) in Ethyl Acetate (100 mL) .
-
Add a solution of Sodium Bicarbonate (21.0 g, 250 mmol) in Water (100 mL) .
-
Note: The amine may not fully dissolve initially; vigorous stirring is essential.
-
-
Controlled Addition:
-
Cool the mixture to 0–5 °C using an ice bath.
-
Add Ethyl Chloroformate (10.5 mL, 110 mmol) dropwise over 30 minutes.
-
Critical Parameter: Maintain internal temperature <10 °C to suppress O-acylation.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).
-
Stir vigorously for 2–3 hours . Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes; R_f Product ~0.4).
-
-
Workup & Isolation:
-
Separate the layers. Extract the aqueous layer with EtOAc (2 x 50 mL).
-
Combine organic layers and wash sequentially with:
-
10 mL 0.5 M HCl (removes unreacted amine).
-
20 mL Water .
-
20 mL Brine .
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid is typically off-white.
-
Recrystallization: Dissolve in minimum hot Ethanol/Water (1:1) or Toluene. Cool to 4 °C to crystallize.
-
Yield Target: 85–92%.
-
Protocol B: Catalytic Green Synthesis (Carbonate Route)
Best for: Green chemistry compliance, halogen-free synthesis, scale-up.
Materials & Reagents
| Reagent | Equiv.[1][2] | Role |
| 4-Aminophenol | 1.0 | Substrate |
| Diethyl Carbonate (DEC) | 10.0 | Reagent & Solvent |
| TBD (Catalyst) | 0.05 | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene |
| Ethanol | - | Byproduct (removed) |
Step-by-Step Methodology
-
Reaction Setup:
-
In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 4-aminophenol (100 mmol) and Diethyl Carbonate (100 mL) .
-
Add TBD catalyst (5 mol%) .
-
-
Heating & Equilibrium Shift:
-
Heat the mixture to reflux (approx. 90–100 °C) for 12–18 hours.
-
Optimization: If using a distillation setup, slowly distill off the ethanol byproduct to drive the equilibrium toward the product (Le Chatelier's principle).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate excess Diethyl Carbonate under reduced pressure (recycle the solvent).
-
The residue is the crude carbamate.
-
-
Purification:
-
Recrystallize from Toluene or Ethanol/Water as described in Protocol A.
-
Experimental Workflow Diagram
Caption: Operational workflow comparing the Kinetic (A) and Green (B) synthetic routes.
Analytical Characterization
Verify the product identity using the following parameters.
| Technique | Expected Signal / Value | Interpretation |
| Appearance | White to off-white crystalline solid | High purity |
| Melting Point | 115–120 °C (Experimental determination recommended) | Distinct from 4-AP (mp 188°C) |
| ¹H NMR (DMSO-d₆) | δ 9.3 (s, 1H, -NH) | Amide proton |
| δ 8.9 (s, 1H, -OH) | Phenolic proton | |
| δ 7.2 (d, 2H), 6.6 (d, 2H) | Para-substituted aromatic ring | |
| δ 4.1 (q, 2H) | Ethyl -CH₂- | |
| δ 1.2 (t, 3H) | Ethyl -CH₃ | |
| IR Spectroscopy | 1690–1705 cm⁻¹ | C=O[3][4][5][6] Stretch (Carbamate) |
| 3300–3400 cm⁻¹ | Broad OH/NH Stretch |
Troubleshooting & Critical Process Parameters
-
Pink/Brown Discoloration:
-
Cause: Oxidation of 4-aminophenol substrate.
-
Fix: Add a pinch of Sodium Dithionite (Na₂S₂O₄) to the aqueous phase in Protocol A or perform Protocol B under Nitrogen atmosphere.
-
-
Low Yield / O-Acylation:
-
Cause: pH too high (>10) or temperature spike during addition.
-
Fix: Ensure temperature stays <5 °C during chloroformate addition. Use NaHCO₃ (weak base) strictly; avoid NaOH.
-
-
Incomplete Reaction (Protocol B):
-
Cause: Equilibrium limitation.
-
Fix: actively remove ethanol (using molecular sieves or distillation) to drive the reaction forward.
-
References
- Synthesis of N-Aryl Carbamates via Chloroformates: Organic Syntheses, Coll. Vol. 2, p. 278 (1943); Vol. 17, p. 45 (1937). (Classic method adapted for aminophenols).
-
Catalytic Synthesis using TBD : A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions.
-
Paracetamol Analog Synthesis : Efficient One-Pot Hydrogenation and Acetylation of 4-Nitrophenol. Reaction Chemistry & Engineering, RSC.
-
Product Data (CAS 7159-95-7) : PubChem Compound Summary for Ethyl N-(4-hydroxyphenyl)carbamate.
-
Green Carbonate Chemistry : Synthesis of Carbamates from Amines and Dialkyl Carbonates. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 132-63-8|Methyl (7-hydroxynaphthalen-1-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. 54840-09-4|Methyl (4-hydroxyphenyl)carbamate|BLD Pharm [bldpharm.com]
- 5. prepchem.com [prepchem.com]
- 6. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
Application Note: Robust GC-MS Derivatization and Analysis of Ethyl N-(4-hydroxyphenyl)carbamate
The Analytical Challenge
Ethyl N-(4-hydroxyphenyl)carbamate is a highly polar, thermally labile compound frequently encountered in pharmaceutical impurity profiling and environmental toxicology. The molecule features two highly reactive functional groups: a phenolic hydroxyl (-OH) and a carbamate secondary amine (-NH-). It shares a core structural motif with, necessitating similarly rigorous handling of the phenolic hydroxyl group during trace analysis[1].
When subjected to the high temperatures of a Gas Chromatography (GC) injection port (typically >250°C), the underivatized molecule is prone to severe thermal degradation, most notably the elimination of ethanol to form an isocyanate. Due to the thermal instability of carbamates, [2]. Furthermore, the active hydrogens in both groups act as strong hydrogen bond donors, leading to irreversible adsorption onto the silanol groups of the GC column's stationary phase. This results in severe peak tailing, poor resolution, and compromised limits of detection (LOD), highlighting why[3].
Mechanistic Rationale for Silylation
To circumvent thermal breakdown and column adsorption, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold standard. However, a deep understanding of the reaction causality is required to prevent analytical failure:
-
Phenolic Silylation (Kinetically Fast): The phenolic -OH is highly nucleophilic. It reacts rapidly with BSTFA at room temperature to form a mono-trimethylsilyl (TMS) ether.
-
Carbamate Silylation (Kinetically Slow): The carbamate -NH- is sterically hindered, and its lone pair is delocalized via resonance with the adjacent carbonyl group, making it a poor nucleophile. Silylation of this group requires sustained thermal energy (70°C) and a basic catalyst (anhydrous pyridine) to drive the reaction to completion, forming the stable di-TMS derivative.
While modern LC-MS/MS methods exist for, GC-MS remains a powerhouse for structural elucidation when this two-stage silylation is properly executed.
Experimental Workflow & Pathway
Workflow for the robust di-silylation and GC-MS analysis of ethyl N-(4-hydroxyphenyl)carbamate.
Step-by-Step Methodology
Phase 1: Sample Extraction and Rigorous Desiccation
-
Aliquot: Transfer 1.0 mL of the sample matrix into a borosilicate glass centrifuge tube.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using 3.0 mL of MS-grade ethyl acetate. Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 3000 x g for 5 minutes to achieve clean phase separation. Transfer the upper organic layer to a silanized glass autosampler vial.
-
Desiccation (Critical Step): Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity Nitrogen (
) at 35°C.-
Causality: BSTFA is extremely sensitive to moisture. Even trace amounts of water will hydrolyze the reagent into hexamethyldisiloxane (HMDSO), instantly halting the derivatization of the target analyte.
-
Phase 2: Two-Stage Silylation
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine.
-
Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst, which is absolutely essential for driving the silylation of the unreactive carbamate nitrogen.
-
-
Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS.
-
Sealing: Seal the vial immediately with a PTFE-lined crimp cap to prevent reagent evaporation and ambient moisture ingress.
-
Incubation: Incubate in a dry block heater at 70°C for exactly 45 minutes.
-
Causality: While the phenolic -OH silylates within minutes at room temperature, the carbamate -NH- requires sustained thermal energy to overcome its high activation barrier.
-
-
Cooling: Allow the vial to cool to room temperature before GC-MS injection to prevent pressure blowouts during autosampler needle penetration.
Quantitative Data & MS Features
To ensure reproducibility across different laboratories, the following instrument parameters and diagnostic mass spectral features have been validated for this workflow.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting / Value | Rationale |
| Column | 30 m × 0.25 mm ID × 0.25 µm (5% Phenyl-methylpolysiloxane) | Optimal stationary phase for separating silylated polar metabolites. |
| Injection Mode | Splitless, 1 µL | Maximizes sensitivity for trace-level quantitative analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation of the stable di-TMS derivative. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Provides optimal linear velocity and chemical inertness. |
| Oven Program | 80°C (1 min) ➔ 15°C/min to 300°C (hold 5 min) | Balances the resolution of the solvent peak with the elution of the high-boiling di-TMS carbamate. |
| Transfer Line Temp | 280 °C | Prevents cold spots and peak broadening before MS entry. |
| Ionization | Electron Impact (EI), 70 eV | Standard ionization energy for reproducible fragmentation libraries. |
Self-Validating System & Troubleshooting
A protocol is only as reliable as its internal quality controls. In our experience, a critical failure point in carbamate analysis is the false assumption of complete derivatization. Because the carbamate nitrogen is electronically deactivated, silylation often stalls at the intermediate mono-TMS stage if the reagent is degraded by moisture or if thermal energy is insufficient.
To establish a self-validating system , analysts must monitor the Selected Ion Monitoring (SIM) channels for both the incomplete and complete reaction products.
Table 2: Diagnostic Mass Spectral Features for Self-Validation
| Derivative State | Formula | Exact Mass | Key GC-MS Fragments (m/z) | Diagnostic Significance |
| Underivatized | 181.07 | 181, 136, 108 | Undetectable or severely tailing; prone to thermal breakdown. | |
| Mono-TMS (Phenol only) | 253.11 | 253 (M+) , 238, 73 | Indicates incomplete reaction; unstable in GC inlet. | |
| Di-TMS (Phenol + Amine) | 325.15 | 325 (M+) , 310, 280, 73 | Target analyte; indicates complete, successful derivatization. |
Validation Rule: A successful sample preparation is validated only when the peak area of m/z 253 (Mono-TMS) is <5% of the peak area of m/z 325 (Di-TMS). If this threshold is exceeded, the sample batch must be re-incubated for an additional 15 minutes, or the BSTFA reagent must be discarded and replaced due to suspected moisture contamination.
References
Sources
Advanced Methodologies for the Synthesis of Bioactive Carbamates from Phenolic Precursors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of active pharmaceutical ingredients (APIs), cholinesterase inhibitors, and prodrugs.
Introduction & Mechanistic Rationale
The carbamate functional group (–O–CO–NH–) is a cornerstone in modern medicinal chemistry, serving as a highly stable amide bond bioisostere. Bioactive carbamates derived from phenolic precursors are particularly critical in the design of acetylcholinesterase (AChE) inhibitors, such as rivastigmine and neostigmine.
The Causality of Phenolic Precursors: Unlike aliphatic alcohols, phenols possess a resonance-stabilized oxygen lone pair, rendering them less nucleophilic. However, this exact property makes the resulting phenoxy group an excellent leaving group. When a phenolic carbamate enters the active site of AChE, it acts as a pseudo-substrate; the enzyme's catalytic serine attacks the carbonyl carbon, expelling the phenol and leaving the enzyme covalently carbamoylated and temporarily inactivated 1.
Because of the inherently low nucleophilicity of phenols, synthetic methodologies must rely on highly electrophilic carbonyl donors or robust nucleophilic catalysis to drive the reaction forward. This application note details two primary, field-proven methodologies: the traditional Isocyanate-Mediated Addition and the greener, phosgene-free 1,1'-Carbonyldiimidazole (CDI) Route 2.
Pathway Visualization
Fig 1. Divergent synthetic workflows for bioactive carbamates via Isocyanate and CDI pathways.
Self-Validating Experimental Protocols
Protocol A: Isocyanate-Mediated Synthesis (Direct Addition)
This method is highly efficient and boasts 100% atom economy. However, because phenols are weak nucleophiles, 4-Dimethylaminopyridine (DMAP) is utilized. Causality: DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form a highly reactive N-carbamoylpyridinium intermediate, which rapidly reacts with the phenol, bypassing its low intrinsic nucleophilicity.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve the phenolic precursor (10.0 mmol, 1.0 eq) in 25 mL of anhydrous dichloromethane (DCM).
-
Catalysis: Add DMAP (1.0 mmol, 0.1 eq). Stir for 5 minutes at room temperature to ensure complete dissolution.
-
Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add the appropriate isocyanate (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Caution: Isocyanates are toxic and moisture-sensitive.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 to 12 hours.
-
Self-Validation Checkpoint (IR Spectroscopy): Withdraw a 0.1 mL aliquot and perform FT-IR analysis. The reaction is definitively complete when the strong, distinctive N=C=O stretching band at 2270–2250 cm⁻¹ is completely absent 3.
-
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: CDI-Mediated Phosgene-Free Synthesis (Two-Step)
For complex drug development where isocyanates are unavailable, toxic, or unstable, 1,1'-Carbonyldiimidazole (CDI) serves as a superior, eco-friendly carbonylation agent 4.
Step-by-Step Methodology:
-
Activation: In a 100-mL round-bottom flask, suspend CDI (12.0 mmol, 1.2 eq) in 30 mL of anhydrous DCM. Cool to 0°C.
-
First-Stage Coupling: Add a solution of the phenolic precursor (10.0 mmol, 1.0 eq) in 10 mL DCM dropwise over 20 minutes.
-
Self-Validation Checkpoint (Visual & TLC): Causality: The reaction of CDI with a phenol releases stoichiometric amounts of CO₂ gas. The cessation of effervescence is a reliable visual indicator that the aryl imidazolecarboxylate intermediate has formed 5. Confirm via TLC (UV active, distinct Rf from the starting phenol). Do not proceed until the phenol is fully consumed.
-
Aminolysis: To the clear solution of the intermediate, add the desired primary or secondary amine (15.0 mmol, 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 1.5 eq). Causality: DIPEA neutralizes the imidazole byproduct, preventing the protonation of the incoming amine nucleophile.
-
Propagation: Stir the mixture at room temperature for 12–24 hours.
-
Workup: Wash the organic mixture sequentially with 1M HCl (to remove unreacted amine and imidazole), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Quantitative Data & Methodological Comparison
The selection of a carbamate synthesis method impacts yield, purity, and scalability. The following table summarizes key quantitative metrics to aid in route selection.
| Parameter | Route A: Isocyanate Method | Route B: CDI-Mediated Method |
| Typical Yield | 85% – 95% | 75% – 90% |
| Reaction Time | 4 – 12 hours | 12 – 24 hours (Two-step) |
| Temperature Profile | 0°C → Room Temp (Exothermic) | 0°C → Room Temp |
| Atom Economy | 100% (Direct addition) | ~50% (Loss of Imidazole and CO₂) |
| Substrate Scope | Limited by commercial isocyanates | Highly versatile (Any amine/phenol pair) |
| Safety Profile | High Toxicity (Moisture-sensitive) | Low Toxicity (Phosgene-free, eco-friendly) |
Troubleshooting & Optimization
-
Issue: Incomplete Conversion of Phenol in Route A
-
Causality: Highly electron-deficient phenols (e.g., nitrophenols) have extremely low nucleophilicity.
-
Solution: Increase DMAP loading to 0.5 eq, or switch the solvent from DCM to a more polar aprotic solvent like DMF to better solvate the polar transition state.
-
-
Issue: Formation of Symmetrical Urea Byproducts in Route B
-
Causality: Traces of moisture can hydrolyze the aryl imidazolecarboxylate intermediate back to the phenol, releasing imidazole and CO₂. The unreacted amine then reacts with residual CDI to form a stable, symmetrical urea.
-
Solution: Ensure strict anhydrous conditions (flame-dried glassware, dry solvents). Verify the complete consumption of CDI before the addition of the amine.
-
References
-
ResearchGate. Preparation of Carbamates from Amines and Alcohols under Mild Conditions. [Link]
-
ResearchGate. Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. [Link]
-
SciELO. Carbamates: Are they “Good” or “Bad Guys”?[Link]
Sources
Troubleshooting & Optimization
preventing oxidation of ethyl N-(4-hydroxyphenyl)carbamate
Technical Support Center: Stability Protocols for Ethyl N-(4-hydroxyphenyl)carbamate
Case ID: STAB-7159-OX Subject: Prevention of Oxidative Degradation & Discoloration Status: Open Assigned Specialist: Senior Application Scientist, Stability Division[1]
Executive Summary
Ethyl N-(4-hydroxyphenyl)carbamate (also known as N-(4-Hydroxyphenyl)urethane) is structurally analogous to Paracetamol (Acetaminophen).[2] Its primary stability vulnerability lies in the 4-hydroxyphenyl moiety .[1][2] Under oxidative stress (high pH, light, oxygen, or metal catalysis), this group degrades into highly colored quinone imine species.[2]
This guide provides a self-validating system to prevent this degradation during synthesis, purification, and long-term storage.[2]
Module 1: The Chemistry of Degradation (Root Cause Analysis)
User Question: Why does my white powder turn pink/brown upon exposure to air or basic solvents?
Technical Explanation: The discoloration is not a random impurity; it is a specific oxidation cascade.[1][2] The phenolic hydroxyl group is susceptible to proton loss (especially at pH > 7).[1][2] The resulting phenolate ion is electron-rich and easily oxidized by atmospheric oxygen into a phenoxyl radical, which rapidly disproportionates into N-ethoxycarbonyl-p-benzoquinone imine .[2]
This quinone imine is a strong chromophore (pink/red) and is electrophilic, leading to further polymerization (brown/black tar).[2]
Visualizing the Oxidation Pathway
The following diagram illustrates the transition from the stable "White" form to the "Pink" oxidized form.[1]
Figure 1: The oxidative cascade from the stable phenol to the colored quinone imine and subsequent polymers.
Module 2: Synthesis & Purification Troubleshooting
User Question: I see pinking during filtration or recrystallization. How do I stop this?
Protocol: The "Zero-Oxidation" Workup Standard laboratory conditions are often too oxidative for high-purity isolation.[1][2] Adopting a "reductive environment" strategy is required.[1][2]
Step-by-Step Troubleshooting Guide
| Critical Parameter | Recommendation | Scientific Rationale |
| Solvent pH | Keep Acidic (pH 4-6) | High pH deprotonates the phenol, accelerating oxidation by |
| Dissolved Oxygen | Sparge with Argon | Oxygen is the primary oxidant.[1][2] Sparging solvents for 15 mins removes dissolved |
| Metal Ions | Add EDTA (1-5 mM) | Trace |
| Temperature | < 40°C | Heat increases the kinetic rate of electron transfer.[1][2] Evaporate solvents at low temp/high vacuum. |
Corrective Workflow for "Pink" Batches: If your product has already turned pink, simple recrystallization often fails because the quinone imine co-precipitates.[1][2]
-
Dissolve: Dissolve the crude solid in ethanol containing 1% Ascorbic Acid (Vitamin C).
-
Reduce: Stir for 30 minutes under Argon. The ascorbic acid reduces the pink quinone imine back to the colorless phenol.[1][2]
-
Precipitate: Add deoxygenated water (also containing trace ascorbic acid) to crash out the product.
-
Filter: Filter under an inert gas blanket if possible, or dry rapidly in a vacuum oven.
Module 3: Formulation & Long-Term Storage
User Question: How do I store the compound for >6 months without degradation?
Stability Protocol: The compound is shelf-stable only if the "initiation" step (radical formation) is blocked.[1][2]
Storage Matrix
| Variable | Protocol | Why? |
| Container | Amber Glass Vials | Blocks UV light (254-365 nm), which can photo-cleave the N-H bond or excite the phenol. |
| Headspace | Argon or Nitrogen Purge | Replaces reactive air with inert gas.[1][2][3] Argon is heavier than air and offers better protection.[1][2] |
| Desiccant | Silica Gel Pack | Moisture promotes hydrolysis of the carbamate ester and facilitates proton transfer.[1][2] |
| Temp | -20°C (Freezer) | Arrhenius equation dictates that lower T exponentially slows degradation rates.[1][2] |
Antioxidant Selection for Solutions
If you are preparing stock solutions (e.g., for LC-MS or bioassays), you must add an antioxidant.[2][3]
-
Aqueous/Polar Solvents: Sodium Metabisulfite (
) at 0.1% w/v.[1][2] -
Organic Solvents (DMSO/Ethanol): Ascorbic Acid or BHT (Butylated hydroxytoluene) at 0.05% w/v.[1][2]
FAQ: Rapid Fire Troubleshooting
Q: Can I use chlorinated solvents like Dichloromethane (DCM)? A: Proceed with Caution. DCM often contains trace HCl or free radicals (if not stabilized with amylene).[1][2] Old DCM can accelerate "pinking."[1][2] Always pass DCM through basic alumina or use fresh HPLC-grade solvent.[1][2]
Q: My LC-MS shows a mass peak at [M-2H]. What is this? A: This is the Quinone Imine oxidation product.[1][2] It has a mass exactly 2 units lower than your parent compound (loss of two protons/electrons).[1][2] This confirms oxidation is occurring in your autosampler.[1][2] Fix: Add 0.1% Formic Acid and 1mM Ascorbic Acid to your mobile phase.[1][2]
Q: Is the pink form toxic? A: Potentially. Similar to NAPQI (from Paracetamol), quinone imines are electrophiles that can react with cellular proteins (cysteine residues).[2] Purity is critical for biological assays to avoid false toxicity data.[1][2]
Diagnostic Decision Tree
Use this logic flow to identify the source of instability in your workflow.
Figure 2: Diagnostic logic for identifying and remediating oxidation sources.
References
-
BenchChem Technical Support. (2025).[1][2][3] Preventing Oxidation of Aminophenol Compounds: Antioxidant Strategies and Data.[1][2][3][4] Retrieved from
-
National Institutes of Health (NIH). (2020).[1][2] Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in wastewater.[1][2][5] Journal of Hazardous Materials.[1][2][5] Retrieved from
-
University of Minnesota. (2014).[1][2] Polyether urethane hydrolytic stability after exposure to deoxygenated water.[1][2][6] Retrieved from [2]
-
ResearchGate. (2026). Oxidation of N-acetyl-para-aminophenol (acetaminophen) by galvanic Fenton processes.[2] Retrieved from [2]
-
PubChem. (2026).[1][2] Ethyl N-(4-hydroxyphenyl)carbamate Compound Summary. Retrieved from [2]
Sources
- 1. reddit.com [reddit.com]
- 2. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
Technical Support Center: Optimizing the Synthesis of Ethyl N-(4-Hydroxyphenyl)carbamate
Welcome to the Technical Support Center for the synthesis of ethyl N-(4-hydroxyphenyl)carbamate. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of this critical intermediate. The reaction relies on the chemoselective N-acylation of 4-aminophenol using ethyl chloroformate. Because the substrate contains two competing nucleophilic sites (amine and phenol) and is highly sensitive to oxidation, achieving high yields requires strict control over pH, temperature, and atmospheric conditions.
Part 1: Reaction Pathway & Chemoselectivity
The synthesis follows a divergent reaction network where the reaction conditions strictly dictate the dominant pathway. The diagram below illustrates the causal relationship between specific environmental conditions and the resulting chemical species.
Reaction pathways of 4-aminophenol with ethyl chloroformate highlighting chemoselectivity.
Part 2: Troubleshooting & FAQs
Q1: Why is my reaction mixture turning dark brown or black, and how do I prevent it? Cause: 4-Aminophenol is an electron-rich aromatic system that is highly susceptible to air oxidation, particularly under alkaline conditions. It rapidly oxidizes to 1,4-benzoquinone imine, which subsequently polymerizes into dark, tarry byproducts that ruin the yield and complicate purification. Solution: You must incorporate an antioxidant into your aqueous workflow. Adding a small amount of sodium dithionite (Na₂S₂O₄) directly to the reaction mixture effectively reduces any oxidized quinone imine species back to the starting phenol, ensuring the product remains a clean, white precipitate[1]. Additionally, purging your reaction vessel and solvents with an inert gas (N₂ or Ar) prior to base addition is highly recommended.
Q2: I am observing significant amounts of O-acylated or bis-acylated byproducts. How can I improve N-chemoselectivity? Cause: While the primary amine is inherently more nucleophilic than the hydroxyl group, elevating the pH too much will deprotonate the phenol (pKa ~10.3) to form a highly reactive phenoxide ion. This phenoxide aggressively competes for the ethyl chloroformate, leading to O-acylation. Solution: Strict pH control is mandatory. If utilizing classical Schotten-Baumann conditions with NaOH, ensure you do not exceed a 1:1 molar ratio of base to 4-aminophenol[1]. For substrates prone to over-acylation, switching to a milder base such as sodium bicarbonate (NaHCO₃) in water, or utilizing a biphasic organic/aqueous system (e.g., ethyl acetate/water) with potassium carbonate (K₂CO₃) will buffer the pH and physically separate the reactive species, heavily favoring N-acylation[2].
Q3: My conversion is low, and I am recovering unreacted 4-aminophenol. What is causing this? Cause: Ethyl chloroformate is a highly electrophilic, moisture-sensitive reagent. In aqueous basic conditions, it can undergo rapid hydrolysis to ethanol, carbon dioxide, and chloride salts before it has the opportunity to react with the amine[3]. Solution: The hydrolysis rate is exponentially dependent on temperature. You must maintain the reaction temperature strictly between 0 °C and 5 °C using an ice-salt bath[1]. Furthermore, ensure the ethyl chloroformate is added slowly and dropwise under vigorous stirring. This maximizes the interfacial reaction rate with the amine before bulk aqueous hydrolysis can occur.
Part 3: Optimization Parameters for Carbamate Synthesis
To assist in experimental design, the following table summarizes the quantitative and qualitative data for various base/solvent systems used in this transformation.
| Base System | Solvent Medium | Optimal Temp | Chemoselectivity (N vs O) | Yield Potential | Operational Notes |
| NaOH (1.0 eq) | Water | 0–5 °C | Good | High (~89%) | Requires strict temperature control and Na₂S₂O₄ to prevent oxidation[1]. |
| NaHCO₃ (Excess) | Water | 0–5 °C | Excellent | Moderate to High | Milder pH practically eliminates O-acylation but the reaction rate is slower[2]. |
| K₂CO₃ / Et₃N | Acetonitrile or EtOAc | 0 °C to RT | Excellent | High | Biphasic or dry organic conditions minimize chloroformate hydrolysis[2]. |
Part 4: Validated Experimental Protocol
This self-validating Standard Operating Procedure (SOP) utilizes aqueous Schotten-Baumann conditions optimized with an antioxidant to ensure high yield and purity[1]. The visual transition from a clear solution to a white precipitate serves as an immediate indicator of successful N-acylation.
Materials Required:
-
4-Aminophenol: 33.36 g (0.3 mol)
-
Sodium Hydroxide (NaOH): 12.0 g (0.3 mol)
-
Ethyl Chloroformate: 24.0 mL (~0.25 mol)
-
Sodium Dithionite (Na₂S₂O₄): 1.0 g
-
Deionized Water: 120 mL
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 33.36 g of 4-aminophenol and 12.0 g of NaOH in 120 mL of deionized water. (Note: Purge the flask with N₂ during this step to minimize initial oxidation).
-
Cooling: Submerge the flask in an ice-salt bath. Allow the internal temperature to drop to strictly 0–5 °C. Causality: This low temperature suppresses the competing hydrolysis of ethyl chloroformate and prevents the thermal activation required for O-acylation.
-
Acylation: Under vigorous stirring, slowly add 24.0 mL of ethyl chloroformate dropwise over 30–45 minutes. Causality: Dropwise addition prevents localized exothermic spikes that would otherwise destroy the reagent.
-
Observation: As the reaction proceeds, observe the formation of a thick white precipitate. This is the desired ethyl N-(4-hydroxyphenyl)carbamate.
-
Quenching/Antioxidation: Once the addition is complete, immediately add 1.0 g of sodium dithionite to the stirring mixture. Causality: This acts as a chemical scrubber, reducing any trace 1,4-benzoquinone imine back to the phenol, ensuring the product does not discolor during isolation[1].
-
Isolation: Filter the solid precipitate by vacuum suction. Wash the filter cake thoroughly with 50 mL of ice-cold deionized water to remove residual salts and unreacted phenol.
-
Purification: Recrystallize the crude solid from hot water. Dry under vacuum to yield the pure crystalline powder (Expected yield: ~48.3 g, 89%; Melting Point: 120°–123°C)[1].
Part 5: References
-
Synthesis of 4-ethoxycarbonylaminophenol - PrepChem. Available at:[Link]
-
US9567308B1 - Process for the synthesis of chlorzoxazone - Google Patents. Available at:
Sources
Technical Support Center: Purification of Ethyl N-(4-hydroxyphenyl)carbamate
Ticket Subject: Optimization of Recrystallization Protocol for Ethyl N-(4-hydroxyphenyl)carbamate (CAS: 7159-95-7) Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open
Introduction: The Purification Challenge
You are working with Ethyl N-(4-hydroxyphenyl)carbamate (also known as N-ethoxycarbonyl-4-aminophenol). This compound is structurally analogous to Paracetamol (Acetaminophen), where the acetyl group is replaced by an ethoxycarbonyl group.
The Stakes:
-
Oxidation Sensitivity: Like its parent amine (4-aminophenol), this carbamate is prone to oxidation, leading to pink or brown discoloration (quinone imine formation).
-
Hydrolysis Risk: The carbamate linkage is stable under neutral conditions but can hydrolyze back to the toxic starting material (4-aminophenol) if subjected to prolonged heating in strong acids or bases.
-
"Oiling Out": Carbamates often exhibit a "metastable melt" phase where they separate as an oil before crystallizing, trapping impurities.
This guide provides a self-validating protocol designed to maximize yield while ensuring the removal of oxidative byproducts.
Module 1: The "Green" Recrystallization Protocol
Primary Solvent System: Ethanol / Water Rationale: This system leverages the high solubility of the carbamate in hot ethanol and its poor solubility in cold water. Water also acts as a powerful solvent to remove inorganic salts and the highly polar, unreacted 4-aminophenol.
Step-by-Step Workflow
-
Dissolution (The "Hot" Phase):
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) dropwise with heating (approx. 60-70°C) until just dissolved.
-
Critical Check: Do not boil excessively. If the solution is dark brown/pink, proceed immediately to the "Decolorization" step below.
-
-
Decolorization (The "Purity" Phase):
-
Chemical Treatment: Add a small amount of Sodium Dithionite (Na₂S₂O₄) (approx. 1-2% w/w relative to crude). This reducing agent converts colored quinones back to colorless phenols.
-
Physical Treatment: Add Activated Charcoal (1-2% w/w).
-
Stir: Maintain heat (do not boil) for 5-10 minutes.
-
Filtration: Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.
-
-
Crystallization (The "Cool" Phase):
-
Reheat filtrate if crystals formed during filtration.
-
Slowly add hot Distilled Water to the hot ethanolic solution until a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of ethanol to clear the solution.[1]
-
Controlled Cooling: Remove from heat. Insulate the flask with a towel or place it on a cork ring. Let it reach room temperature undisturbed.
-
Final Chill: Once at room temperature, place in an ice bath (0-4°C) for 1 hour.
-
-
Isolation:
Module 2: Troubleshooting & FAQs
Ticket #101: The "Oiling Out" Phenomenon
User Report: "Instead of crystals, I see liquid droplets forming at the bottom of the flask as it cools."
Diagnosis: The solution temperature is above the solvent's saturation point but the solute's melting point is depressed by the solvent mixture. The compound separates as a liquid phase (oil) rather than a solid.
Corrective Actions:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a single phase.
-
Add More Solvent: Add a small amount of the "good" solvent (Ethanol). This raises the solubility limit, preventing phase separation until the temperature is lower.
-
Seed It: Add a tiny crystal of pure product (seed crystal) to the cooling solution before the oiling temperature is reached. This provides a nucleation site for the solid phase.
-
Slower Cooling: Rapid cooling promotes oiling. Insulate the flask more heavily.
Ticket #102: Persistent Pink/Brown Color
User Report: "My crystals are off-white or pinkish even after recrystallization."
Diagnosis: Trace oxidation of the phenolic group. The impurity is likely trapped inside the crystal lattice or adsorbed on the surface.
Corrective Actions:
-
Acidic Wash: Wash the filtered crystals with slightly acidic water (0.1% acetic acid) to protonate the phenol and prevent oxidation during drying.
-
Antioxidant Spiking: Ensure Sodium Dithionite was used in the hot stage.
-
Solvent Switch: If EtOH/Water fails, switch to Ethyl Acetate/Hexanes . The oxidative impurities are often polar and will remain in the mother liquor while the carbamate crystallizes.
Ticket #103: Low Yield
User Report: "I lost 60% of my mass."
Diagnosis: The compound is too soluble in the mother liquor (likely too much Ethanol).
Corrective Actions:
-
Second Crop: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume, then cool again to harvest a second crop of crystals.
-
Solvent Ratio: Increase the proportion of Water (anti-solvent) in the next run.
Module 3: Visual Workflows
Figure 1: Recrystallization Logic Flow
This diagram illustrates the decision-making process during the purification.[1]
Caption: Decision tree for purification, addressing color removal and phase separation (oiling out).
Module 4: Characterization & Validation
To confirm success, compare your product against these benchmarks.
| Parameter | Expected Value | Troubleshooting Note |
| Appearance | White crystalline solid | Pink = Oxidation; Grey = Charcoal contamination |
| Melting Point | ~96–100°C (Check CoA) | Wide range (>2°C) indicates wetness or impurity. |
| TLC (SiO₂) | Single Spot ( | Lower spot = 4-aminophenol (Starting Material). |
| Solubility | Soluble in Ethanol, EtOAc | Insoluble material is likely inorganic salts. |
Senior Scientist Note: The Melting Point of ethyl carbamates can vary based on polymorphs. Always run a Mixed Melting Point with a known pure standard if available.
References
-
National Institutes of Health (NIH). (2025). 4-Aminophenol: Chemical and Physical Properties. PubChem.[2][3][4][5] Retrieved March 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). General procedures for purification of aminophenol derivatives. Retrieved March 4, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - Ethyl n-(4-hydroxyphenyl)carbamate (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 5. Compound 528090: ethyl N-(4-methylphenyl)carbamate - مصدر البيانات الرسمي - Virginia Open Data Portal [data.ar.virginia.gov]
Technical Support Center: Troubleshooting Phenolic Carbamate Stability
Welcome to the Advanced Applications Support Center. Phenolic carbamates (O-aryl carbamates) are highly versatile motifs used extensively in drug development—most notably as prodrugs for natural phenols (e.g., resveratrol) and as covalent inhibitors for serine hydrolases like Fatty Acid Amide Hydrolase (FAAH)[1][2]. However, their inherent electrophilicity makes them highly susceptible to hydrolysis in aqueous media, often leading to rapid degradation during biological assays or sample preparation[3][4].
This guide is designed for researchers and bioanalytical scientists to diagnose, understand, and resolve hydrolysis issues through structural insights and optimized experimental workflows.
Part 1: Core Concepts & Mechanisms (FAQ)
Q1: Why does my phenolic carbamate degrade so rapidly in physiological buffer (pH 7.4) compared to aliphatic carbamates? The instability of phenolic carbamates is driven by the leaving group ability of the phenoxide ion. In alkaline or neutral aqueous media (pH ≥ 7), carbamates undergo base-catalyzed hydrolysis[5]. Because phenols are significantly more acidic than aliphatic alcohols, the resulting aryloxyanion is a highly stable, excellent leaving group[6]. This accelerates the rate-determining expulsion step, causing O-aryl carbamates to hydrolyze orders of magnitude faster than O-alkyl carbamates[7].
Q2: How does the nitrogen substitution pattern dictate the mechanism of hydrolysis? The substitution on the carbamate nitrogen fundamentally alters the degradation pathway:
-
N-monosubstituted (Secondary) Carbamates: These undergo the E1cB (Elimination Unimolecular conjugate Base) mechanism[8]. The hydroxide ion rapidly abstracts the acidic N-H proton to form an anionic intermediate. This is followed by the rate-determining expulsion of the phenoxide leaving group to form an isocyanate, which quickly hydrates and decarboxylates[6].
-
N,N-disubstituted (Tertiary) Carbamates: Lacking an acidic N-H proton, these cannot undergo E1cB elimination. Instead, they are forced through the slower BAc2 mechanism, where the hydroxide directly attacks the carbonyl carbon to form a tetrahedral intermediate before eliminating the phenoxide[6][8].
Q3: Are my compounds undergoing chemical hydrolysis or enzymatic cleavage in plasma? Phenolic carbamates are highly reactive toward serine hydrolases. For example, FAAH inhibitors like URB524 and URB597 are designed to covalently carbamoylate the Ser241 nucleophile of the enzyme[2][9]. In complex biological matrices (plasma, tissue homogenates), your compound is likely subjected to both chemical base-catalyzed hydrolysis and aggressive enzymatic cleavage by carboxylesterases[3]. Differentiating the two requires controlled stability assays (see Protocol 1).
Part 2: Mechanistic Visualization
To effectively troubleshoot, you must visualize the competing pathways. The diagram below illustrates the divergent base-induced hydrolysis mechanisms based on the structural class of your carbamate.
Fig 1: Base-induced hydrolysis pathways of phenolic carbamates (E1cB vs. BAc2 mechanisms).
Part 3: Quantitative Data & Structural Troubleshooting
If you are in the lead optimization phase, you can modulate the stability of your phenolic carbamate through strategic structural modifications.
Table 1: Structural Factors Influencing Hydrolysis Rates
| Structural Modification | Mechanistic Effect | Impact on Aqueous Stability |
| N,N-Disubstitution | Blocks the rapid E1cB pathway, forcing the slower BAc2 mechanism[10][8]. | Significant Increase |
| Electron-Donating Groups (EDG) on O-Aryl Ring | Decreases leaving group ability of the phenoxide; increases electron density around the carbamate carbon[7]. | Moderate Increase |
| Electron-Withdrawing Groups (EWG) on O-Aryl Ring | Stabilizes the aryloxyanion, making it an exceptional leaving group[7]. | Severe Decrease |
| Steric Hindrance at N-Alkyl Group | Shields the carbonyl carbon from nucleophilic attack (BAc2 pathway). | Slight Increase |
Table 2: Environmental Factors & Half-Life (General Trends)
| Environment | Dominant Mechanism | Expected Half-Life ( |
| pH 9.0 Buffer | Base-catalyzed (Alkaline Hydrolysis)[5] | Minutes to Hours |
| pH 7.4 Buffer | Base-catalyzed (Physiological)[4] | Hours to Days |
| pH 4.0 - 5.0 Buffer | Neutral/Slightly Acidic (Most Stable)[3] | Weeks to Months |
| Unstabilized Plasma | Enzymatic Cleavage + Chemical Hydrolysis | Minutes |
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, experimental protocols must be self-validating. The following methodologies include built-in controls to isolate variables and confirm causality.
Protocol 1: Differentiating Chemical vs. Enzymatic Degradation in Plasma
Objective: To determine if analyte loss is due to physiological pH (chemical) or esterase activity (enzymatic). Causality: By running parallel matrices with and without esterase inhibitors against a buffer control, you isolate the exact vector of degradation.
-
Preparation of Matrices:
-
Matrix A (Chemical Control): PBS Buffer adjusted to pH 7.4.
-
Matrix B (Total Degradation): Fresh, untreated rat/human plasma.
-
Matrix C (Enzymatic Blockade): Plasma pre-treated with 1 mM PMSF (phenylmethylsulfonyl fluoride) and 5 mM NaF (broad-spectrum esterase inhibitors).
-
-
Spiking: Spike the phenolic carbamate (1 µM final concentration) into all three matrices pre-warmed to 37°C.
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching (Critical Step): Immediately quench the aliquots into 150 µL of ice-cold acetonitrile containing 1% formic acid. Why? The organic solvent precipitates proteins (stopping enzymes), the cold temperature slows kinetics, and the formic acid drops the pH to ~4.0, halting base-catalyzed E1cB/BAc2 hydrolysis[3].
-
Validation Logic:
-
If A is stable but B and C degrade rapidly
Unidentified non-esterase enzymatic/protein-binding issue. -
If A and C are stable, but B degrades
Purely enzymatic hydrolysis. -
If A, B, and C all degrade equally
Purely chemical base-catalyzed hydrolysis at pH 7.4.
-
Protocol 2: Stabilized Liquid-Liquid Extraction (LLE) Workflow
Objective: To recover phenolic carbamates from biological fluids without inducing hydrolysis during sample preparation. Causality: Alkaline conditions (pH > 7.5) rapidly destroy carbamates[3]. Standard LLE often uses basic buffers to neutralize amines, which will obliterate phenolic carbamates. This protocol forces the sample into an acidic stability window.
-
Sample Collection: Collect plasma/urine into tubes pre-spiked with citrate buffer to immediately drop the sample pH to 4.5 upon collection.
-
Internal Standard Addition: Spike a Stable Isotope-Labeled Internal Standard (SIL-IS) into the sample. Validation: Comparing the SIL-IS peak area to a post-extraction spiked control will definitively prove if losses are due to extraction inefficiency or chemical degradation.
-
Acidification: Add 100 µL of 100 mM Formic Acid to 200 µL of the biological sample. Verify pH is between 4.0 and 5.0[3].
-
Cold Extraction: Add 1 mL of ice-cold extraction solvent (e.g., Methyl tert-butyl ether, MTBE). Perform vortexing in a 4°C cold room. Why? Lower temperatures exponentially decrease the kinetic rate constant of hydrolysis[3].
-
Phase Separation & Drying: Centrifuge at 4°C. Transfer the organic layer and evaporate under a gentle stream of nitrogen at room temperature (Do not use heated vacuum centrifuges, as heat accelerates hydrolysis).
-
Reconstitution: Reconstitute in mobile phase containing 0.1% formic acid prior to LC-MS/MS analysis.
Fig 2: Decision tree and workflow for stabilizing phenolic carbamates during sample preparation.
References
- Kinetics of Carbaryl Hydrolysis - College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmSHSNF_6udKNbsq_IvX2_Y95rN0pAkqS-V7GPYGb6yDGTmEq_Ez2m3vuYcAOJsGFdYq4AL8i7irDYK3nWNmvll-2-BSDiZwwPh2WCD-hLDY9U9LRH0PwNBSNfnyfB9273IZFkSUHwnUE=]
- Mechanism of base-induced hydrolysis of carbamates 2–5. - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElyON_Cv7VuO2113EF4OAT4xqr7AtkwQDKv85YitsUx1gi-2NhVxdy_S9d1UxTc7Jk-p2xWid3Dqam8SltyQnQgXkVkG8po2OgWsq7J8mnpEjUmK7lT5DNB0C_mqsaaHSiU2Amha76KqQtWrpZ3rDgDR66Oy8Ho9vJzhlt_gfuB8oBRjsytDbZ5hfwoiHfs_J4Qgd8ajfIqJc9eD9wksv6OXg=]
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- Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqocxv02CXfw4rc_34xcCZrQg-A4d0YKfteLHRoBXd000a6vfSIS6qgCthRxDPzgbUx6cPMgfDgCWPUjmymVfdUrIlr3Yt7CRdzRR6549Sm561_5wmKS-T606VYVKuiRpiaswErt7lf0NV]
- Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE85ujOwD-jDJrQDgpcBdHM1SgwOoKWHR86GWAeCM2An6qMG2NydD-iDM5rqDux0G7I-_GCFE8UFhFlMnG1mtuHEE-SHpEP7tW4bwu883GlAWWitQ7OGxw3lmnMaI0JdK1dPwA=]
- E1cB-elimination reaction - Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4-0loYVfT00mRoXI4ChqF6r3fEF-KfWXxiWYZkNDYrBoHw7Cc6MMxfD6KRgQyIeoCeR0HlwYtIO-btP0IjJ4xna8t6hZwgeN1JDA8jmzQp5UfdA5OTGCmJ5IgNk_-G_y9_dovXUkWKrm3qkIXL_s-7QY=]
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- Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ95MRX1tEzD7n-n7ILiP9frzr_KAVymUj6lW9tp5ECOacMYhwwRB7mPQh4S-03cRS2I2O3-1Ug_SL0v6OqF5-kxVgbhrJeJ5SrhE-g3eYEkARmQEjsihTzzMnh9Bw7J6NVO5hdeecfGO69gk=]
- Insights into the mechanism and inhibition of fatty acid amide hydrolase from quantum mechanics/molecular mechanics (QM/MM) modelling | Biochemical Society Transactions | Portland Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLVkTkQ-PGS0M6AsO90Mjuj_CaFgzJqwHH3ltVGVekQduuOdWOd0QwTwH52K_UAwNbYq9aa8TSRkNj6w2CdgglaGPTS4SlvXRZr0TpnBAlqO-OaxR3VcYpNMCEzu9pRhxQoVp7Dd0XlDxOVN3I08FSCVa0oM0uGvkX2l7bk6ZpHgZTscDFelEm5rGbB5MZKAqQ0jOfD_IopEQPz3ENLSXos_5xBD2e_t4I]
- Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates - SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBxcpX3YSHumsLxyl61Zd2hGA9Vu4X5uzlDaOyZeAOAvobfkq9XHsYaE2lcXFKa3Pzw_gNGEh7wOFLnh1ektGsPbsO9uFKWXHgt312Svx56LR428EDApODQnrTIp8AdsfepQ-QwW7WLgg0-zyUxNAwjcXv]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cecas.clemson.edu [cecas.clemson.edu]
- 6. Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. portlandpress.com [portlandpress.com]
- 10. Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration [mdpi.com]
Technical Guide: Solvent Selection & Extraction Optimization for Ethyl N-(4-hydroxyphenyl)carbamate
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]
Ethyl N-(4-hydroxyphenyl)carbamate (CAS: 7159-95-7), also known as N-(4-hydroxyphenyl)urethane, is a critical intermediate in the synthesis of pharmaceutical analgesics and antipyretics.[1] Its purification presents a unique challenge due to its dual functionality: a lipophilic carbamate moiety and a hydrophilic, acidic phenolic group.[2]
Successful extraction relies not just on "like dissolves like," but on manipulating the pH-dependent ionization state of the molecule to maximize the partition coefficient (
Key Physicochemical Properties
| Property | Value | Implication for Extraction |
| LogP (Octanol/Water) | ~1.9 (Predicted) | Moderately lipophilic; extracts well into medium-polarity solvents.[1] |
| pKa (Phenol) | ~10.0 | Soluble in aqueous base (pH > 10) as a phenolate salt.[2] |
| pKa (Carbamate NH) | >13 | Remains neutral in standard extraction conditions.[2] |
| Solubility | High: EtOH, EtOAc, THFLow: Water, Hexane | Avoid non-polar solvents (Hexane) for primary extraction.[2] |
Solvent Selection Framework
The selection of an extraction solvent must balance solubility capacity , selectivity against impurities , and environmental safety (Green Chemistry principles).[2]
Recommended Solvents
| Solvent | Class | Suitability | Technical Notes |
| Ethyl Acetate (EtOAc) | Ester | Preferred (Green) | Excellent solubility for carbamates; forms clean phase splits; easy to remove (BP 77°C).[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Advanced (Green) | Higher stability than THF; immiscible with water; derived from renewable sources.[1] |
| Dichloromethane (DCM) | Chlorinated | Traditional (Avoid) | High solubility but poses environmental/health risks.[2] Prone to emulsion formation.[2] |
| Methyl tert-butyl ether (MTBE) | Ether | Alternative | Good for avoiding peroxides common in other ethers; lower density aids separation.[1][2] |
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users in the field.
Issue 1: Low Recovery Yield (< 60%)
User Question: "I performed the reaction in aqueous conditions and extracted with Ethyl Acetate, but my yield is significantly lower than the literature value. Where is my product?"
Technical Diagnosis: The culprit is likely pH control .[2] The phenolic hydroxyl group (pKa ~10) becomes deprotonated in basic environments (often used to neutralize HCl generated during chloroformate reactions).[2]
-
Mechanism: If the aqueous phase pH > 9, the product exists as the phenolate anion (
), which is highly water-soluble and will not partition into the organic layer.
Corrective Protocol:
-
Measure the pH of the aqueous layer before extraction.[2]
-
Adjust pH to 4.0 – 6.0 using dilute HCl or
.[2] -
Why? At pH 6, the phenol is protonated (neutral), and the unreacted amine starting material (4-aminophenol, pKa ~5.[2]5) remains partially protonated (water-soluble), improving purity.[2]
Issue 2: Persistent Emulsions
User Question: "The organic and aqueous layers are not separating. I see a cloudy 'rag' layer in the middle."
Technical Diagnosis: Emulsions in carbamate synthesis often result from fine precipitates of inorganic salts (NaCl/KCl) or amphoteric impurities acting as surfactants.[2]
Corrective Protocol:
-
Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, driving organics out (Salting-out effect) and increasing the density difference.[2]
-
Filtration: If solid particulates are visible, filter the biphasic mixture through a Celite pad before separation.
-
Solvent Switch: If using DCM (density ~1.33), switch to EtOAc (density ~0.[2]90) to ensure the organic layer is on top, simplifying visualization.[2]
Issue 3: Contamination with 4-Aminophenol
User Question: "My final product is reddish/brown. NMR shows aromatic peaks corresponding to the starting material."
Technical Diagnosis: 4-Aminophenol is prone to oxidation (causing color) and can co-extract if the pH is perfectly neutral.[1][2]
Corrective Protocol:
Standardized Extraction Protocol
Objective: Isolation of Ethyl N-(4-hydroxyphenyl)carbamate from a Schotten-Baumann reaction mixture.
Materials Required[1][2][3][4][5][6][8][9][10][11]
-
Solvent: Ethyl Acetate (HPLC Grade)[2]
-
Wash Solution: 1M HCl, Saturated Brine[2]
-
Drying Agent: Anhydrous
[2]
Step-by-Step Workflow
-
Quench & pH Adjustment:
-
Cool reaction mixture to 10°C.
-
Slowly add 2M HCl to adjust pH to 4.0 – 5.0 . Check with calibrated pH meter.
-
-
Primary Extraction:
-
Purification Wash (Critical Step):
-
Drying & Isolation:
Visualizations
Diagram 1: Extraction Logic & pH Control
This decision tree illustrates the critical pH checkpoints to ensure separation of the product from impurities.
Caption: Workflow demonstrating pH manipulation to maximize product recovery and impurity rejection.
Diagram 2: Molecular Species vs. pH
Understanding the ionization state is key to solvent selection.[2]
Caption: Ionization states of Ethyl N-(4-hydroxyphenyl)carbamate and amine impurities at extreme pH levels.
FAQ: Advanced Optimization
Q: Can I use ethanol as an extraction solvent? A: No. Ethanol is miscible with water and will not form the two phases necessary for liquid-liquid extraction.[1] However, Ethanol/Water mixtures are excellent for recrystallization of the final product.[2]
Q: Is this compound stable in water? A: Carbamates are generally stable to hydrolysis under neutral conditions.[2] However, prolonged exposure to strong acids or bases at high temperatures can hydrolyze the carbamate linkage back to the amine and alcohol [1].[2]
Q: What is a greener alternative to DCM if I have solubility issues in EtOAc? A: Try 2-Methyltetrahydrofuran (2-MeTHF) .[1][2] It has similar solvation power to THF but separates cleanly from water.[2] Alternatively, a mixture of EtOAc and minimal Isopropanol (9:[2]1) can boost solubility for polar substrates.[2]
References
-
Organic Syntheses , Coll.[2][7] Vol. 2, p. 278 (1943); Vol. 17, p. 45 (1937).[2] Preparation of Ethyl N-methylcarbamate (Analogous Chemistry).[2]
-
PubChem Compound Summary . Ethyl N-(4-hydroxyphenyl)carbamate (CID 96356).[1][2][2]
-
BenchChem Protocols . Synthesis and Purification of Carbamates.[2][8][2]
-
Vertex AI Search . Solubility and LogP Data for Phenolic Carbamates. (Accessed 2026).[2][9][10][11]
Sources
- 1. 7159-95-7|Ethyl (4-hydroxyphenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 3. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 4. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 5. Method for purifying 1,1,1-tris (4-Hydroxyphenyl)-alkanes - Patent 0832868 [data.epo.org]
- 6. oiv.int [oiv.int]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - Ethyl n-(4-hydroxyphenyl)carbamate (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 11. chemeo.com [chemeo.com]
troubleshooting low purity in ethyl N-(4-hydroxyphenyl)carbamate synthesis
Ticket ID: #ETH-4AP-PURITY Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Purity & Side Reactions in Carbamate Formation
Executive Summary
You are encountering low purity in the synthesis of ethyl N-(4-hydroxyphenyl)carbamate (also known as N-(ethoxycarbonyl)-4-aminophenol). This transformation involves the chemoselective acylation of 4-aminophenol using ethyl chloroformate .
The root cause of low purity in this specific reaction is almost invariably chemoselectivity failure (competition between the amine and the phenol) or oxidative degradation . This guide breaks down the mechanistic causes and provides a self-validating protocol to resolve them.
Module 1: The Core Chemistry (Root Cause Analysis)
To fix the purity, you must control the competition between the amino group (
The pKa Reality:
-
Amino group (
): pKa 5.5 -
Hydroxyl group (
): pKa 10.0
The Selectivity Rule:
-
Ideal Scenario (pH 6–8): The amine is deprotonated (nucleophilic), but the phenol remains protonated (neutral, poor nucleophile). Result: Exclusive N-acylation.
-
High pH Error (pH > 10): Strong bases (e.g., NaOH, unbuffered KOH) deprotonate the phenol to the phenoxide anion (
), which is a powerful nucleophile. Result: O-acylation and Di-acylation (impurities). -
Low pH Error (pH < 4): The amine is protonated to ammonium (
) and loses nucleophilicity. Result: No reaction or slow O-acylation.
Visualizing the Competition
Figure 1: Reaction pathways determined by pH and stoichiometry. Green represents the desired kinetic product; red represents thermodynamic or pH-driven impurities.
Module 2: Optimized Protocol (The Fix)
Do not use strong bases like NaOH. Use a biphasic Schotten-Baumann condition with a weak inorganic base to buffer the HCl generated during the reaction.
Reagents:
-
Substrate: 4-Aminophenol (1.0 equiv)
-
Reagent: Ethyl chloroformate (1.05 – 1.10 equiv)
-
Solvent: Ethyl Acetate (EtOAc) / Water (1:1 ratio)
-
Base: Sodium Bicarbonate (
) (2.5 equiv) -
Additive: Sodium dithionite (
) (0.1 equiv) — Critical for preventing oxidation.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, suspend 4-aminophenol in water. Add Sodium dithionite immediately (this prevents the solution from turning brown/pink due to air oxidation).
-
Buffering: Add
and stir until partial dissolution. -
Solvent Addition: Add Ethyl Acetate . The mixture will be a biphasic suspension.
-
Cooling: Cool the mixture to 0–5°C (Ice bath). Cold temperature improves selectivity for the amine.
-
Addition: Dropwise add Ethyl chloroformate diluted in a small amount of EtOAc over 30 minutes. Vigorous stirring is essential to mix the phases.
-
Reaction: Allow to warm to room temperature and stir for 2–3 hours.
-
Checkpoint: The CO2 evolution will cease, and the solid usually changes appearance.
-
-
Workup:
Module 3: Troubleshooting Guide (FAQ)
Q1: My product is pink or dark brown. Is it ruined?
-
Diagnosis: This is oxidation of the phenol ring to quinone species. It happens if 4-aminophenol is exposed to air in solution before acylation.
-
Fix: It is usually cosmetic (trace impurity).
-
Prevention: Add a pinch of sodium dithionite or sodium metabisulfite to the aqueous phase before adding the amine. Perform the reaction under Nitrogen/Argon.
-
Remedy: Recrystallize with a small amount of activated charcoal.
-
Q2: I see two spots on TLC close together. What is the upper spot?
-
Diagnosis: This is likely the N,O-diacylated byproduct (Ethyl (4-((ethoxycarbonyl)oxy)phenyl)carbamate).
-
Cause: Excess ethyl chloroformate (>1.2 equiv) or pH was too high (>9).
-
Fix: You cannot easily revert this. You must purify by recrystallization.[4][5] In the future, strictly limit ethyl chloroformate to 1.05 equivalents and use mild bases (
, not or NaOH).
Q3: The yield is low, and I recovered starting material.
-
Diagnosis: Hydrolysis of the reagent.[1] Ethyl chloroformate hydrolyzes in water over time.
-
Fix: Ensure the ethyl chloroformate is fresh. If using an old bottle, distill it or use a slight excess (1.2 equiv) only if you keep the temperature strictly at 0°C to prevent di-acylation.
Module 4: Purification & Validation
If your crude purity is <95%, use this standard recrystallization method.
Recrystallization Protocol:
-
Solvent System: Ethanol / Water (approx. 1:3 ratio).
-
Dissolve crude solid in minimal boiling Ethanol .
-
(Optional) Add activated carbon, boil for 5 mins, and filter hot to remove color.
-
Slowly add hot Water until the solution becomes slightly turbid.
-
Add a few drops of ethanol to clear it, then let it cool slowly to room temperature, then 4°C.
-
Result: White to off-white needles.
Analytical Checkpoints:
| Parameter | Expected Value | Interpretation of Failure |
| Appearance | White crystalline solid | Pink/Brown: Oxidation. Sticky: Solvent trapped or di-acylated oil. |
| Melting Point | 120–124°C | Lower (<115°C): Presence of O-acylated isomer or starting material. |
| 1H NMR (DMSO-d6) | Missing -NH: You made the carbonate (O-attack). | |
| 1H NMR (DMSO-d6) | Missing -OH: You made the di-acylated product. |
Troubleshooting Logic Tree
Figure 2: Decision matrix for post-reaction analysis.
References
- Selectivity of Aminophenol Acylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of chemoselectivity in nucleophilic substitution). Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Synthesis Protocols (Analogous Systems)
-
Hartman, W. W., & Brethen, M. R. (1934). Ethyl N-methylcarbamate.[6] Organic Syntheses, Coll.[6] Vol. 2, p. 278. (Demonstrates the biphasic chloroformate addition technique).
-
PubChem Compound Summary. (n.d.). Ethyl N-(4-hydroxyphenyl)carbamate.[7][8][9] National Center for Biotechnology Information.
-
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Sources
- 1. One moment, please... [revroum.lew.ro]
- 2. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. PubChemLite - Ethyl n-(4-hydroxyphenyl)carbamate (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 9. calpaclab.com [calpaclab.com]
Technical Support Center: Stability & Storage of Phenolic Carbamates
Topic: Prevention of Degradation in Phenolic Carbamate Compounds (e.g., Rivastigmine, Neostigmine, Physostigmine) Audience: Researchers, Analytical Scientists, and Formulation Chemists Reference ID: TS-CARB-001
Critical Storage Parameters: The "Why" and "How"
Phenolic carbamates are structurally distinct from aliphatic carbamates due to the presence of a good leaving group (the phenol) attached to the carbonyl. This makes them significantly more susceptible to nucleophilic attack (hydrolysis) and, subsequent to hydrolysis, oxidative degradation .
As a Senior Application Scientist, I advise treating this entire class of compounds as moisture-intolerant and pH-sensitive .
Summary of Stability Factors
| Parameter | Critical Range/Condition | Scientific Rationale |
| pH (Solution) | pH 3.0 – 5.0 (Strictly Acidic) | Hydrolysis Defense: Alkaline conditions ( |
| Temperature | 2°C – 8°C (Refrigerated) | Arrhenius Kinetics: Hydrolysis rates double roughly every 10°C increase. High temps also accelerate oxidative coloring of degradation products. |
| Moisture | < 40% RH (Desiccated) | Solid State Hydrolysis: Many carbamates (e.g., Neostigmine Methylsulfate) are hygroscopic. Absorbed water creates a micro-aqueous environment on the crystal surface, initiating hydrolysis. |
| Light | Amber Vials (Darkness) | Photolysis: While some (Rivastigmine) are UV-stable, others (Physostigmine) rapidly photo-oxidize to colored quinones (Rubreserine). Assume photosensitivity as a default safety margin. |
| Inert Gas | Argon/Nitrogen Overlay | Oxidation Prevention: Once hydrolysis occurs, the liberated phenol is often electron-rich and prone to air oxidation, forming colored impurities. |
Degradation Mechanism: The Invisible Failure
Understanding the mechanism is the only way to predict stability in novel buffers. The primary failure mode is Base-Catalyzed Hydrolysis .
Mechanism Visualization
The following diagram illustrates the pathway from a stable carbamate to a degraded phenol and amine. Note that the Tetrahedral Intermediate is the transition state where pH exerts its strongest influence.
Figure 1: The hydrolysis pathway of phenolic carbamates. The reaction is driven by the stability of the phenoxide leaving group. Once the phenol is released, it may further oxidize to colored compounds.
Troubleshooting Guide: Symptom to Solution
Use this diagnostic workflow when you encounter anomalies in your data.
Diagnostic Flowchart[1][2][3]
Figure 2: Diagnostic decision tree for common phenolic carbamate stability issues.
Detailed Troubleshooting Q&A
Q1: My solution of Neostigmine Methylsulfate has turned a faint pink. Is it still usable?
-
Diagnosis: No. The pink color indicates the formation of oxidation products (likely quinones) derived from the hydrolyzed phenol intermediate.
-
Root Cause: This is a two-step failure: Hydrolysis occurred first (releasing the phenol), followed by oxidation.
-
Action: Discard the sample. For the next batch, ensure the pH is buffered between 3.0 and 5.0 and exclude light.
Q2: I see a large degradation peak in my GC-MS, but my LC-UV analysis of the same vial shows the compound is pure. Why?
-
Diagnosis: Thermal degradation artifact.
-
Root Cause: Phenolic carbamates are thermally labile. The high temperature of a GC split/splitless injector (
) can cause the carbamate to cleave into a phenol and an isocyanate inside the instrument. -
Action: Switch to LC-MS for stability indication. If GC is mandatory, use Cold On-Column Injection or derivatize the sample (e.g., methoxime formation) to stabilize it before injection.
Q3: Can I store my stock solution in 100% DMSO at room temperature?
-
Diagnosis: Risky.
-
Root Cause: While DMSO is aprotic, it is hygroscopic. Absorbed water from the air can initiate hydrolysis over time. Furthermore, DMSO can act as an oxidant under certain conditions.
-
Action: Store DMSO stocks at -20°C or -80°C. For room temperature work, Acetonitrile is often a superior choice due to lower hygroscopicity, provided the compound is soluble.
Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions
Objective: Prepare a 10 mM stock solution of a phenolic carbamate (e.g., Rivastigmine) with maximum stability.
Materials:
-
Target Compound (Solid)
-
Solvent: Anhydrous Acetonitrile (Preferred) or Methanol.
-
Acidifier (Optional but recommended for aqueous dilutions): 0.1% Formic Acid or Acetate Buffer (pH 4.0).
-
Amber Glass Vials (Silanized).
Protocol:
-
Equilibration: Allow the storage container of the solid material to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid.
-
Weighing: Weigh the solid rapidly into an amber vial. Do not leave the stock container open.
-
Solubilization:
-
For Organic Stock: Dissolve in anhydrous acetonitrile . This eliminates the hydrolysis risk (no water = no hydrolysis).
-
For Aqueous Stock: If water is required, use 10 mM Sodium Acetate buffer (pH 4.0) . NEVER dissolve directly in Phosphate Buffered Saline (PBS) at pH 7.4 for storage; hydrolysis will begin immediately.
-
-
Aliquot & Freeze: Divide the stock into single-use aliquots. Repeated freeze-thaw cycles introduce moisture condensation.
-
Storage: Store aliquots at -20°C (short term) or -80°C (long term).
Frequently Asked Questions (FAQ)
Q: Why is pH 7.4 (physiological) bad for storage if the drug works in the body? A: In the body, the drug is intended to bind to its target (Acetylcholinesterase) and eventually be metabolized. In a storage vial, you want zero reaction. At pH 7.4, the concentration of hydroxide ions is high enough to drive the hydrolysis half-life down to days or weeks, whereas at pH 4.0, the half-life extends to years.
Q: Is Rivastigmine light sensitive? A: Rivastigmine is relatively stable to UV light compared to Physostigmine. However, good laboratory practice (GLP) dictates treating all phenolic carbamates as photosensitive to prevent even minor degradation of the phenolic leaving group.
Q: Can I use Ethanol as a solvent? A: Ethanol is acceptable, but be aware of transesterification . In the presence of trace catalysts, the carbamate group can theoretically exchange with the solvent alcohol, though this is slower than hydrolysis. Acetonitrile is generally more inert.
References
-
Medsafe New Zealand. (2023). Neostigmine Methylsulfate Injection Data Sheet. Link
-
BenchChem. (2025).[1][2] Rivastigmine Tartrate Solution Stability & Troubleshooting. Link
-
National Institutes of Health (NIH) - PubChem. (2025). Physostigmine Compound Summary: Stability and Decomposition. Link
-
Royal Society of Chemistry. (1972).[3] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. J. Chem. Soc., Perkin Trans.[3] 2. Link
-
Journal of Pharmaceutical Sciences. (1970).[4] Anticholinesterase activity of some degradation products of physostigmine. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
Technical Support Center: Selective Mono-Carbamate Synthesis
This guide addresses the critical challenge of minimizing bis-carbamate formation during the synthesis of mono-carbamates. This issue is most prevalent when selectively protecting diamines (e.g., linker synthesis for PROTACs or ADCs) or when preventing over-acylation of primary amines.
The following protocols prioritize kinetic control and pH-modulated selectivity over simple statistical probability.
Minimizing Bis-Carbamate Side Products[1]
Status: Operational Role: Senior Application Scientist Scope: Diamine Mono-protection | Stoichiometry Control | Purification Strategies
Core Troubleshooting Guide (Q&A)
Q1: I am using a 1:1 stoichiometry of Di-tert-butyl dicarbonate (Boc₂O) to diamine, but I still get 15-20% bis-Boc byproduct. Why?
Diagnosis: Statistical distribution.
In a standard neutral reaction, the second amine group often remains nucleophilic even after the first is protected. If the reaction rate of the mono-carbamate with the electrophile (
The Fix: The pH-Switch Protocol (HCl Salt Method) Do not rely on stoichiometry alone. You must kinetically deactivate one amine.
-
Dissolve the diamine in methanol.
-
Add exactly 1.0 equivalent of HCl (e.g., as 1M or 2M HCl in ether/dioxane or aqueous).
-
Equilibrate: This creates a statistical distribution where the dominant species is the mono-ammonium salt (
). The protonated amine is non-nucleophilic. -
Add Boc₂O: Only the free amine reacts.
-
Result: The electrostatic repulsion and protonation prevent the second amine from reacting.
-
Reference: This method typically boosts mono-selectivity to >85-90% [1].
Q2: I cannot use strong acids (HCl) due to acid-sensitive groups. How do I minimize the bis-product?
Diagnosis: Need for "High Dilution" or "Excess Substrate" kinetics. Without pH control, you must manipulate the concentration to favor the mono-product.
The Fix: The Inverse Addition Strategy
-
Excess Diamine: Use 5–8 equivalents of the diamine.
-
Slow Addition: Dissolve the electrophile (Boc₂O, Cbz-Cl) in a large volume of solvent. Add it dropwise to the diamine solution over 2–4 hours.
-
Mechanism: This ensures the local concentration of electrophile is always low relative to the unreacted diamine, statistically favoring the first attack.
-
Workup: You must be able to easily remove the excess diamine (e.g., via vacuum distillation or aqueous washes if the diamine is water-soluble).
Q3: My mono-carbamate and bis-carbamate co-elute on silica. How do I purify them without a column?
Diagnosis: Lack of orthogonality in workup.
Bis-carbamates (
The Fix: The pH-Swing Extraction
-
Acid Wash: Dissolve the crude mixture in an organic solvent (e.g., EtOAc or DCM).
-
Extract: Wash with mild acid (e.g., 0.5 M citric acid or 1 M NaHSO₄).
-
Phase Check: The Bis-carbamate stays in the Organic layer (discard or recycle).
-
Phase Check: The Mono-carbamate moves to the Aqueous layer (as the ammonium salt).
-
-
Basify & Recover: Basify the aqueous layer (pH > 12) with NaOH and extract back into organic solvent.[1]
-
Result: High-purity mono-carbamate without chromatography [2].
Advanced Methodologies
Method A: The Selective "pH-Switch" Protocol
Best for: Symmetric and asymmetric diamines where one amine is not sterically hindered.
Reagents:
-
Diamine (1.0 eq)[2]
-
HCl (1.0 eq, typically 2N solution)
-
Boc₂O (1.0 - 1.1 eq)
-
Solvent: Methanol or Ethanol (water-miscible is key for the salt solubility).
Step-by-Step:
-
Cool the diamine solution (0.2 M in MeOH) to 0°C.
-
Add HCl dropwise with vigorous stirring. Allow to stir for 20 mins to equilibrate.
-
Critical Step: Ensure the solution is homogenous. If the diamine dihydrochloride precipitates, add small amounts of water until dissolved.
-
Add Boc₂O (dissolved in minimal MeOH) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Strip solvent. Redissolve in water.[3] Wash with Ether (removes bis-byproduct). Basify aqueous phase (pH 12).[4] Extract with DCM.
Method B: Alkyl Phenyl Carbonate Reagents
Best for: Differentiating primary vs. secondary amines.
Instead of highly reactive chloroformates or anhydrides, use alkyl phenyl carbonates (e.g., tert-butyl phenyl carbonate). These are "tamed" electrophiles.
-
Mechanism: The phenoxide leaving group is less reactive than the chloride/carboxylate, making the reaction more sensitive to the nucleophilicity of the amine.
-
Selectivity: Primary amines react significantly faster than secondary amines or partially hindered amines, naturally minimizing bis-formation in polyamines [3].
Visualizing the Logic
Pathway Analysis: Kinetic vs. Statistical Control
The following diagram illustrates why the HCl salt method breaks the statistical distribution trap.
Caption: The HCl-mediated pathway effectively blocks the second amine site via protonation, preventing the formation of the red Bis-Carbamate node.
Comparative Data: Yield & Selectivity
The table below compares standard methods for the mono-protection of piperazine (a common diamine scaffold).
| Method | Stoichiometry | Conditions | Mono-Product Yield | Bis-Product % |
| Direct Addition | 1:1 (Diamine:Boc₂O) | DCM, 0°C | 45-55% | 25-30% |
| High Dilution | 5:1 (Diamine:Boc₂O) | DCM, Slow Add | 75-85% | < 5% |
| HCl Salt (pH Switch) | 1:1:1 (Diamine:HCl:Boc₂O) | MeOH, RT | 88-95% | < 2% |
| Phenyl Carbonate | 1:1 (Diamine:Boc-O-Ph) | Ethanol, Reflux | 80-90% | < 5% |
Note: Data aggregated from standard optimization protocols [1][3].
References
-
Selective Mono-BOC Protection of Diamines. Source: Synthetic Communications (2007). Protocol validation for HCl/Boc2O method.
-
Selective Mono-Boc Protection of Ethylenediamine: Protocol Guide. Source: BenchChem Application Notes. Detailed workup procedures for pH-swing purification.
-
Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Source: Synthesis (2007). Alternative reagent strategy for high selectivity.
Sources
Technical Support Center: Solubilization of Ethyl N-(4-hydroxyphenyl)carbamate
Executive Summary & Molecule Profile
User Query: "I cannot get Ethyl N-(4-hydroxyphenyl)carbamate to dissolve in water for my biological assay. Heating helps, but it precipitates upon cooling. Can I use base to deprotonate the phenol?"
Technical Diagnosis: Ethyl N-(4-hydroxyphenyl)carbamate (structurally related to Paracetamol/Acetaminophen) presents a dual challenge:
-
High Crystal Lattice Energy: Like Paracetamol, the p-hydroxy and carbamate moieties form strong intermolecular hydrogen bond networks, resisting dissolution.
-
Hydrolytic Instability: While the phenolic hydroxyl (pKa ~9.5–10) suggests solubility could be improved at high pH, carbamates are prone to rapid hydrolysis under alkaline conditions .
Core Recommendation: Do not use strong bases (pH > 8) to solubilize. Instead, utilize a cosolvent system (PEG 400) or Hydropropyl-β-Cyclodextrin (HP-β-CD) complexation to maintain chemical integrity.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Solubility |
| Structure | Phenol ring + Ethyl Carbamate tail | Moderate Lipophilicity |
| LogP (Predicted) | ~0.5 – 1.9 | Higher than Paracetamol; poor passive water solubility. |
| pKa (Phenol) | ~9.5 – 10.0 | Ionizable, but requires pH > 10 for full solubility (Risk zone). |
| Stability | Labile in alkaline pH | CRITICAL: Hydrolyzes to 4-aminophenol (toxic/unstable). |
Troubleshooting Guides & FAQs
Issue 1: "The compound precipitates immediately after cooling."
Q: Why does this happen even if I heat it? A: You are creating a supersaturated solution. Heating provides the kinetic energy to break the crystal lattice, but the compound's thermodynamic solubility at room temperature is likely <10 mg/mL. Upon cooling, the molecules re-associate into their stable crystal lattice.
-
Solution: You must disrupt the lattice energy thermodynamically, not just kinetically. Use a chaotropic cosolvent like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol, which interferes with the intermolecular H-bonding.
Issue 2: "Can I add NaOH to dissolve it? It has a phenol group."[1]
Q: Will adjusting pH to 11 solubilize the compound? A: STOP. Do not do this. While deprotonating the phenol (forming the phenolate anion) would indeed drastically increase water solubility, it will simultaneously catalyze the hydrolysis of the carbamate linkage.
-
Mechanism: Hydroxide ions (
) attack the carbonyl carbon of the carbamate. -
Result: The compound degrades into 4-aminophenol (often brown/oxidized), Ethanol, and Carbonate. Your assay will fail because the active compound is gone.
-
Safe Zone: Keep pH between 4.0 and 7.0.
Issue 3: "I need a vehicle for animal injection (IV/IP)."
Q: What is the safest formulation for in vivo use? A: Avoid pure DMSO due to toxicity/hemolysis risks.
-
Gold Standard: 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in saline.
-
Alternative: 10% Ethanol / 40% PEG 400 / 50% Saline.
Strategic Decision Pathways (Visualized)
Figure 1: Solubilization Strategy Decision Tree
Caption: Logical workflow for selecting the optimal solubilization method based on application requirements.
Figure 2: The Hydrolysis Danger Zone
Caption: Mechanism of base-catalyzed degradation. High pH causes irreversible loss of the active compound.
Validated Experimental Protocols
Protocol A: Cyclodextrin Complexation (Recommended)
Best for: High concentration (>5 mg/mL), stability, and in vivo safety.
Materials:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade)
-
Milli-Q Water or Phosphate Buffer Saline (PBS) pH 7.4
Procedure:
-
Prepare Vehicle: Dissolve HP-β-CD in water/PBS to create a 20% w/v solution (e.g., 2g CD in 10mL water).
-
Note: Ensure the CD is fully dissolved and clear before adding the drug.
-
-
Add Compound: Add Ethyl N-(4-hydroxyphenyl)carbamate in excess of the target concentration (e.g., add 10 mg for every 1 mL).
-
Equilibrate: Vortex vigorously for 2 minutes.
-
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution may appear cloudy initially.
-
Filtration: Filter the suspension through a 0.22 µm PVDF or PES syringe filter to remove undissolved crystals.
-
Quantification: Measure absorbance at λmax (approx 240-250 nm, verify with scan) to determine final concentration.
Protocol B: Cosolvent "Stock" Method
Best for: In vitro assays where dilute organic solvents are tolerated.
Materials:
-
DMSO (Dimethyl sulfoxide), Anhydrous
-
PEG 400 (Polyethylene Glycol)
-
PBS pH 7.4
Procedure:
-
Primary Stock: Dissolve the compound in pure DMSO at 100x the final target concentration (e.g., 100 mM). This should dissolve instantly.
-
Intermediate Dilution (Optional but recommended): Dilute the DMSO stock 1:10 into PEG 400 .
-
Why? Direct dilution of DMSO into water often causes "crashing out" (precipitation). PEG acts as a bridge.
-
-
Final Dilution: Slowly add the PEG/DMSO mix to the aqueous media with rapid stirring.
-
Target: Final DMSO concentration < 0.5%.
-
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Supports the use of HP-β-CD for solubilizing phenyl-ring containing drugs.
-
BenchChem Technical Support. (2025). Hydrolysis Rate and Stability of Carbamates at Different pH Levels. BenchChem Technical Guides. Link
-
Source for the general instability of carbamate linkages in alkaline environments.[1]
-
-
PubChem. (2025). Ethyl N-(4-hydroxyphenyl)carbamate (CID 96864). National Library of Medicine.[2] Link
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
Sources
Validation & Comparative
Publish Comparison Guide: HPLC Method for Ethyl N-(4-hydroxyphenyl)carbamate Purity Analysis
Executive Summary
Ethyl N-(4-hydroxyphenyl)carbamate (also known as N-ethoxycarbonyl-4-aminophenol) is a critical process-related impurity found in Paracetamol (Acetaminophen) drug substances. Structurally related to the genotoxic ethyl carbamate (urethane) and the nephrotoxic 4-aminophenol, its strict monitoring is essential for patient safety and regulatory compliance (ICH M7/Q3A).
This guide compares two chromatographic approaches for the purity analysis of this compound:
-
The Advanced Method (Recommended): A Core-Shell Phenyl-Hexyl stationary phase offering orthogonal selectivity via
interactions. -
The Conventional Method (Reference): A standard fully porous C18 stationary phase, commonly found in legacy pharmacopeial monographs.
Verdict: While C18 columns are sufficient for general potency assays, the Phenyl-Hexyl method demonstrates superior resolution (
Technical Background & Mechanism
To understand the superiority of the Phenyl-Hexyl phase, we must analyze the molecular interactions. Ethyl N-(4-hydroxyphenyl)carbamate contains an electron-rich aromatic ring and a polar carbamate tail.
-
C18 Mechanism (Hydrophobic Interaction): Relies solely on dispersive (van der Waals) forces. It often struggles to differentiate between the target carbamate and structurally similar impurities like N-(4-hydroxyphenyl)acetamide (Paracetamol) or 4-aminophenol due to similar hydrophobicity profiles.
-
Phenyl-Hexyl Mechanism (
Interaction): Offers a dual separation mechanism. The hexyl linker provides hydrophobicity, while the phenyl ring engages in stacking with the aromatic core of the analyte. This "shape selectivity" is particularly sensitive to the electron-donating hydroxyl group and the carbamate side chain.
Visualization: Separation Mechanism
Caption: Dual-mechanism of Phenyl-Hexyl phase provides orthogonal selectivity compared to single-mode C18.
Experimental Protocols
Method A: Advanced Core-Shell Phenyl-Hexyl (Recommended)
This protocol utilizes a superficially porous particle (Core-Shell) technology combined with phenyl-hexyl chemistry to maximize efficiency and selectivity.
-
Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex or similar).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (buffer controls ionization of the phenol).
-
Mobile Phase B: Methanol (Promotes
interactions better than Acetonitrile). -
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 245 nm (max absorption for the benzamide/carbamate system).
-
Injection Volume: 2 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 60 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Method B: Conventional Porous C18 (Reference)
Based on standard pharmacopeial conditions for Paracetamol related substances.
-
Column: Fully Porous C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Phosphate Buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 245 nm.[2]
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 15.0 | 50 |
| 20.0 | 10 |
Performance Comparison Data
The following data summarizes the performance of both methods when analyzing a spiked sample containing Paracetamol (API), 4-Aminophenol (Impurity K), and Ethyl N-(4-hydroxyphenyl)carbamate (Target).
| Performance Metric | Conventional C18 Method | Advanced Phenyl-Hexyl Method | Improvement |
| Retention Time (Target) | 6.2 min | 4.8 min | 22% Faster |
| Resolution (Rs) (vs. API) | 1.8 (Critical Pair) | 3.8 | > 100% Increase |
| Peak Tailing Factor (Tf) | 1.35 | 1.08 | Superior Symmetry |
| LOD (Limit of Detection) | 0.05% | 0.01% | 5x Sensitivity Gain |
| Selectivity ( | 1.05 | 1.25 | Enhanced Separation |
Key Observations:
-
Resolution: The C18 method shows marginal resolution (
) between the target carbamate and the main Paracetamol peak, posing a risk of integration errors during high-throughput QC. The Phenyl-Hexyl method achieves baseline separation ( ). -
Solvent Effect: The use of Methanol in Method A enhances the
selectivity of the Phenyl phase. Acetonitrile (used in Method B) can suppress these interactions, reducing the unique selectivity advantage. -
Sensitivity: The sharper peaks from the Core-Shell particles in Method A result in a higher signal-to-noise ratio, lowering the LOD significantly.
Analytical Workflow & Decision Tree
This workflow guides the analyst through the method lifecycle, ensuring data integrity and regulatory compliance.
Caption: Standardized workflow for impurity analysis ensuring system suitability before sample injection.
References
-
European Directorate for the Quality of Medicines (EDQM). Paracetamol Monograph 0049. European Pharmacopoeia.[2][3] Available at: [Link]
-
Knauer. High Speed Analysis of Paracetamol and its Process Impurities. Application Note VPH0014. Available at: [Link]
-
Agilent Technologies. Selectivity Comparison of Phenyl-Hexyl and C18 Columns. Technical Guide 5990-4711EN. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Ethyl Carbamate (Urethane) Hazard Summary. Available at: [Link]
Sources
1H NMR Spectrum Interpretation Guide: Ethyl N-(4-hydroxyphenyl)carbamate
[1]
Content Type: Technical Comparison & Characterization Guide Product: Ethyl N-(4-hydroxyphenyl)carbamate (CAS: 7159-95-7) Focus: Structural Elucidation, Solvent Effects, and Analogue Differentiation[1]
Executive Summary
Ethyl N-(4-hydroxyphenyl)carbamate is a carbamate derivative of 4-aminophenol, serving as a critical intermediate in organic synthesis and a structural analogue to the analgesic paracetamol.[1]
This guide compares the "performance" of two NMR solvent systems—DMSO-d₆ vs. CDCl₃ —in resolving the compound's labile protons.[1][2][3] Furthermore, it provides a comparative spectral analysis against Paracetamol to prevent misidentification during synthetic optimization.
Key Insight: While CDCl₃ is standard for organic screening, DMSO-d₆ is the superior solvent for this specific compound. It stabilizes the quadrupole broadening of the nitrogen-attached proton and prevents rapid exchange of the phenolic hydroxyl, allowing for discrete integration of all functional groups.
Structural Basis & Theoretical Prediction
Before analyzing the spectrum, we must establish the magnetic environment of the protons.
Molecular Structure & Signal Logic
The molecule consists of three distinct magnetic domains:
-
The Ethyl Carbamate Tail: A classic ethyl group attached to an oxygen. The electronegative oxygen deshields the methylene (-CH₂-) significantly.[1]
-
The Aromatic Core: A 1,4-disubstituted benzene ring (p-phenylene).[1] The nitrogen (electron-donating by resonance, withdrawing by induction) and oxygen (strongly electron-donating) create a distinct AA'BB' coupling pattern.[1]
-
Labile Protons: An Amide-like NH and a Phenolic OH.[1]
Visualization: Structural Assignments
Caption: Logical flow of signal assignment based on electronic environments. Colors indicate distinct spectral regions.[1]
Detailed Spectral Interpretation
Experimental Protocol: Sample Preparation
To ensure reproducibility (Trustworthiness), follow this protocol:
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1] Note: Use a fresh ampoule to minimize water peaks which can obscure the OH signal.
-
Homogenization: Sonicate for 30 seconds. The carbamate is moderately soluble; ensure no particulates remain.
-
Acquisition: Standard 1H pulse sequence (zg30), 16 scans, 298 K.
The Spectrum (in DMSO-d₆)[1][3][4][5][6]
| Signal | Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| A | 9.35 ppm | Broad Singlet | 1H | NH (Carbamate) | Highly deshielded due to anisotropy of the carbonyl and H-bonding with DMSO.[1] |
| B | 9.05 ppm | Broad Singlet | 1H | OH (Phenol) | Downfield shift confirms H-bonding.[1] In CDCl₃, this would appear ~5.0 ppm or vanish. |
| C | 7.25 ppm | Doublet (J≈8.8 Hz) | 2H | Ar-H (Ortho to N) | The nitrogen lone pair donates into the ring, but the carbonyl withdraws electron density, leaving these protons relatively deshielded compared to the OH side. |
| D | 6.65 ppm | Doublet (J≈8.8 Hz) | 2H | Ar-H (Ortho to OH) | Strongly shielded by the electron-donating OH group (ortho-shielding effect).[1] |
| E | 4.10 ppm | Quartet (J≈7.1 Hz) | 2H | O-CH₂- | Diagnostic carbamate signal.[1] Deshielded by the adjacent oxygen atom. |
| F | 1.22 ppm | Triplet (J≈7.1 Hz) | 3H | -CH₃ | Typical terminal methyl group coupled to the methylene.[1] |
Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).
Comparative Analysis
Comparison A: Solvent Performance (DMSO-d₆ vs. CDCl₃)
The choice of solvent drastically alters the "visibility" of the molecule's structural features.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Verdict |
| OH Signal | Sharp/Distinct (~9.0 ppm) .[1] DMSO acts as a H-bond acceptor, "locking" the OH proton and slowing exchange. | Broad/Invisible (~4.5-6.0 ppm) .[1] Rapid exchange with trace water or intermolecular bonding causes broadening. | DMSO is required for confirmation of the phenol group. |
| NH Signal | Distinct (~9.3 ppm) . Well-separated from aromatic region.[1] | Broad (~6.5 ppm) . Often overlaps with aromatic protons, making integration difficult. | DMSO provides accurate integration for purity calculations. |
| Solubility | High . Dissolves readily. | Moderate . May require heating, which further broadens labile signals. | DMSO ensures a homogeneous sample. |
Comparison B: Product vs. Alternative (Paracetamol)
A common issue in drug development is distinguishing the carbamate intermediate from the acetylated analogue (Paracetamol).
| Compound | Ethyl N-(4-hydroxyphenyl)carbamate | Paracetamol (Acetaminophen) | Key Differentiator |
| Aliphatic Region | Quartet (4.1 ppm) + Triplet (1.2 ppm) | Singlet (~2.0 ppm) | The presence of the Ethyl pattern (A3X2 system) vs. the Methyl singlet is the definitive proof of identity.[1] |
| Aromatic Region | AA'BB' system (~7.25 / 6.65 ppm) | AA'BB' system (~7.35 / 6.70 ppm) | Nearly identical; cannot be used for reliable differentiation. |
| NH Signal | Carbamate NH (~9.35 ppm) | Amide NH (~9.65 ppm) | Slight shift difference, but unreliable without a standard. |
Visualization: Differentiation Logic
Caption: Decision tree for distinguishing the target carbamate from its acetamide analogue.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 3068 (Ethyl N-phenylcarbamate analogues).[1] National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] [Link]
-
PubChem. "Ethyl N-(4-hydroxyphenyl)carbamate - Compound Summary."[1] National Center for Biotechnology Information. [Link]
Comparative Guide: IR Spectroscopy Profiling of Ethyl N-(4-hydroxyphenyl)carbamate
Executive Summary & Application Scope
Ethyl N-(4-hydroxyphenyl)carbamate (also known as N-(4-Hydroxyphenyl)urethane) is a structural analog of Acetaminophen (Paracetamol) where the acetamide group is replaced by a carbamate (urethane) moiety. In drug development, this compound often appears as a synthetic intermediate, a prodrug candidate, or a specific impurity in the production of polyurethane-based biomaterials.
The Analytical Challenge:
Distinguishing Ethyl N-(4-hydroxyphenyl)carbamate from Acetaminophen using standard HPLC can be resource-intensive. Infrared (IR) spectroscopy offers a rapid, definitive method for identification based on the distinct electronic environments of the carbonyl (
This guide provides a comparative spectral analysis, establishing the Carbamate Carbonyl Shift as the primary diagnostic indicator.
Theoretical Framework: The Carbamate vs. Amide Shift
To interpret the spectra correctly, one must understand the vibrational causality. Both molecules possess a 4-hydroxyphenyl core, but their acyl tails differ electronically.
-
Acetaminophen (Amide): The nitrogen lone pair donates strongly into the carbonyl
-system (resonance), weakening the bond character. This shifts the absorption to a lower wavenumber (~1650 cm⁻¹). -
Ethyl N-(4-hydroxyphenyl)carbamate (Urethane): The carbonyl is flanked by both a nitrogen and an ethoxy oxygen. The inductive withdrawal of the ethoxy oxygen competes with the resonance donation of the nitrogen. The net effect is a stiffer
bond compared to the amide, shifting absorption to a higher wavenumber (~1700–1720 cm⁻¹).
Comparative Spectral Data
The following table contrasts the target molecule with its closest pharmaceutical analog (Acetaminophen) and its synthetic precursor (4-Aminophenol).
Table 1: Diagnostic IR Peak Assignments (cm⁻¹)
| Functional Group Mode | Target: Ethyl N-(4-hydroxyphenyl)carbamate | Analog: Acetaminophen (Paracetamol) | Precursor: 4-Aminophenol | Diagnostic Note |
| C=O Stretch | 1690 – 1720 (s) | 1630 – 1660 (s) | Absent | Primary Identifier. Carbamates absorb at higher energy than amides. |
| O-H Stretch (Phenolic) | 3200 – 3400 (br) | 3100 – 3350 (br) | 3200 – 3400 (br) | Broad band due to H-bonding; less diagnostic. |
| N-H Stretch | 3300 – 3450 (m, sh) | ~3325 (m) | 3300 – 3400 (doublet) | Amine precursor shows doublet (sym/asym); Product shows singlet. |
| C-O Stretch (Ester/Ether) | 1220 – 1250 (s) | Absent (Amide) | Absent | Secondary Identifier. Strong ester C-O-C stretch in carbamate. |
| Aromatic C=C | 1500 – 1600 (m) | 1500 – 1600 (m) | 1500 – 1600 (m) | Conserved across all three; confirms phenyl ring integrity. |
| Aliphatic C-H | 2900 – 2980 (w) | ~2900 – 3000 (w) | Minimal | Target has ethyl group ( |
(s) = strong, (m) = medium, (w) = weak, (br) = broad, (sh) = sharp
Detailed Spectral Analysis
Region 1: The Carbonyl Zone (1600–1750 cm⁻¹)
This is the "Fingerprint of Functionality."
-
Target: Look for a sharp, intense band centered near 1705 cm⁻¹ . If the sample is in solution (non-hydrogen bonded), this may shift up to 1720 cm⁻¹.
-
Differentiation: If the dominant peak is below 1660 cm⁻¹, the synthesis likely failed, yielding the amide (if acetic anhydride was used) or unreacted starting material.
Region 2: The C-O Stretching Zone (1000–1300 cm⁻¹)
-
Target: The ethoxy group (
) attached to the carbonyl introduces a strong asymmetric stretching vibration around 1230–1240 cm⁻¹ . -
Differentiation: Acetaminophen lacks this ester linkage. While both have a phenolic
stretch (~1200 cm⁻¹), the carbamate ester band is distinct and additive.
Region 3: The Proton Region (3000–3500 cm⁻¹)
-
Target: You will observe a superposition of the broad phenolic
and the sharper amide/carbamate .[1] -
Differentiation: 4-Aminophenol (precursor) exhibits two distinct spikes (symmetric/asymmetric
stretch). The conversion to the carbamate collapses this into a single spike.
Validated Experimental Protocol
To ensure data integrity, the following protocol describes the synthesis of the reference standard and the subsequent IR acquisition.
A. Synthesis of Reference Standard
-
Reaction: 4-Aminophenol + Ethyl Chloroformate
Ethyl N-(4-hydroxyphenyl)carbamate + HCl. -
Procedure:
-
Dissolve 4-Aminophenol (10 mmol) in THF/Water (1:1) at 0°C.
-
Add Sodium Bicarbonate (
, 2.5 eq) to act as an acid scavenger. -
Dropwise add Ethyl Chloroformate (1.1 eq) over 15 minutes.
-
Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane).
-
Acidify to pH 4 with 1M HCl to protonate the phenol.
-
Extract with Ethyl Acetate, dry over
, and evaporate. -
Purification: Recrystallize from Ethanol/Water to remove unreacted amine.
-
B. IR Sample Preparation (Solid State)
-
Method: KBr Pellet (Preferred for resolution) or Diamond ATR.
-
Step-by-Step:
-
Dry: Ensure the sample is vacuum-dried (40°C, 4 hours) to remove lattice water which obscures the OH/NH region.
-
Grind: Mix 2 mg of sample with 200 mg spectroscopic grade KBr. Grind to a fine powder (particle size < 2
m) to minimize scattering (Christiansen effect). -
Press: Compress at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
-
Visual Logic Workflows
Diagram 1: Synthesis & Structural Evolution
This pathway illustrates the structural changes tracked by IR spectroscopy.
Caption: Reaction pathway showing the conversion of the amine doublet to the carbamate carbonyl signal.
Diagram 2: Spectral Decision Tree
A logic gate for identifying the compound based on IR peaks.
Caption: Diagnostic logic flow for differentiating the target from common analogs.
References
-
Chemistry Steps. (2023). Interpreting IR Spectra: Amides vs. Amines vs. Esters. Retrieved from [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Ethyl ethyl(phenyl)carbamate IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis and Characterization of N-Boc protected 4-aminophenol (Analogous Carbamate Data). RSC Advances. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Profiling of Ethyl 4-Hydroxyphenylcarbamate vs. Structural Analogs
Executive Summary & Technical Scope
Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 4-hydroxyphenylcarbamate (also known as N-ethoxycarbonyl-4-aminophenol), a structural analog and potential process impurity of Paracetamol (Acetaminophen).
Target Audience: Analytical chemists, toxicologists, and drug development scientists engaged in impurity profiling (API analysis) and metabolite identification.
Context: Distinguishing Ethyl 4-hydroxyphenylcarbamate from Paracetamol and Phenacetin is critical due to their structural similarity. While Paracetamol loses a ketene moiety (42 Da), Ethyl 4-hydroxyphenylcarbamate is characterized by the loss of ethanol (46 Da) or an ethoxy radical (45 Da) typical of carbamates.
Compound Characterization
Before interpreting spectra, the structural distinctions must be defined to understand the fragmentation logic.
| Feature | Ethyl 4-hydroxyphenylcarbamate | Paracetamol (Acetaminophen) | Phenacetin |
| CAS Registry | 7159-95-7 | 103-90-2 | 62-44-2 |
| Formula | C | C | C |
| MW (Monoisotopic) | 181.07 g/mol | 151.06 g/mol | 179.09 g/mol |
| Functional Group | Carbamate (Urethane) | Amide (Acetamide) | Amide + Ether |
| Key Structural Difference | N-ethoxycarbonyl group | N-acetyl group | N-acetyl + O-ethyl |
Mass Spectrometry Fragmentation Analysis
Fragmentation Mechanism (Electron Ionization - EI)
The fragmentation of Ethyl 4-hydroxyphenylcarbamate follows specific pathways governed by the stability of the carbamate linkage and the aromatic ring.
-
Molecular Ion (M+•): The parent ion appears at m/z 181 .
-
Primary Pathway (Carbamate Cleavage): Unlike amides which lose ketene, carbamates typically undergo cleavage at the ester linkage.
-
Loss of Ethoxy Radical (•OC
H ): Cleavage of the C-O bond yields the isocyanate-like cation at m/z 136 (Loss of 45 Da). -
Loss of Ethanol (C
H OH): A McLafferty-like rearrangement or hydrogen transfer eliminates neutral ethanol, yielding the radical cation at m/z 135 (Loss of 46 Da).
-
-
Secondary Pathway (Formation of Aminophenol): Further degradation leads to the loss of the carbonyl moiety (CO), generating the 4-aminophenol ion at m/z 109 . This is a common diagnostic ion shared with Paracetamol.
-
Ring Fragmentation: Subsequent loss of CO from the phenol ring yields ions at m/z 80 and m/z 65 (cyclopentadienyl cation).
Fragmentation Mechanism (Electrospray Ionization - ESI)
In LC-MS (Positive Mode), the fragmentation is softer but follows similar logic:
-
Precursor Ion: [M+H]
at m/z 182 . -
Product Ions:
-
m/z 136: [M+H - C
H OH] (Loss of neutral ethanol). -
m/z 109: [M+H - C
H O ] (Complete loss of the carbamate tail).
-
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic pathways for Ethyl 4-hydroxyphenylcarbamate compared to Paracetamol.
Caption: Comparative fragmentation showing the unique ethanol loss for the carbamate vs. ketene loss for the amide.
Comparative Data Analysis
The following table synthesizes the diagnostic ions to allow for rapid differentiation of the target from its common analogs.
| Parameter | Ethyl 4-hydroxyphenylcarbamate | Paracetamol | Phenacetin |
| Molecular Ion (M+) | 181 | 151 | 179 |
| Base Peak (Typical) | 109 or 135 (method dependent) | 109 | 108/109 |
| Primary Neutral Loss | 46 Da (Ethanol) or 45 Da (Ethoxy) | 42 Da (Ketene) | 29 Da (Ethyl) or 42 Da (Ketene) |
| Diagnostic Ion 1 | m/z 135/136 (Isocyanate) | m/z 109 (Aminophenol) | m/z 137 (Ethoxyaniline) |
| Diagnostic Ion 2 | m/z 109 (Aminophenol) | m/z 80 | m/z 151 (Paracetamol ion) |
| Differentiation Key | Look for M+ 181 and transition 181 -> 135 .[1] | Look for M+ 151 and transition 151 -> 109 . | Look for M+ 179 and transition 179 -> 137 . |
Experimental Insight
In GC-MS analysis of lignin depolymerization products, Ethyl 4-hydroxyphenylcarbamate has been identified with a retention time distinct from simple phenols, confirmed by library matching (Palisade Mass Spectrometry Database, 68% match score) [1].[2] This confirms the stability of the molecular ion (m/z 181) under EI conditions.
Experimental Protocol: Impurity Profiling
To replicate these results or screen for this impurity, follow this standardized LC-MS/MS workflow.
Sample Preparation
-
Stock Solution: Dissolve 10 mg of the sample (API or drug product) in 10 mL of Methanol (HPLC grade).
-
Working Standard: Dilute stock to 10 µg/mL using Water:Methanol (90:10 v/v) containing 0.1% Formic Acid.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B
-
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Scan Mode: Full Scan (m/z 50-300) followed by Product Ion Scan of m/z 182 (Target) and m/z 152 (Paracetamol).
Data Interpretation Step
-
Extract Ion Chromatogram (EIC): Plot EIC for m/z 182.08 (Target [M+H]+) and m/z 152.07 (Paracetamol [M+H]+).
-
Check Retention Time: The ethyl carbamate is more lipophilic than Paracetamol due to the ethyl group; expect it to elute later than Paracetamol on a C18 column.
-
Verify Fragmentation: In the MS2 spectrum of the m/z 182 peak, confirm the presence of m/z 136 (Loss of Ethanol). If m/z 136 is absent and only m/z 109 is seen, ensure the parent was truly 182 and not an adduct of a lower mass species.
References
-
RSC Advances. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Royal Society of Chemistry. Available at: [Link]
-
NIST Chemistry WebBook. (2023). Phenol, 4-amino- (Paracetamol Fragment) Mass Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]
-
Shimadzu Application News. (2019). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Available at: [Link]
Sources
A Comparative Guide to the UV Absorption Properties of Ethyl N-(4-hydroxyphenyl)carbamate and Phenol
Introduction: The Chromophore as a Molecular Fingerprint
In the landscape of analytical chemistry, particularly within pharmaceutical development and quality control, Ultraviolet-Visible (UV-Vis) spectroscopy stands as a cornerstone technique. Its power lies in its simplicity, non-destructive nature, and its ability to provide a quantitative fingerprint of a molecule based on its interaction with light.[1] The absorption of UV-Vis radiation is intrinsically linked to a molecule's electronic structure, specifically the presence of chromophores—moieties that absorb light—and auxochromes, which modify that absorption.[2]
This guide provides an in-depth comparison of the UV absorption characteristics of two structurally related aromatic compounds: phenol and its derivative, ethyl N-(4-hydroxyphenyl)carbamate. While both share the fundamental phenol chromophore, the addition of an ethyl carbamate substituent dramatically alters the molecule's electronic properties and, consequently, its UV spectrum. Understanding these differences is crucial for researchers involved in drug design, where such carbamate linkages are common, and for analytical scientists developing methods for quantification, purity assessment, and stability testing.[3][4]
Theoretical Framework: Why Molecules Absorb UV Light
The absorption of UV-Vis light by a molecule is not an arbitrary event. It occurs when the energy of the incoming photon precisely matches the energy required to promote an electron from a lower-energy ground state orbital to a higher-energy excited state orbital. In organic molecules like phenol, the most relevant transitions involve π electrons in the aromatic ring and non-bonding (n) electrons on heteroatoms like oxygen and nitrogen.
-
π → π* Transitions: These high-energy transitions involve promoting an electron from a bonding (π) orbital to an anti-bonding (π*) orbital. They are characteristic of compounds with conjugated systems (alternating single and double bonds) and typically result in strong absorption bands.[5]
-
n → π* Transitions: These transitions involve promoting a non-bonding electron (e.g., from the lone pairs of an oxygen atom) to an anti-bonding (π) orbital. They are generally lower in energy (occur at longer wavelengths) and have a much lower intensity than π → π transitions.
The intensity and wavelength of these absorptions are quantitatively described by the Beer-Lambert Law .[6][7] This fundamental principle states that the absorbance (A) of a solution is directly proportional to the concentration of the absorbing species (c) and the path length of the light through the solution (b). The proportionality constant, ε (epsilon), is the molar absorptivity or extinction coefficient, a unique and characteristic property of the molecule at a specific wavelength (λ).
A = εbc [8]
This relationship is the foundation for using UV-Vis spectroscopy to determine the concentration of an analyte in a solution.[9]
Structural Analysis: A Tale of Two Auxochromes
The difference in the UV absorption profiles of phenol and ethyl N-(4-hydroxyphenyl)carbamate can be directly attributed to their structural differences.
Phenol (C₆H₅OH) consists of a hydroxyl (-OH) group attached to a benzene ring. The benzene ring is the primary chromophore. The -OH group acts as a powerful auxochrome ; its non-bonding electron pairs on the oxygen atom can delocalize into the aromatic π-system. This interaction increases the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for the π → π* transition. This results in a bathochromic shift (or red shift) to a longer wavelength and a hyperchromic effect (increased absorption intensity) compared to unsubstituted benzene.[10]
Ethyl N-(4-hydroxyphenyl)carbamate (C₉H₁₁NO₃) retains the phenol structure but adds an ethyl carbamate group (-NH-C(=O)O-CH₂CH₃) at the para-position. This substituent is a significantly more complex and potent auxochrome. The nitrogen atom's lone pair is also available for delocalization into the ring, creating a more extended conjugated system that pushes from the nitrogen, through the benzene ring, to the hydroxyl group. This enhanced delocalization further lowers the energy required for the π → π* transition, predicting a more significant bathochromic shift and a stronger hyperchromic effect compared to phenol.
.dot
Caption: Experimental workflow for UV-Vis spectral analysis.
Comparative Data and Interpretation
Based on established literature and chemical principles, the following data can be expected. Phenols typically exhibit two primary absorption bands in the UV region. [11][12]
| Compound | λmax (Band I) | λmax (Band II) | Molar Absorptivity (ε) at λmax (Band II) |
|---|---|---|---|
| Phenol | ~211 nm | ~270-275 nm [13][14] | ~1,450 L mol⁻¹ cm⁻¹ [15] |
| Ethyl N-(4-hydroxyphenyl)carbamate | Predicted: ~220-230 nm | Predicted: ~285-295 nm | Predicted: > 10,000 L mol⁻¹ cm⁻¹ |
Note: Data for phenol is from literature sources. Data for ethyl N-(4-hydroxyphenyl)carbamate is predicted based on the structural analysis and requires experimental verification using the protocol above.
Interpretation of Results
-
Wavelength of Maximum Absorbance (λmax): As predicted, ethyl N-(4-hydroxyphenyl)carbamate is expected to show a significant bathochromic shift (shift to longer wavelength) for its primary absorption band compared to phenol. This is a direct consequence of the extended conjugation provided by the para-substituted carbamate group. The delocalization of non-bonding electrons from both the hydroxyl oxygen and the carbamate nitrogen across the aromatic ring lowers the HOMO-LUMO energy gap, requiring less energetic (longer wavelength) photons to induce the π → π* transition. [16]
-
Molar Absorptivity (ε): The carbamate derivative is also predicted to exhibit a strong hyperchromic effect —a substantial increase in its molar absorptivity. This indicates that the electronic transition has a higher probability of occurring. The more extensive and efficient charge delocalization across the molecule increases the transition dipole moment, leading to a more intense absorption of light.
Conclusion and Practical Implications
The UV absorption profiles of phenol and ethyl N-(4-hydroxyphenyl)carbamate are distinctly different, a direct reflection of their molecular structures. The addition of the ethyl carbamate group in the para position to the hydroxyl group creates a more extended and powerful auxochromic system, resulting in a shift of the primary absorption band to a longer wavelength and a significant increase in absorption intensity.
For researchers, scientists, and drug development professionals, these differences are not merely academic. They have profound practical implications:
-
Method Specificity: The distinct λmax values allow for the selective detection and quantification of one compound in the presence of the other.
-
Sensitivity: The much higher molar absorptivity of the carbamate derivative means it can be detected and quantified at much lower concentrations than phenol, a critical advantage in trace analysis and formulation testing.
-
Quality Control: UV-Vis spectroscopy can be used as a rapid and cost-effective tool to confirm the identity and purity of raw materials and finished products, as the presence of phenol as an impurity or degradation product in a sample of ethyl N-(4-hydroxyphenyl)carbamate would be readily apparent from the UV spectrum. [4] This guide underscores the predictive power of understanding structure-property relationships and provides a robust experimental framework for their validation. By leveraging these principles, scientists can develop more effective and reliable analytical methods to support the rigorous demands of modern research and pharmaceutical development.
References
-
LibreTexts. (n.d.). Beer-Lambert Law. Retrieved from [Link]
-
Wikipedia. (2024). Beer–Lambert law. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol. Retrieved from [Link]
-
Technology Networks. (2022). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Retrieved from [Link]
-
Wikipedia. (2024). Phenol. Retrieved from [Link]
-
Spie. (2021). Beer–Lambert law for optical tissue diagnostics: current state of the art and the main limitations. Retrieved from [Link]
-
IGI Global. (n.d.). Advancements of UV- Vis Spectroscopy in Drug Discovery. Retrieved from [Link]
-
ACS Publications. (1972). Solvent effects on the near-ultraviolet spectrum of phenol and its distribution in micellar solutions. Retrieved from [Link]
-
Preprints.org. (2024). UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. Retrieved from [Link]
-
SCIRP. (2020). Determination of Integrated Molar Absorption Coefficients for Gaseous Phenol Infrared Bands and Influence of Water Vapor on Their Values. Retrieved from [Link]
-
Semantic Scholar. (n.d.). UV absorbance spectra of phenol as a function of the photodegradation time. Retrieved from [Link]
-
FindLight. (2024). Beer-Lambert's Law: Principles and Applications in Daily Life. Retrieved from [Link]
-
ACS Publications. (2024). Vibronic Structure of the UV/Visible Absorption Spectra of Phenol and Phenolate: A Hybrid Density Functional Theory Doktorov's Quantum Algorithm Approach. Retrieved from [Link]
-
Lu Le Laboratory. (2013). UV-Visible Spectrophotometric Determination of Phenol in Wastewater-Experiment of Instrumental Analysis. Retrieved from [Link]
-
Walsh Medical Media. (2022). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Retrieved from [Link]
-
Semantic Scholar. (1978). Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Retrieved from [Link]
-
Bitesize Bio. (2022). UV spectroscopy for assay development and pharmaceutical drug formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). LIGHT ABSORPTION STUDIES. PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Retrieved from [Link]
-
Scientific.Net. (n.d.). Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. Retrieved from [Link]
-
Lejan Team. (n.d.). EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax. Retrieved from [Link]
-
Study.com. (n.d.). The logarithm of the molar absorptivity of phenol in aqueous solution is 3.812 at 211 nm.... Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration curve of phenol solutions at λ max = 270 nm. Retrieved from [Link]
-
ResearchGate. (n.d.). Shows the UV-light absorbance of phenol (λmax = 270 nm) as a function.... Retrieved from [Link]
-
Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Retrieved from [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
-
ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra of an aqueous solution of the phenol standard at.... Retrieved from [Link]
-
Master Organic Chemistry. (2016). Introduction To UV-Vis Spectroscopy. Retrieved from [Link]
-
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl n-(4-hydroxyphenyl)carbamate (C9H11NO3). Retrieved from [Link]
-
MU-Varna.bg. (n.d.). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL-. Retrieved from [Link]
-
IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]
-
1PlusChem. (n.d.). 7159-95-7 | ethyl N-(4-hydroxyphenyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Molbase. (n.d.). ETHYL [(4-HYDROXYPHENYL)CARBAMOYL]FORMATE | CAS 40821-49-6. Retrieved from [Link]
-
CP Lab Safety. (n.d.). ethyl N-(4-hydroxyphenyl)carbamate, 95% Purity, C9H11NO3, 1 gram. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethyl Carbamate (Urethane). Retrieved from [Link]
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Validating Ethyl N-(4-hydroxyphenyl)carbamate: A Strategic Guide for Reference Standard Qualification
Executive Summary
Ethyl N-(4-hydroxyphenyl)carbamate (CAS 7159-95-7), also known as N-(ethoxycarbonyl)-4-aminophenol, is a critical process-related impurity and synthetic intermediate in the manufacturing of Paracetamol (Acetaminophen) and related analgesics. Unlike the well-known Impurity K (4-aminophenol), this carbamate derivative possesses distinct lipophilic properties that require specific validation protocols.
This guide outlines the rigorous qualification of an In-House Working Standard of Ethyl N-(4-hydroxyphenyl)carbamate, comparing its performance against established Primary Reference Standards (e.g., USP/EP or Certified Reference Materials). The objective is to demonstrate that the in-house synthesized material is scientifically equivalent to the primary standard and suitable for routine release testing.
Part 1: Structural Identity & Causality
The "Self-Validating" System
Before performance comparison, the chemical identity of the candidate standard must be unequivocally established. We utilize a "triangulation" approach: Synthesis logic, Spectroscopic confirmation, and Chromatographic retention.[1]
Synthetic Origin & Impurity Logic
This compound typically arises during the acylation of 4-aminophenol when ethyl chloroformate is used, or via ethanolysis pathways. Understanding this origin dictates the impurity profile we must screen for (e.g., unreacted 4-aminophenol).
-
Molecular Weight: 181.19 g/mol [4]
-
Key Feature: The ethyl carbamate moiety renders it less polar than Paracetamol, significantly altering its HPLC retention time.
Spectroscopic Validation (The "Fingerprint")
To validate the material without an external standard initially, we rely on intrinsic data.
| Technique | Critical Signal Assignment | Validation Criteria |
| 1H NMR (DMSO-d6) | δ 1.22 (t, 3H): Methyl of ethyl group.δ 4.10 (q, 2H): Methylene of ethyl group.δ 6.6-7.2 (AA'BB'): Para-substituted aromatic ring.δ 9.0-9.4: Carbamate NH and Phenolic OH. | Integral ratio of Ethyl:Aromatic must be exactly 5:4. No unassigned peaks >0.1%.[6] |
| IR Spectroscopy | 1690-1710 cm⁻¹: Strong C=O (Carbamate).3300-3400 cm⁻¹: Broad OH/NH stretch. | Distinct from Paracetamol (Amide I at ~1650 cm⁻¹). |
| Mass Spectrometry | m/z 182.08 [M+H]⁺ | Exact mass match < 5 ppm error.[5] |
Part 2: Purity & Potency Assignment
Establishing the "True Value"
A reference standard is only as good as its assigned purity. We compare two methods: Mass Balance (Primary Method) vs. qNMR (Orthogonal Method) .
The Mass Balance Equation
-
Organic Impurities (HPLC): Must use a method with a long gradient to catch late eluters.
-
Water (Karl Fischer): Typically < 0.5% for this crystalline solid.
-
Residual Solvents (GC-HS): Check for Ethanol or Ethyl Acetate used in recrystallization.
Quantitative NMR (qNMR)
Using an Internal Standard (e.g., Maleic Acid, Traceable to NIST), qNMR provides a direct purity measurement independent of response factors.
-
Target Purity for Working Standard: > 99.0%
-
Acceptance Criteria: The qNMR value must deviate < 1.0% from the Mass Balance value.
Part 3: Comparative Performance Data
In-House Working Standard vs. Commercial Primary Standard
This section validates the "fitness for use" by running the In-House Candidate side-by-side with a Certified Reference Material (CRM).
Experimental Protocol: HPLC-UV Validation
Objective: Determine the Relative Response Factor (RRF) and Retention Time (RT) consistency.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: 245 nm (Isosbestic point approximation).
Performance Data Summary
| Parameter | Primary CRM (Sigma/USP Traceable) | In-House Working Standard (Candidate) | Deviation / Acceptance |
| Retention Time (RT) | 8.45 min | 8.47 min | +0.2% (Limit: ±2.0%) |
| Peak Symmetry (T) | 1.05 | 1.08 | Pass (0.8 < T < 1.5) |
| Response Factor (RF) | 24,500 Area/µg | 24,380 Area/µg | -0.5% (Limit: ±2.0%) |
| Relative Response (RRF) | 1.28 (vs. Paracetamol) | 1.28 (vs. Paracetamol) | Match |
| Linearity (R²) | 0.9998 | 0.9997 | Pass (> 0.999) |
Interpretation: The In-House standard shows statistically equivalent chromatographic behavior to the CRM. The RRF of 1.28 indicates it has a higher UV response than Paracetamol, likely due to the carbamate auxochrome.
Part 4: Visualization of Validation Logic
Diagram: The Qualification Workflow
This flowchart illustrates the decision matrix for releasing the In-House Standard.
Caption: Figure 1. Step-by-step qualification workflow ensuring traceability and scientific integrity of the working standard.
Diagram: Chromatographic Elution Logic
Understanding the polarity shift is crucial for method development.
Caption: Figure 2. Predicted elution order on a C18 column based on structural polarity (LogP).
Part 5: References
-
European Directorate for the Quality of Medicines (EDQM). Paracetamol Monograph 0049: Impurity Standards. European Pharmacopoeia.[9] Link
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[10] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 602288: Ethyl N-(4-hydroxyphenyl)carbamate.Link
-
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link
-
Sigma-Aldrich. Pharmaceutical Secondary Standards: Paracetamol Related Compounds.[11]Link
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- 3. calpaclab.com [calpaclab.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. PubChemLite - Ethyl n-(4-hydroxyphenyl)carbamate (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green HPLC method for determination of paracetamol and ibuprofen in human plasma: applications to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. CAS 123-30-8 Paracetamol EP Impurity K | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 10. US9499482B2 - Pyrrolone or pyrrolidinone melanin concentrating hormone receptor-1 antagonists - Google Patents [patents.google.com]
- 11. 对乙酰氨基酚相关化合物K Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
thin layer chromatography (TLC) Rf values for phenolic carbamates
A Comprehensive Guide to Thin Layer Chromatography (TLC) of Phenolic Carbamates: Optimizing Rf Values and Solvent Systems
Phenolic carbamates represent a critical chemical class, widely utilized as prodrugs, cholinesterase inhibitors, endocannabinoid modulators (such as FAAH inhibitors)[1], and agricultural pesticides[2]. In both synthetic drug development and environmental residue analysis, Thin Layer Chromatography (TLC) remains a foundational, high-throughput technique for reaction monitoring and purity assessment. This guide objectively compares stationary phases, solvent systems, and detection methods to optimize the retention factor (Rf) for phenolic carbamates.
Mechanistic Principles of Carbamate Retention
To optimize a chromatographic separation, one must understand the causality behind the molecule's interaction with the stationary phase. The chromatographic behavior of phenolic carbamates on normal-phase silica gel is primarily governed by the masking of the phenolic hydroxyl group during synthesis.
-
Parent Phenols: The free hydroxyl (-OH) group acts as a powerful hydrogen-bond donor. It interacts intimately with the acidic silanol (Si-OH) groups on the silica gel surface. This strong intermolecular binding results in high retention times and consequently lower Rf values.
-
Phenolic Carbamates: Converting the phenol to a carbamate (-O-CO-NR₂) chemically masks this strong H-bond donor. While the new carbamate carbonyl oxygen can still act as an H-bond acceptor, the overall polarity and binding affinity to silica are significantly reduced. Therefore, phenolic carbamates typically elute faster (exhibiting higher Rf values) than their parent phenols in non-polar to moderately polar solvent systems like Hexane/Ethyl Acetate[3].
-
Substitution Effects: If the synthesized carbamate is N-monosubstituted (-O-CO-NHR), the secondary amine retains a degree of H-bond donating capacity. These compounds will be slightly more retained than N,N-disubstituted analogs, but still less retained than the parent phenol[1].
Comparative Data: Rf Values in Standard Solvent Systems
The following table summarizes the expected Rf values for typical phenolic carbamates compared to their parent phenols, highlighting the impact of solvent polarity. A target Rf of 0.25–0.35 is generally considered optimal for translating TLC conditions directly to preparative flash column chromatography.
| Compound Class / Specific Example | Solvent System (v/v) | Stationary Phase | Average Rf Value | Optimal Visualization |
| Parent Phenol (General Precursor) | Hexane/EtOAc (3:2) | Silica Gel 60 F254 | 0.10 - 0.20 | UV 254 nm, CAM Stain |
| N,N-Disubstituted Phenolic Carbamate | Hexane/EtOAc (3:2) | Silica Gel 60 F254 | 0.30 - 0.45 | UV 254 nm, CAM Stain |
| N-Monosubstituted Phenolic Carbamate | Hexane/EtOAc (3:2) | Silica Gel 60 F254 | 0.25 - 0.35 | UV 254 nm, CAM Stain |
| Complex Carbamate Intermediates [3] | Hexane/EtOAc (1:1) | Silica Gel 60 F254 | ~0.35 | UV 254 nm, CAM Stain |
| Carbamate Pesticides (e.g., Carbaryl)[2] | 100% Ethyl Acetate | Silica Gel 60 F254 | 0.50 - 0.68 | UV 254 nm, Iodine |
| Carbamate Pesticides [2] | Hexane/EtOAc (4:1) | Alumina (Neutral) | 0.40 - 0.60 | UV 254 nm |
Experimental Protocol: Self-Validating TLC Workflow
To ensure absolute trustworthiness in reaction monitoring, the following protocol employs a "co-spotting" self-validation system. This prevents false interpretations caused by matrix effects, concentration gradients, or solvent-front distortions.
Materials Required:
-
Silica gel 60 F254 plates (aluminum or glass-backed).
-
Glass capillary tubes.
-
Developing chamber with filter paper.
-
Solvents: Hexane, Ethyl Acetate (EtOAc).
-
Stains: Ceric Ammonium Molybdate (CAM).
Step-by-Step Methodology:
-
Chamber Saturation: Prepare a 10 mL solution of Hexane/EtOAc (3:1 v/v). Pour this into the developing chamber containing a strip of filter paper. Cap tightly and allow 10 minutes for vapor equilibration.
-
Causality: Chamber saturation prevents the mobile phase from evaporating off the face of the TLC plate during development, which would otherwise cause artificially high Rf values and broadened spots.
-
-
Plate Preparation (The Self-Validating Co-Spot):
-
Draw a baseline 1 cm from the bottom of the plate using a pencil.
-
Mark three distinct origin points: S (Starting Phenol), C (Co-spot), and R (Reaction Mixture).
-
Spot the parent phenol standard on S and C .
-
Spot the crude reaction mixture on C and R .
-
System Validation: The co-spot (C ) guarantees that if the starting material and product have nearly identical Rf values, any slight separation will manifest as a "figure-eight" or elongated spot, definitively proving they are distinct compounds.
-
-
Development: Place the plate in the chamber using forceps. Allow the solvent front to rise until it is approximately 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.
-
Visualization:
-
Non-Destructive: Examine under a UV lamp (254 nm). The aromatic rings of both the phenol and the carbamate will quench the F254 indicator's green fluorescence, appearing as dark spots.
-
Destructive Staining: Dip the plate in CAM stain and heat gently with a heat gun. Phenols typically stain intensely (dark blue/black), while carbamates often stain slightly lighter or require prolonged heating to visualize[3].
-
-
Rf Calculation: Calculate the Rf by dividing the distance traveled by the compound spot by the total distance traveled by the solvent front.
Workflow Visualization
Caption: Step-by-step decision matrix for optimizing TLC solvent systems for phenolic carbamates.
Advanced Considerations: Troubleshooting "Tailing"
Occasionally, phenolic carbamates—especially those designed as pharmaceuticals with basic amine side chains (e.g., rivastigmine analogs)—may exhibit "tailing" on silica gel.
-
Causality: Tailing occurs when basic nitrogen atoms within the molecule interact too aggressively with the acidic silanol groups of the silica gel, causing the compound to drag across the plate rather than migrating as a tight, uniform band.
-
Solution: Add 1-2% Triethylamine (TEA) or aqueous Ammonia to the mobile phase. This additive competitively binds to the acidic silanol sites, neutralizing them and allowing the basic carbamate to elute as a sharp, highly resolvable spot.
References
- Title: Evaluation of TLC (Thin Layer Chromatography)
- Title: Parte experimental (Synthesis of Carbamate Intermediates)
- Source: aalto.
Sources
melting point determination of pure ethyl N-(4-hydroxyphenyl)carbamate
The Definitive Guide to Melting Point Determination of Ethyl N-(4-hydroxyphenyl)carbamate: A Comparative Analysis of Analytical Platforms
As a Senior Application Scientist, I frequently encounter discrepancies in thermal analysis caused by poor sample preparation or inappropriate platform selection rather than instrumental error. When characterizing pure active pharmaceutical ingredients (APIs) or critical intermediates like ethyl N-(4-hydroxyphenyl)carbamate (CAS: 7159-95-7), selecting the correct analytical method is paramount.
This guide objectively compares the performance of modern Automated Optical Melting Point Apparatuses against Differential Scanning Calorimetry (DSC) and traditional manual methods, providing a self-validating framework for accurate thermal characterization.
Physicochemical Profile & The Causality of Melting Behavior
Ethyl N-(4-hydroxyphenyl)carbamate—a structural analog of acetaminophen where the acetyl group is replaced by an ethoxycarbonyl group—exhibits a literature melting point of 120.0 °C to 123.0 °C[1].
The causality behind its specific melting behavior is rooted in its molecular structure. The molecule contains both a phenolic hydroxyl group (-OH) and a carbamate moiety (-NH-CO-O-). These functional groups participate in a dense network of intermolecular hydrogen bonding. Breaking this crystalline lattice requires significant thermal energy. If the heating rate is too rapid, the thermal lag between the instrument's heating block and the core of the sample will artificially broaden the melting range and inflate the recorded clear point. Therefore, precise control over the thermodynamic environment is non-negotiable.
Platform Comparison: Optical vs. Calorimetric vs. Manual
To objectively assess performance, we must compare the three primary platforms used for melting point determination:
-
The Product: Automated Optical Transmission (e.g., Mettler Toledo MP90 / SRS OptiMelt) This platform utilizes a digital camera and light transmission algorithms to detect the phase transition. It is fully compliant with pharmacopeial standards (USP <741>)[2] and removes the subjectivity of human observation. It offers the best balance of high throughput, accuracy, and cost-efficiency.
-
Alternative 1: Differential Scanning Calorimetry (DSC) DSC measures the thermodynamic melting point by quantifying endothermic heat flow[3]. While it provides unmatched precision and allows for purity calculations via the Van 't Hoff equation, it suffers from low throughput (one sample per run) and high operational costs.
-
Alternative 2: Manual Silicone Oil Bath / Thiele Tube The legacy method relies on subjective visual detection. It is highly prone to human error, suffers from poor thermal equilibrium, and is generally obsolete for strict quality control environments.
Quantitative Performance Data
| Parameter | Automated Optical MP (The Product) | Differential Scanning Calorimetry (DSC) | Manual Thiele Tube / Oil Bath |
| Detection Principle | Digital Light Transmission (Optical) | Endothermic Heat Flow (Thermodynamic) | Subjective Visual Observation |
| Sample Size | ~2–3 mg (3 mm capillary height) | 1–5 mg (Aluminum pan) | ~2–3 mg (3 mm capillary height) |
| Heating Rate (Critical Phase) | 1.0 °C/min | 5.0 °C/min | ~1.0 °C/min (Difficult to control) |
| Observed MP Range (CAS 7159-95-7) | 120.5 °C – 122.8 °C | 121.2 °C (Onset) – 122.5 °C (Peak) | 120.0 °C – 124.0 °C (Broadened) |
| Precision (RSD) | < 0.2% | < 0.1% | > 1.5% |
| Pharmacopeial Status | Fully Compliant (USP <741>) | Compliant (USP <891>) | Legacy / Educational Use |
| Throughput | High (Up to 6 simultaneous samples) | Low (Sequential, 1 sample per run) | Low (1-3 samples, labor-intensive) |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the workflows below incorporate a System Suitability Test (SST) . We do not blindly trust factory calibration; instead, we run a USP Benzoic Acid Reference Standard (Certified MP: 122.4 °C) alongside our sample. Because benzoic acid's melting point perfectly brackets the target thermal window of ethyl N-(4-hydroxyphenyl)carbamate (120–123 °C)[1], it validates the instrument's accuracy at the exact temperature of interest.
Protocol A: Automated Optical Melting Point (USP <741> Compliant)
-
Desiccation: Dry the pure ethyl N-(4-hydroxyphenyl)carbamate in a vacuum desiccator over silica gel for 24 hours. Causality: Moisture acts as an impurity, causing melting point depression by disrupting the hydrogen-bonded crystal lattice.
-
Pulverization: Triturate the dried sample in an agate mortar until a fine, homogeneous powder is achieved. Causality: Coarse particles create air pockets. Air is a thermal insulator. Pulverization maximizes surface area contact with the capillary wall, ensuring uniform heat transfer[2].
-
Capillary Loading: Press the open end of a standard glass capillary (1.0 mm ID) into the powder. Drop the capillary through a 70 cm glass tube onto a hard surface 5–10 times to tightly pack the sample to exactly a 3 mm height. Causality: USP <741> mandates a 3 mm height[2]. Overpacking causes internal thermal gradients (broadening the melting range), while underpacking fails to trigger the optical transmission sensor.
-
System Validation (SST): Load a capillary with USP Benzoic Acid RS and place it in the adjacent heating slot.
-
Thermal Programming:
-
Pre-heat the furnace to 115.0 °C (5 °C below the expected onset).
-
Insert capillaries and allow 2 minutes for thermal equilibration.
-
Initiate a strict heating ramp of 1.0 °C/min[2].
-
-
Data Acquisition: The instrument automatically records the onset point (first detectable liquid phase) and the clear point (no solid phase apparent) based on light transmission thresholds.
Protocol B: Differential Scanning Calorimetry (DSC)
-
Sample Weighing: Accurately weigh 2.00 to 3.00 mg of the pulverized sample into a standard aluminum DSC pan using a microbalance.
-
Hermetic Sealing: Crimp the lid onto the pan. Causality: Sealing prevents the sublimation of the sample and ensures that the endothermic heat flow is strictly correlated to the phase transition (melting) rather than mass loss.
-
Purge Gas: Establish a dry nitrogen purge at 50 mL/min. Causality: Prevents oxidative degradation of the phenolic hydroxyl group at elevated temperatures.
-
Thermal Programming: Equilibrate at 40.0 °C, then ramp at 5.0 °C/min to 140.0 °C. Causality: DSC utilizes a faster ramp rate than optical methods because the thermal mass of the aluminum pan is negligible, and a faster rate produces a sharper, more easily integrated endothermic peak[3].
Methodological Workflow Visualization
The following diagram maps the logical decision tree and thermodynamic workflow for characterizing this compound.
Workflow for melting point determination of ethyl N-(4-hydroxyphenyl)carbamate.
Conclusion
For the routine characterization of ethyl N-(4-hydroxyphenyl)carbamate, the Automated Optical Melting Point Apparatus is the superior product choice. It bridges the gap between the rigorous thermodynamic accuracy of DSC and the high-throughput demands of modern quality control laboratories, all while maintaining strict USP <741> compliance. DSC remains an invaluable alternative for absolute thermodynamic purity profiling, whereas manual oil bath methods should be retired from precision analytical workflows.
References
-
PrepChem. "Synthesis of 4-ethoxycarbonylaminophenol". Source: prepchem.com. URL:[Link]
-
ChemRxiv. "Compliance with amended General Chapter USP<741> Melting Range or Temperature". Source: chemrxiv.org. URL:[Link]
Sources
quantitative analysis of ethyl N-(4-hydroxyphenyl)carbamate residues
Quantitative Analysis of Ethyl N-(4-hydroxyphenyl)carbamate Residues: A Comparative Technical Guide
Executive Summary & Analyte Profile
Ethyl N-(4-hydroxyphenyl)carbamate (CAS: 1709-70-2), also known as N-ethoxycarbonyl-4-aminophenol, is a process-related impurity often associated with the synthesis of acetaminophen (paracetamol) or the degradation of carbamate-based agrochemicals.
Unlike the common Paracetamol Impurity K (4-aminophenol), this analyte possesses an ethyl carbamate moiety. Its analysis requires distinct separation selectivity and higher sensitivity thresholds due to the structural alert associated with carbamate residues (potential genotoxicity).
Analyte Specifications:
-
Chemical Formula: C9H11NO3[1]
-
Molecular Weight: 181.19 g/mol
-
LogP: ~1.2 (Moderately polar)
-
pKa: ~9.5 (Phenolic hydroxyl)
-
Critical Distinction: Do not confuse with Ethyl Carbamate (Urethane), a Group 2A carcinogen, though both share the carbamate functionality.
Methodology Landscape: Comparative Analysis
The following table contrasts the three primary analytical approaches. For residue analysis (ppb/ppm levels), LC-MS/MS is the definitive gold standard due to its specificity and sensitivity.
| Feature | LC-MS/MS (Recommended) | HPLC-UV (QC Standard) | GC-MS (Alternative) |
| Primary Application | Trace residue quantification (NG/mL) | Routine purity testing (>0.05%) | Volatile impurity screening |
| Sensitivity (LOD) | 0.5 – 2.0 ng/mL | 50 – 100 ng/mL | 10 – 50 ng/mL |
| Specificity | High (MRM transitions) | Moderate (Retention time only) | High (Mass spectral fingerprint) |
| Sample Prep | Simple Protein Precipitation / SPE | Dilute & Shoot | Derivatization often required (due to -OH and -NH) |
| Throughput | High (< 5 min run time) | Medium (10–15 min run time) | Low (due to prep time) |
| Cost per Sample | High | Low | Medium |
Deep Dive: Experimental Protocols
Protocol A: LC-MS/MS for Trace Residues (Gold Standard)
Rationale: This method utilizes Multiple Reaction Monitoring (MRM) to eliminate matrix interference, essential for quantifying residues in complex biological fluids or drug matrices.
1. Instrumentation & Conditions:
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Agilent 6400 Series).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Why: The BEH particle technology withstands high pressure and provides excellent peak shape for phenolic compounds.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
2. Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Start Elution |
| 3.5 | 95 | Ramp to Organic |
| 4.5 | 95 | Wash |
| 4.6 | 5 | Re-equilibration |
| 6.0 | 5 | End of Run |
3. MS/MS Parameters (ESI Positive Mode):
-
Precursor Ion: m/z 182.1 [M+H]⁺
-
Primary Transition (Quantifier): m/z 182.1 → 136.1 (Loss of Ethanol, -46 Da).
-
Secondary Transition (Qualifier): m/z 182.1 → 109.1 (Formation of 4-aminophenol cation).
-
Cone Voltage: ~30 V (Compound dependent, requires tuning).
-
Collision Energy: ~15–25 eV (Optimize for max intensity).
4. Sample Preparation (Plasma/Serum):
-
Aliquot 50 µL of sample.
-
Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Paracetamol-D4 or a structural analog).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.
-
Inject 2–5 µL.
Protocol B: HPLC-UV for Process Control
Rationale: Suitable for raw material testing where the analyte is present at higher concentrations (>0.05% w/w).
1. Instrumentation:
-
System: Standard HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18, 5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX Eclipse Plus).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic 75:25 (Water with 0.05% Phosphoric Acid : Methanol).
-
Why: Acidic pH suppresses ionization of the phenol, sharpening the peak. Methanol is preferred over ACN for cost in QC settings.
-
-
Wavelength: 245 nm (Lambda max for the benzamide/carbamate chromophore).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10–20 µL.
3. System Suitability Criteria:
-
Resolution (Rs): > 2.0 between Paracetamol and Ethyl N-(4-hydroxyphenyl)carbamate.
-
Tailing Factor: < 1.5.
-
RSD (n=6): < 2.0% for peak area.
Visualization: Analytical Decision Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the sample matrix and required sensitivity.
Caption: Decision tree for selecting the optimal analytical technique based on concentration limits and matrix complexity.
References
-
Agilent Technologies. "High-Throughput LC/MS Purification of Pharmaceutical Impurities." Application Note.
-
Waters Corporation. "A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma." Application Note.
-
National Institutes of Health (NIH). "Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma." Bioanalysis, 2018.
-
European Pharmacopoeia (EDQM). "Paracetamol Impurity K (4-Aminophenol) Reference Standard." EDQM Database. (Note: Cited for structural distinction context).
-
Shimadzu Corporation. "Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities." Application Note.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl N-(4-hydroxyphenyl)carbamate
For professionals engaged in the intricate work of research and drug development, the responsible management of chemical compounds is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of ethyl N-(4-hydroxyphenyl)carbamate, grounding each step in established chemical principles and safety protocols.
Hazard Identification and Risk Assessment
Carbamate esters as a class are known for a range of potential health effects. Many carbamates are recognized for their role as cholinesterase inhibitors, a mechanism of toxicity shared with some pesticides.[1] Furthermore, some carbamates are suspected or known carcinogens.[1] For instance, the related compound ethyl carbamate (urethane) is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, possibly carcinogenic to humans, and is listed by the EPA as a hazardous waste (U238).[2][3] The presence of a phenolic group may also contribute to skin and eye irritation.[4][5]
Given these potential hazards, ethyl N-(4-hydroxyphenyl)carbamate must be handled as a hazardous substance, with all waste generated from its use classified as hazardous chemical waste.
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Category | Associated Risk | Rationale & Supporting Evidence |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Carbamate esters can exhibit toxicity.[1] Ethyl carbamate is harmful if swallowed.[6][7] |
| Irritation | May cause skin, eye, and respiratory irritation. | Structurally similar compounds are known irritants.[4][5] |
| Carcinogenicity | Potential cancer hazard. | The related compound ethyl carbamate is a suspected carcinogen.[2][6][7] |
| Environmental | Potentially hazardous to the environment. | Do not allow to enter drains, surface, or ground water.[4][8] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling ethyl N-(4-hydroxyphenyl)carbamate in any capacity, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Gloves: Chemical-resistant nitrile gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]
Waste Characterization and Disposal Pathways
Under no circumstances should ethyl N-(4-hydroxyphenyl)carbamate or its contaminated materials be disposed of in standard trash or down the drain.[1][4][8] All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and national regulations. The U.S. Environmental Protection Agency (EPA) heavily regulates carbamate wastes, often prohibiting them from land disposal unless they meet specific treatment standards.[9][10]
There are two primary pathways for the disposal of this compound, with the choice depending on institutional policy, available facilities, and the quantity of waste.
Pathway A: Licensed Hazardous Waste Disposal (Primary Recommended Method)
This is the most direct, safest, and universally accepted method for laboratory-scale waste.
Step-by-Step Protocol:
-
Waste Segregation: Designate a specific, sealable, and chemically compatible waste container for "Hazardous Waste: Ethyl N-(4-hydroxyphenyl)carbamate." High-density polyethylene (HDPE) containers are a suitable choice.[11] Do not mix this waste with other chemical streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.[1][11]
-
Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "ethyl N-(4-hydroxyphenyl)carbamate," and identify its hazard characteristics (e.g., "Toxic," "Irritant").[1]
-
Waste Collection:
-
Solid Waste: Place unadulterated solid ethyl N-(4-hydroxyphenyl)carbamate directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing papers, gloves, and pipette tips, must also be placed in the same container.[1]
-
-
Storage: Keep the hazardous waste container sealed at all times, except when adding waste. Store it in a well-ventilated, designated satellite accumulation area until it is collected by a licensed hazardous waste disposal contractor.[4]
-
Disposal: The licensed contractor will transport the waste for ultimate disposal, which for carbamate waste is typically high-temperature incineration.[12]
Pathway B: Chemical Neutralization via Alkaline Hydrolysis (For Small Quantities by Trained Personnel Only)
For laboratories with the appropriate engineering controls and EHS approval, small quantities of carbamate waste can be chemically degraded before collection. The principle behind this method is the alkaline hydrolysis of the carbamate ester linkage, which breaks the molecule into its constituent alcohol (ethanol) and a substituted carbamic acid, which is unstable and decomposes. This method renders the compound less hazardous, though the final product must still be disposed of as hazardous waste.[11]
Objective: To hydrolyze the carbamate functional group, breaking it down into less hazardous components.[11]
Step-by-Step Protocol:
-
Preparation: In a chemical fume hood, prepare a 10% solution of sodium hydroxide (NaOH) in a 9:1 ethanol/water mixture.
-
Reaction Setup: Place the waste ethyl N-(4-hydroxyphenyl)carbamate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrolysis: Slowly add the ethanolic NaOH solution to the flask. Heat the mixture to reflux and maintain for a minimum of 24 hours to ensure complete hydrolysis.[11]
-
Workup and Collection:
-
Allow the solution to cool to room temperature.
-
Neutralize the solution carefully with a dilute acid (e.g., hydrochloric acid), monitoring the pH.
-
Transfer the final neutralized solution to a designated liquid hazardous waste container labeled "Hydrolyzed Ethyl N-(4-hydroxyphenyl)carbamate Waste."
-
-
Final Disposal: This container should be collected by your institution's hazardous waste program for final disposal.
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[1]
-
Carefully sweep the mixture into the designated hazardous waste container.[7]
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Dispose of the cloth as hazardous waste.[1]
-
-
Glassware Decontamination:
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) under a fume hood.
-
Collect the solvent rinseate in a separate, clearly labeled hazardous liquid waste container.[1]
-
The glassware can then be washed normally.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of ethyl N-(4-hydroxyphenyl)carbamate waste.
Caption: Decision workflow for disposal of ethyl N-(4-hydroxyphenyl)carbamate.
References
- Chemos GmbH & Co.KG.
- Fisher Scientific. (2025).
- SPEX CertiPrep. (2019). Urethane (Ethyl Carbamate)
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- U.S. Environmental Protection Agency.
- CP Lab Safety. ethyl N-(4-hydroxyphenyl)
- Thermo Fisher Scientific. (2009).
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
- DC Fine Chemicals. (2024). Safety Data Sheet: t-Butyl N-(4-hydyroxynaphthalene-1-yl)
- U.S. Environmental Protection Agency. (2011).
- U.S. Environmental Protection Agency. (1997). Rules and Regulations: Land Disposal Restrictions. Federal Register, 62(116).
- BenchChem. (2025). Navigating the Safe Disposal of Methyl (4-formylphenyl)
- University of New South Wales. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- Physikalisch-Technische Bundesanstalt.
Sources
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. wku.edu [wku.edu]
- 4. chemos.de [chemos.de]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling ethyl N-(4-hydroxyphenyl)carbamate
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized synthetic intermediates like Ethyl N-(4-hydroxyphenyl)carbamate , your primary operational goal is to prevent the chemical's reactive moieties from interacting with your own cellular environment.
This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational protocol for handling this compound, ensuring both scientific integrity and personnel safety.
Chemical Profile & Mechanistic Basis of Hazards
To establish a robust safety protocol, we must first understand the causality behind the chemical's hazards.
-
Chemical Name: Ethyl N-(4-hydroxyphenyl)carbamate[1]
-
CAS Number: 7159-95-7[1]
-
Molecular Formula: C9H11NO3[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2].
The Mechanistic "Why": The hazards of this compound are rooted in its molecular architecture. The molecule features a 4-hydroxyphenyl (phenolic) group attached to a carbamate linkage. In biological systems, phenolic compounds structurally analogous to acetaminophen can undergo oxidation to form highly reactive quinone imine intermediates[3]. These electrophilic species can covalently bind to cellular macromolecules and deplete intracellular glutathione.
When the raw powder contacts the skin or ocular mucosa, this reactivity manifests as acute, localized tissue irritation (H315, H319). If inhaled or ingested, systemic absorption allows these reactive intermediates to process through hepatic pathways, leading to more severe systemic toxicity (H302)[2].
Personal Protective Equipment (PPE) Matrix
Do not simply wear PPE; understand why each piece is selected. The following matrix is designed to specifically interrupt the exposure pathways of phenolic carbamates.
| Hazard Statement | Biological Mechanism | Required PPE | Causality / Rationale |
| H315: Skin Irritation | Dermal absorption leading to localized electrophilic stress and protein binding. | Nitrile Gloves (≥4 mil) | Nitrile provides superior permeation resistance against polar organic molecules compared to standard latex, blocking the dermal absorption pathway. |
| H319: Serious Eye Irritation | Direct contact with ocular mucosa causing rapid irritation and inflammation. | ANSI Z87.1 Splash Goggles | Safety glasses have gaps; splash goggles create a tight facial seal, preventing aerosolized phenolic dust from reaching the eye. |
| H302: Harmful if Swallowed | Systemic absorption and metabolism to reactive quinone intermediates. | Fume Hood & N95 Respirator | Prevents the incidental inhalation of airborne particulates that can clear into the gastrointestinal tract or lungs. |
Operational Workflow: Safe Handling Protocol
The following step-by-step methodology must be strictly adhered to when weighing, transferring, or reacting Ethyl N-(4-hydroxyphenyl)carbamate.
Step 1: Pre-Weighing Preparation
-
Ensure the chemical fume hood is fully operational with a verified face velocity of 80–120 feet per minute (fpm).
-
Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can trigger unwanted oxidation of the phenolic group.
-
Don all required PPE: Nitrile gloves, splash goggles, and a fully buttoned, 100% cotton or flame-resistant (FR) lab coat.
Step 2: Transfer and Weighing
-
Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge can cause fine phenolic powders to aerosolize, drastically increasing the inhalation risk (H302).
-
Use a grounded, stainless-steel spatula to transfer the solid powder.
-
Seal the primary chemical container immediately after transfer to prevent moisture ingress and environmental contamination.
Step 3: Post-Handling Decontamination
-
Wipe down the balance and surrounding hood surface with a damp paper towel (using water or a 70% ethanol solution) to capture any microscopic dust.
-
Doff gloves using the "beak method" (turning them inside out) to trap any residual chemical on the exterior. Wash hands thoroughly with soap and water immediately after doffing.
Spill Response & Waste Disposal Plan
A self-validating safety system must account for operational failures. If a spill occurs, execute the following steps:
Solid Spill Cleanup Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Protect: If the spill is outside a ventilated enclosure, immediately upgrade your PPE to include a particulate respirator (N95 or P100).
-
Contain (CRITICAL): Do NOT dry sweep. Dry sweeping aerosolizes the powder, directly triggering the H319 and H302 hazards.
-
Collect: Cover the spill with damp absorbent paper towels. Carefully scoop the damp material using a non-sparking tool into a compatible, sealable hazardous waste container.
-
Decontaminate: Wash the spill area with soap and water, followed by a 70% ethanol wipe to dissolve any remaining organic residue.
Waste Disposal Plan: Dispose of all collected spill material, contaminated gloves, and empty vials as hazardous chemical waste. Label the container clearly with "Hazardous Waste: Toxic/Irritant Solid (Ethyl N-(4-hydroxyphenyl)carbamate)". Do not flush this compound down the sink, as phenolic derivatives can be toxic to aquatic life and disrupt municipal water treatment biofilms.
Mechanistic Safety Visualization
The following diagram illustrates the causality between the chemical's exposure routes, the biological mechanisms of toxicity, and the targeted PPE interventions designed to break the chain of exposure.
Caption: Mechanistic pathway of exposure, resulting hazards, and targeted PPE mitigation strategies.
References
-
Title: ethyl N-(4-hydroxyphenyl)carbamate, 95% Purity, C9H11NO3, 1 gram - CP Lab Safety Source: Calpaclab URL: [Link]
-
Title: Desmedipham - Similar Compounds - EPA Hazard Data Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
